2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
Description
The exact mass of the compound 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-8-2-4-9(5-3-8)6(10)7(11)12/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHXDMKVURFNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366001 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-36-4 | |
| Record name | (4-Methylpiperazin-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 717904-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, a key building block in contemporary drug discovery and development. The document is intended for an audience of researchers, medicinal chemists, and process development scientists. It delves into two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and critical analysis of each approach. The guide emphasizes scientific integrity, reproducibility, and safety, grounding all claims in authoritative references. Visual aids in the form of reaction pathway diagrams and structured data tables are included to facilitate understanding and implementation.
Introduction: The Significance of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
The piperazine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with a glyoxylic acid (2-oxoacetic acid) group at one of the nitrogen atoms, and a methyl group at the other, the resulting molecule, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, becomes a versatile intermediate. This compound serves as a crucial precursor for the synthesis of a variety of complex molecules, including but not limited to, antiviral, anticancer, and antipsychotic agents. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for diverse downstream chemical modifications, making it a valuable tool in the medicinal chemist's arsenal.
This guide will explore the most logical and efficient synthetic strategies for the preparation of this important compound, focusing on practicality, yield, and purity.
Overview of Synthetic Strategies
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid can be approached through two principal pathways, both commencing from the readily available starting material, 1-methylpiperazine. The choice between these routes will often depend on the scale of the synthesis, the availability of specific reagents, and the desired purity profile of the final product.
-
Pathway A: Two-Step Synthesis via an Ethyl Ester Intermediate. This robust and highly controllable method involves the initial acylation of 1-methylpiperazine with an ethyl oxalyl derivative to form the stable intermediate, ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate. This ester is then subjected to hydrolysis to yield the target carboxylic acid.
-
Pathway B: Direct Acylation with an Oxalic Acid Derivative. This more direct approach seeks to acylate 1-methylpiperazine with a more reactive oxalic acid derivative, such as oxalyl chloride. While potentially more atom-economical, this pathway requires careful control of reaction conditions to ensure selective mono-acylation and to avoid the formation of undesired byproducts.
The following sections will provide a detailed technical examination of each pathway.
Pathway A: Two-Step Synthesis via Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate
This pathway is often favored for its reliability and the ease of purification of the intermediate ester. The overall transformation is depicted below:
Caption: Pathway A: Two-Step Synthesis via Ester Intermediate
Step 1: Synthesis of Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate
Causality Behind Experimental Choices:
The acylation of the secondary amine of 1-methylpiperazine with ethyl chlorooxoacetate is a nucleophilic acyl substitution reaction. Ethyl chlorooxoacetate is chosen as the acylating agent due to its appropriate reactivity; the ester group is less susceptible to nucleophilic attack than the acid chloride, which helps in controlling the reaction. A non-nucleophilic base, such as triethylamine (Et3N), is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine which would render it unreactive. Dichloromethane (CH2Cl2) is an excellent solvent for this reaction as it is inert and dissolves both the reactants and the triethylamine hydrochloride salt to some extent, facilitating the reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
To a solution of 1-methylpiperazine (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), triethylamine (1.2 eq) is added.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of ethyl chlorooxoacetate (1.1 eq) in DCM (2 volumes) is added dropwise to the cooled solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is washed with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et3N) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Step 2: Hydrolysis of Ethyl 2-(4-Methylpiperazin-1-yl)-2-oxoacetate
Causality Behind Experimental Choices:
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard saponification reaction. Lithium hydroxide (LiOH) is a commonly used base for this transformation as it is effective and the resulting lithium carboxylate salt is typically soluble in the reaction medium. A mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the organic ester and the inorganic base.
Experimental Protocol:
-
The purified ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate (1.0 eq) is dissolved in a mixture of THF and water (2:1, 10 volumes).
-
Lithium hydroxide monohydrate (2.0 eq) is added to the solution, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the THF is removed under reduced pressure.
-
The remaining aqueous solution is cooled to 0 °C and acidified to pH 2-3 with 1N hydrochloric acid.
-
The product may precipitate upon acidification and can be collected by filtration. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
| Parameter | Value |
| Solvent | Tetrahydrofuran (THF) / Water |
| Base | Lithium Hydroxide (LiOH) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Pathway B: Direct Acylation with Oxalyl Chloride
This pathway offers a more direct route to the target molecule, potentially reducing the number of synthetic steps. However, it requires careful control to achieve selective mono-acylation.
Caption: Pathway B: Direct Acylation with Oxalyl Chloride
Causality Behind Experimental Choices:
Oxalyl chloride is a highly reactive di-acyl chloride.[1] To favor the formation of the mono-acylated product, an excess of 1-methylpiperazine is used. This ensures that the concentration of the nucleophile (1-methylpiperazine) is always significantly higher than the electrophile (oxalyl chloride), statistically favoring the reaction of one molecule of oxalyl chloride with one molecule of the amine. The reaction is performed at low temperatures (-20 °C to 0 °C) to further control the high reactivity of oxalyl chloride and to minimize the formation of the symmetrical di-acylated byproduct. An aprotic solvent like dichloromethane or tetrahydrofuran is used to avoid any reaction with the solvent. The second equivalent of 1-methylpiperazine also acts as a base to neutralize the HCl formed. The intermediate acyl chloride is then hydrolyzed during the aqueous work-up to afford the final carboxylic acid.
Experimental Protocol:
-
A solution of 1-methylpiperazine (2.2 eq) in anhydrous dichloromethane (DCM, 20 volumes) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to -20 °C using a dry ice/acetone bath.
-
A solution of oxalyl chloride (1.0 eq) in anhydrous DCM (5 volumes) is added dropwise to the vigorously stirred 1-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not rise above -15 °C.
-
After the addition is complete, the reaction mixture is stirred at -20 °C for an additional hour and then allowed to slowly warm to 0 °C over 2 hours.
-
The reaction is quenched by the slow addition of water (10 volumes) at 0 °C.
-
The mixture is then allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is washed with DCM (2 x 5 volumes) to remove any unreacted starting material and byproducts.
-
The pH of the aqueous layer is adjusted to 2-3 with concentrated hydrochloric acid.
-
The aqueous layer is then concentrated under reduced pressure to a smaller volume, and the product is extracted with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.
-
Purification can be achieved by recrystallization or by preparative HPLC if necessary.
| Parameter | Value |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Stoichiometry | 1-Methylpiperazine (2.2 eq) : Oxalyl Chloride (1.0 eq) |
| Temperature | -20 °C to 0 °C |
| Reaction Time | 3-4 hours |
| Typical Yield | 60-75% |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A (Ester Intermediate) | Pathway B (Direct Acylation) |
| Number of Steps | Two | One (plus work-up) |
| Control & Selectivity | High | Moderate (risk of di-acylation) |
| Yield | Generally Higher | Generally Lower |
| Purification | Easier (stable ester intermediate) | More challenging (potential for byproducts) |
| Reagent Handling | Ethyl chlorooxoacetate is less hazardous | Oxalyl chloride is highly reactive and corrosive |
| Scalability | More readily scalable | Requires careful process control on a larger scale |
Conclusion and Recommendations
Both presented pathways offer viable routes for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Pathway A is recommended for laboratory-scale synthesis where high purity and yield are paramount. The two-step process allows for straightforward purification of the intermediate ester, leading to a cleaner final product.
Pathway B presents a more atom-economical and direct approach, which may be advantageous for certain applications. However, it requires more stringent control over reaction conditions to achieve acceptable selectivity and yield. This pathway may be more suitable for experienced process chemists who can optimize the conditions to minimize byproduct formation.
Ultimately, the choice of synthetic route will be dictated by the specific requirements of the project, including the desired scale, purity specifications, and available resources.
References
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank2009 , M607. [Link]
- 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. U.S.
- Method for preparing 1-methylpiperazine. U.S.
-
Oxalyl chloride. Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules2019 , 24(12), 2286. [Link]
- FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.
- Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal2023 , e202300859. [Link]
-
Methyl Oxalyl Chloride (CAS 5781-53-3) | ≥99% supplier | Royalchem. [Link]
Sources
The Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1] Its unique stereochemical and physicochemical properties, including the presence of two nitrogen atoms that can be readily functionalized, make it an ideal building block for creating diverse chemical libraries with significant pharmacological potential.[1] This guide focuses on a specific, promising class of these compounds: the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives. These molecules, characterized by a central oxoacetic acid moiety linked to a 4-methylpiperazine ring, have garnered considerable attention for their potent and varied biological activities. This document provides an in-depth exploration of their synthesis, anticancer, and antimicrobial properties, complete with detailed experimental protocols for their evaluation.
Core Synthesis and Characterization
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives typically follows a convergent chemical strategy, allowing for the introduction of diverse chemical functionalities. A common and effective approach involves the coupling of a reactive oxoacetic acid precursor with various amines or other nucleophiles.
A representative synthetic route begins with the N-alkylation of a piperazine derivative.[2] For instance, 4-(4-chlorophenyl)piperazine can be reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base like anhydrous cesium carbonate and a catalyst such as sodium iodide in a polar aprotic solvent like DMSO.[2][3] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which can be further derivatized.
Alternatively, a widely employed method for creating amide derivatives involves a two-step process. First, a suitable amine-containing scaffold is reacted with chloroacetyl chloride in the presence of a base to form an intermediate chloroacetamide.[4] This reactive intermediate is then coupled with 1-methylpiperazine to yield the final 2-(4-methylpiperazin-1-yl)-2-oxoacetamide derivative.[4] The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final products are purified using techniques such as column chromatography or recrystallization. The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS).[5][6]
Caption: General synthetic scheme for 2-(4-methylpiperazin-1-yl)-2-oxoacetamide derivatives.
Anticancer Activity: A Promising Frontier
Derivatives of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold have demonstrated significant potential as anticancer agents.[4][7] Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, revealing promising activity and, in some cases, selectivity.
Mechanism of Action and In Vitro Efficacy
The anticancer mechanism of these compounds is often multifaceted, with some derivatives inducing apoptosis (programmed cell death) in cancer cells.[5][8] This is a highly desirable trait for an anticancer drug, as it eliminates cancer cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues. Some studies suggest that these compounds may exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those involving vascular endothelial growth factor receptor 2 (VEGFR-2).[4][8]
The in vitro anticancer activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides, which are structurally related to the topic compounds, showed potent activity against the HepG2 human liver cancer cell line, with some derivatives exhibiting IC50 values in the low micromolar range.[4]
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5f | 2-amino-4-[4-(2-chlorophenyl)piperazino]-1,3,5-triazine core | Various | 0.45 - 1.66 | [9] |
| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [7] |
| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [7] |
| 4b | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 4.8 | [4] |
| 4g | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 5.1 | [4] |
This table presents a selection of data from studies on structurally related piperazine derivatives to illustrate the potential of this chemical class.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening for the cytotoxic potential of new compounds.[10][11]
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[10]
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)[10]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 24 to 48 hours.[4]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.
Antimicrobial Properties: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents.[1] Piperazine derivatives, including those with the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core, have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[1][12][13]
Mechanism of Action and Spectrum of Activity
The antimicrobial action of these piperazine derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[12] This disruption leads to the leakage of essential intracellular components, ultimately causing cell death.[12] These compounds have shown activity against a range of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as some fungal species (e.g., Candida albicans).[13][14]
The effectiveness of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Data Presentation: Antimicrobial Activity
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| PRP7A6 | Staphylococcus aureus | Not specified, but potent | [14] |
| PRP7A8 | Escherichia coli | Not specified, but potent | [14] |
| PRP7A11 | Candida albicans | Not specified, but potent | [14] |
| RL-308 | Shigella flexineri | 2 | [13] |
| RL-308 | Staphylococcus aureus | 4 | [13] |
This table provides examples of the antimicrobial potential of related piperazine derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[15][16][17]
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline
-
McFarland turbidity standards (0.5)
-
Test compounds dissolved in a suitable solvent
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[15]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized inoculum.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives is highly dependent on the nature and position of the substituents on the aromatic rings and other parts of the molecule.[18] While a comprehensive SAR study for this specific class is still emerging, some general trends can be inferred from related piperazine derivatives:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -F) moieties, on the aromatic rings often enhances anticancer activity.[7][18] For example, phenylacetamide derivatives with a nitro group have shown higher cytotoxicity against prostate cancer cells compared to those with electron-donating methoxy groups.[7]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and reach its intracellular target. Optimizing this property is crucial for improving bioavailability and efficacy.
-
Steric Factors: The size and shape of the substituents can affect the binding of the molecule to its biological target. Bulky groups in certain positions may hinder this interaction, while in other cases, they might improve selectivity.
Conclusion and Future Directions
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives of this core structure have demonstrated significant potential in the fields of oncology and infectious diseases. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries, which can be screened for a wide range of biological activities.
Future research in this area should focus on several key aspects:
-
Elucidation of specific molecular targets: Identifying the precise proteins or enzymes with which these compounds interact will facilitate a more rational approach to drug design and optimization.
-
In-depth SAR studies: A systematic investigation of the structure-activity relationships will provide a clearer understanding of the chemical features required for potent and selective biological activity.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this chemical space holds great promise for the discovery of novel drugs that can address some of the most pressing challenges in human health.
References
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]
-
Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461–466. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
- Google Patents. (n.d.).
-
Zhang, Y., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15783-15795. [Link]
-
Prasanth, R., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. Journal of Pharmaceutical Negative Results, 1-7. [Link]
-
Yurttaş, L., et al. (2015). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956. [Link]
-
Saeed, A., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 25(18), 4083. [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
Tan, M. L., et al. (2015). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 20(5), 8575-8616. [Link]
-
Lakshmi, R., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10. [Link]
-
Fytas, G., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 28(15), 5800. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Limban, C., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3959. [Link]
-
Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]
-
Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. [Link]
-
Elfita, E., et al. (2022). Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia. Molecules, 27(19), 6614. [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 9. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. atcc.org [atcc.org]
- 12. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. ijpras.com [ijpras.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. protocols.io [protocols.io]
- 18. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs
An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Analogs
This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by analogs of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. Rather than possessing a single intrinsic biological function, this chemical scaffold serves as a versatile backbone in medicinal chemistry. The specific therapeutic activity and underlying mechanism are dictated by the broader molecular structure into which this piperazine-based moiety is incorporated. This document will delve into the various classes of biological targets modulated by these analogs, supported by experimental evidence and methodologies for their characterization.
Introduction: A Privileged Scaffold in Drug Discovery
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid framework and its derivatives are prominent in modern drug discovery due to their favorable physicochemical properties and synthetic tractability. The piperazine ring, in particular, is a common feature in many approved drugs, often serving as a linker or a pharmacophore that can be readily modified to optimize potency, selectivity, and pharmacokinetic profiles. Analogs built upon this core have been shown to interact with a wide array of biological targets, leading to a spectrum of therapeutic applications, from oncology to neurobiology. This guide will dissect the mechanisms of action of these analogs by categorizing them based on their primary molecular targets.
Major Classes of Analogs and Their Mechanisms of Action
The biological activity of a 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analog is not defined by the core itself, but by the overall molecular architecture that enables precise interactions with specific biological macromolecules. Below, we explore the primary target families and the corresponding mechanisms of action.
Protein Kinase Inhibitors
A significant number of analogs incorporating the piperazine moiety have been developed as protein kinase inhibitors. These compounds are often designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby inhibiting the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer.
Causality in Experimental Design: The development of kinase inhibitors hinges on achieving high potency for the target kinase while maintaining selectivity against a panel of other kinases to minimize off-target effects. The piperazine group can be crucial in establishing key hydrogen bonds or occupying specific pockets within the ATP-binding site. For instance, in the design of dual Src/Abl kinase inhibitors, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides containing a piperazine moiety demonstrated potent antiproliferative activity.[1]
Signaling Pathway: Generic Kinase Inhibition
The following diagram illustrates the fundamental mechanism of competitive kinase inhibition.
Caption: Competitive inhibition of a protein kinase by a piperazine analog.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol provides a self-validating system for quantifying kinase activity and its inhibition.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Add 2.5 µL of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analog at various concentrations (e.g., a 10-point serial dilution). Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding 2.5 µL of an ATP solution at a concentration near the Km for the kinase.
-
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Depletion and ADP Conversion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which will convert the ADP generated in the kinase reaction into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the analog relative to the positive control.
-
Plot the percent inhibition against the logarithm of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.
-
G-Protein Coupled Receptor (GPCR) Ligands
Arylpiperazine derivatives, which can be considered analogs of the core structure, are well-known for their interactions with GPCRs, particularly serotonin (5-HT) receptors.[2] These compounds can act as agonists, partial agonists, or antagonists, modulating downstream signaling cascades.
Causality in Experimental Design: The key to designing effective GPCR ligands is to achieve high affinity and selectivity for the target receptor subtype. For arylpiperazines targeting the 5-HT1A receptor, an ionic bond between the protonated nitrogen of the piperazine ring and a conserved aspartate residue in the receptor is a critical interaction for binding.[2]
Signaling Pathway: Generic GPCR Antagonism
The diagram below shows how an antagonist prevents the activation of a GPCR by its endogenous ligand.
Caption: GPCR antagonism by a piperazine-containing analog.
Enzyme Inhibitors (Non-Kinase)
This class of analogs targets a wide range of enzymes beyond kinases. For example, derivatives have been developed as inhibitors of the P2Y12 receptor, an important target in antiplatelet therapy.[3] These inhibitors can be reversible or irreversible, and their mechanism often involves blocking the active site or an allosteric site of the enzyme.
Data Presentation: P2Y12 Receptor Antagonism
The following table summarizes the activity of a preclinical candidate from a study on P2Y12 receptor antagonists.[3]
| Compound | P2Y12 Binding IC50 (nM) | ADP-Induced Platelet Aggregation IC50 (µM) |
| SAR216471 | Potent | Highly Potent |
| HTS Hit | Micromolar | 4.5 |
| Intermediate Lead | 17 | Significant Potency Loss |
Ion Channel Modulators
The piperazine scaffold is also found in molecules that modulate the function of ion channels. For instance, sulfonylpiperazine analogs have been identified as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs).[4] These compounds do not directly block the ion pore but bind to a different site on the receptor complex, reducing the efficacy of the endogenous agonist.
Causality in Experimental Design: The hallmark of a non-competitive or allosteric inhibitor is its ability to decrease the maximum response of an agonist without shifting the agonist's EC50 value. This is typically evaluated using electrophysiological techniques like two-electrode voltage clamp or patch-clamp recordings. For the nAChR modulators, the lead compound reduced the maximum efficacy for the agonist epibatidine, which is indicative of non-competitive inhibition.[4]
Experimental Workflow: Characterizing a Novel Bioactive Analog
This diagram outlines a logical flow for elucidating the mechanism of action of a newly synthesized analog.
Caption: A comprehensive workflow for mechanism of action studies.
Conclusion
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its true value lies in its adaptability, allowing for the creation of diverse molecular entities that can precisely target a wide range of biological molecules, including kinases, GPCRs, enzymes, and ion channels. The mechanism of action is therefore not a singular concept for this class of compounds but a broad spectrum of possibilities defined by the specific analog's structure. A thorough understanding of the target's biology and the principles of structure-activity relationships is paramount for successfully designing and optimizing these analogs for therapeutic benefit. Future research will undoubtedly continue to leverage this versatile scaffold to address unmet medical needs.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
-
Wang, X., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]
-
Cirillo, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. iris.unina.it. [Link]
-
Ablordeppey, S. Y., et al. (2013). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC - NIH. [Link]
-
Bousquet, A., et al. (2014). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Organic Solvents
Introduction: Navigating the Solubility Landscape of a Novel Piperazine Derivative
In the realm of drug discovery and chemical synthesis, understanding the solubility of a new chemical entity (NCE) is a cornerstone of its development. It dictates everything from reaction conditions and purification strategies to formulation design and ultimate bioavailability. This guide focuses on 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, a molecule of interest due to its piperazine and α-keto acid moieties, which are common scaffolds in medicinal chemistry.
Given the novelty of this specific compound, publicly available, empirical solubility data is scarce. Therefore, this document serves a dual purpose: first, to provide a robust, theory-driven prediction of its solubility profile based on a detailed analysis of its molecular structure; and second, to offer a comprehensive, field-proven experimental framework for researchers to determine its thermodynamic solubility with high fidelity. This guide is designed for professionals in drug development and chemical research, providing the scientific rationale behind the predictions and protocols.
Predicted Physicochemical Profile: A Structural Dissection
The solubility behavior of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" is a manifestation of intermolecular forces; a solute will dissolve in a solvent if the solute-solvent interactions are sufficiently strong to overcome the solute-solute and solvent-solvent interactions.[1][2] Let us dissect the structure of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid to predict its key physicochemical characteristics.
Key Functional Groups and Their Influence:
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at both oxygens). This group confers acidity and a strong potential for interaction with polar, protic solvents.[3][4]
-
Piperazine Ring: This cyclic diamine structure contains two tertiary amine nitrogens. These nitrogens are polar and act as hydrogen bond acceptors. They also introduce basicity to the molecule, making it zwitterionic in nature at physiological pH, though this guide focuses on organic solvents.
-
α-Keto Group (-C=O): Located adjacent to the carboxylic acid, this carbonyl group is polar and serves as an additional hydrogen bond acceptor site. Its presence increases the overall polarity of the molecule compared to a simple acetic acid derivative.
-
N-Methyl Group (-CH3): This is a small, non-polar, aliphatic group that slightly increases the lipophilicity (non-polar character) of the molecule.
Based on this analysis, the molecule possesses a high density of polar, hydrogen-bonding functional groups, which will dominate its solubility characteristics. The non-polar contribution from the methyl group and the ethylene carbons of the piperazine ring is relatively small.
Table 1: Predicted Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
| Property | Predicted Characteristic | Rationale |
| Overall Polarity | High | Presence of carboxylic acid, α-keto, and two tertiary amine groups. |
| Hydrogen Bond Donors | 1 (from -COOH) | The hydroxyl proton is the primary H-bond donor. |
| Hydrogen Bond Acceptors | ~5 (2 from -COOH, 1 from C=O, 2 from piperazine N) | Multiple oxygen and nitrogen atoms with lone pairs. |
| Acidic/Basic Nature | Amphoteric/Zwitterionic | Contains both an acidic carboxylic acid group and basic tertiary amine groups. |
Theoretical Solubility Framework in Common Organic Solvents
The structural analysis allows for a reasoned prediction of solubility across different classes of organic solvents. The strength of interaction between the solute's functional groups and the solvent's properties will determine the extent of dissolution.
Table 2: Predicted Solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid and piperazine nitrogens. The molecule can be fully solvated through extensive hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. DMSO is particularly effective at dissolving polar, multifunctional compounds.[1] Solubility in acetonitrile may be lower due to its less polar character compared to DMSO. |
| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low to Very Low | These solvents lack the ability to form strong hydrogen bonds. While some dipole-dipole interactions are possible, they are likely insufficient to overcome the strong intermolecular forces (especially hydrogen bonding) holding the solute molecules together in the solid state. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | A significant mismatch in polarity exists. The weak van der Waals forces offered by these solvents cannot disrupt the strong solute-solute interactions.[5] |
Gold Standard Methodology: Thermodynamic Solubility Determination
-
Kinetic Solubility: This is a high-throughput, non-equilibrium measurement typically used in early discovery. It assesses the precipitation of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[6][7] While fast, it can often overestimate true solubility.[8]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a saturated solution.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the most reliable and widely accepted technique for this purpose.[8][10]
For a definitive characterization, this guide details the shake-flask protocol for determining the thermodynamic solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid.
Experimental Protocol: The Shake-Flask Method
This protocol provides a self-validating system for accurately measuring thermodynamic solubility. The key is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid in a selected organic solvent at a controlled temperature.
Materials:
-
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
2-5 mL glass vials with screw caps
-
Orbital shaker or vial rotator with temperature control
-
Centrifuge capable of holding the vials
-
Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system for quantification
Workflow Diagram:
Caption: Thermodynamic solubility determination workflow.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end is crucial (e.g., 5-10 mg).
-
Causality Insight: Using an excess of solid is the defining feature of this method, ensuring that the solution becomes saturated and reaches a true equilibrium.[8]
-
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard.
-
Self-Validation: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.[8]
-
-
Phase Separation: After equilibration, remove the vial and let it stand briefly. To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial.
-
Causality Insight: Filtration removes any remaining microscopic solid particles that could otherwise dissolve during subsequent dilution steps, leading to an overestimation of solubility.
-
-
Dilution & Quantification: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent. Analyze these samples using a validated analytical method, such as HPLC-UV or LC-MS, against a freshly prepared calibration curve of the compound.[9][11]
-
Calculation: Determine the concentration of the undiluted supernatant from the calibration curve. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Data Presentation:
Results should be compiled in a clear, tabular format for easy comparison.
Table 3: Template for Recording Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| DMSO | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Hexane | 25 |
Important Considerations and Influencing Factors
-
Compound Purity: The presence of impurities can significantly affect solubility measurements. Always use the highest purity material available.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the experiment.[8]
-
Temperature: Solubility is temperature-dependent. The dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[2] Therefore, precise temperature control during the experiment is critical.
-
pH (Aqueous Systems): While this guide focuses on organic solvents, if measuring in aqueous buffers, the pH will have a dramatic effect on this amphoteric molecule. Solubility will be lowest at its isoelectric point and increase significantly at both low and high pH due to salt formation.
Safety and Handling Precautions
As 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is a novel compound, a specific Safety Data Sheet (SDS) may not be available. Therefore, it must be handled with care, assuming it is potentially hazardous. A related compound, 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid, is classified as harmful if swallowed and may cause long-term environmental effects.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid. Based on its highly polar and hydrogen-bonding functional groups, it is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and moderately to highly soluble in polar aprotic solvents like DMSO. Conversely, it is expected to be poorly soluble or insoluble in low-polarity and non-polar organic solvents. By adhering to the detailed shake-flask protocol presented, researchers can generate robust, reliable, and defensible thermodynamic solubility data, which is critical for advancing the scientific and developmental journey of this compound.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Meyerson, J. R., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11848-11887. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- University of Sydney. (2023). Experiment 2: Solubility of Organic Compounds. School of Chemistry.
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Predict solubility of organic compounds? [Forum discussion]. [Link]
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Khan Academy. (n.d.). Solubility of organic compounds [Video]. [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorchase.com [tutorchase.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Khan Academy [khanacademy.org]
- 6. asianpubs.org [asianpubs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. evotec.com [evotec.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
The Piperazine-2-Oxoacetic Acid Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility and oral bioavailability.[1] When functionalized to form the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core, it presents a versatile platform for the development of novel therapeutic agents. This guide provides an in-depth exploration of this core structure, detailing robust synthetic strategies, key structural analogs and derivatives, and their applications in modern drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and explore the structure-activity relationships that govern the biological effects of these compounds, with a particular focus on their role as kinase inhibitors in oncology.
Introduction: The Value of the Piperazine Core
The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of modern drug design.[1] Its unique structural and electronic properties offer several advantages:
-
Improved Pharmacokinetics: The basicity of the nitrogen atoms often leads to the formation of water-soluble salts, improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[1]
-
Structural Rigidity and Vectorial Diversity: The chair conformation of the piperazine ring provides a degree of rigidity, while the two nitrogen atoms offer distinct vectors for substitution, allowing for precise three-dimensional exploration of a biological target's binding pocket.
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.[1]
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid motif combines this privileged scaffold with a reactive carboxylic acid handle. This handle is an ideal launching point for diversification through amide bond formation, enabling the facile generation of large chemical libraries for high-throughput screening. The N-methyl group provides a defined substitution at one nitrogen, focusing derivatization efforts on the other nitrogen and the oxoacetic acid moiety.
Synthetic Strategies: From Core to Derivative
The power of this scaffold lies in the straightforward and high-yielding chemical transformations used to build and diversify it. The primary strategy involves the synthesis of the core acid followed by amide coupling to introduce a wide array of functional groups.
Synthesis of the Core Moiety
The synthesis of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid core is typically achieved by reacting N-methylpiperazine with an activated oxalic acid derivative, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.
Derivatization via Amide Coupling: The Workhorse Reaction
The carboxylic acid of the core scaffold is most commonly derivatized via amide bond formation. This reaction is central to building analogs and is one of the most frequently used transformations in medicinal chemistry. The choice of coupling reagents is critical for ensuring high yields, minimizing side reactions, and preserving the stereochemical integrity of sensitive substrates.
Causality in Reagent Selection:
Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed due to their high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[2][3] However, EDC activation alone can lead to racemization and other side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[2] HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a more stable and less reactive HOBt-ester. This intermediate then reacts cleanly with the desired amine to form the amide bond with minimal racemization.[2] A tertiary base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts and maintain a basic environment conducive to the reaction.[3]
Below is a generalized workflow for the synthesis of derivatives from the core acid.
Caption: General workflow for amide coupling synthesis.
Biological Applications: Targeting Protein Kinases in Cancer
Derivatives of the piperazine-2-oxoacetic acid scaffold have shown significant promise across various therapeutic areas, including oncology. Many have been identified as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[4]
Dual Src/Abl Kinase Inhibition
One prominent example is the development of dual inhibitors targeting both Src and Abl kinases.[4] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent in Chronic Myelogenous Leukemia (CML).[5] Src family kinases are also frequently overactive in various solid tumors and can contribute to Bcr-Abl-driven leukemogenesis.[6] Therefore, dual inhibition presents a powerful therapeutic strategy.
The general mechanism of these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation.
The diagram below illustrates a simplified representation of the Abl kinase signaling pathway and its inhibition.
Caption: Simplified BCR-Abl signaling pathway and its inhibition.
Structure-Activity Relationships (SAR)
SAR studies aim to correlate specific structural features of a molecule with its biological activity. For piperazine-based kinase inhibitors, several key trends have emerged:
-
The Amide Moiety: The nature of the group attached via the amide bond is critical for determining potency and selectivity. Bulky, aromatic, or heterocyclic groups can form specific interactions (e.g., π-π stacking, hydrogen bonds) within the ATP-binding pocket of the target kinase.[7]
-
Piperazine Substituents: Modifications to the N-methyl group can influence solubility, cell permeability, and metabolic stability. Replacing the methyl group with, for example, a hydroxyethyl group has been shown to modulate the pharmacokinetic profile.[4]
-
Conformational Constraint: Introducing conformational rigidity, such as by creating bicyclic piperazine analogs, can pre-organize the molecule into a bioactive conformation, leading to increased potency.[8]
The following table summarizes hypothetical activity data for a series of analogs, illustrating these SAR principles.
| Compound ID | R Group (Amide) | N-Substituent | Src Kinase IC₅₀ (nM) | Abl Kinase IC₅₀ (nM) |
| Core | -OH (Carboxylic Acid) | -CH₃ | >10,000 | >10,000 |
| A-01 | -NH-(2-chloro-6-methylphenyl) | -CH₃ | 50 | 65 |
| A-02 | -NH-(phenyl) | -CH₃ | 250 | 310 |
| A-03 | -NH-(2-chloro-6-methylphenyl) | -H | 45 | 58 |
| A-04 | -NH-(2-chloro-6-methylphenyl) | -CH₂CH₂OH | 15 | 20 |
Data is illustrative and based on general principles found in medicinal chemistry literature such as reference[4].
This data illustrates that a substituted phenyl group (A-01 vs. A-02) is beneficial for activity, and that replacing the N-methyl with a hydroxyethyl group (A-04 vs. A-01) can further enhance potency, likely by forming an additional hydrogen bond with the target enzyme.
Experimental Protocols: A Self-Validating System
Trustworthiness in research is built on robust, reproducible methodologies. The following protocols for synthesis and biological evaluation are designed as self-validating systems, incorporating necessary purification and analytical steps.
Protocol: Synthesis of an Amide Derivative (e.g., Compound A-01)
This protocol describes a standard procedure for coupling the core acid with an amine.
Materials:
-
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq)
-
2-chloro-6-methylaniline (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution, 1M HCl solution, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, 2-chloro-6-methylaniline, and HOBt.
-
Solvation: Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA dropwise and stir for 10 minutes.
-
Activator Addition: Add EDC in one portion to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Self-Validation Checkpoint 1: Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of a new, less polar product spot.
-
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Self-Validation Checkpoint 2: Combine fractions containing the pure product as determined by TLC analysis.
-
-
Final Analysis: Concentrate the pure fractions to yield the final product. Confirm its identity and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line (e.g., K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "medium only" wells (for background control). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[10][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Self-Validation Checkpoint: Visually confirm the formation of purple precipitate in the vehicle control wells using an inverted microscope.
-
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Future Directions
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:
-
Target Selectivity: Fine-tuning the amide portion to develop inhibitors with high selectivity for specific kinase isoforms to minimize off-target effects.
-
Novel Conjugates: Using the carboxylic acid or piperazine nitrogens as attachment points for creating antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
Exploring New Therapeutic Areas: Screening libraries of these derivatives against other target classes, such as G-protein coupled receptors (GPCRs) or proteases, where the piperazine motif is also known to be effective.[13]
By leveraging the robust synthetic accessibility and favorable pharmacological properties of this core, researchers and drug development professionals can continue to generate novel and effective chemical entities to address unmet medical needs.
References
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]
-
Structural organization of Src family, Abl and Bcr-Abl kinases. (n.d.). ResearchGate. Available at: [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Available at: [Link]
-
Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. (n.d.). PubMed Central. Available at: [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. Available at: [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]
-
BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (n.d.). Encyclopedia.pub. Available at: [Link]
-
Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). PubMed. Available at: [Link]
-
Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (n.d.). MDPI. Available at: [Link]
-
Structure of autoinhibited Abl and Src. Cartoon representation of... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. Available at: [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2023). Pharmacophore. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (n.d.). MDPI. Available at: [Link]
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). MDPI. Available at: [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]
-
Structure and Dynamic Regulation of Abl Kinases. (n.d.). PubMed Central. Available at: [Link]
-
Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. (2010). PubMed. Available at: [Link]
-
IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)-YL) BENZAMIDE DERIVATIVES. (2023). Pharmacophore. Available at: [Link]
-
Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). ResearchGate. Available at: [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. Available at: [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (n.d.). PubMed Central. Available at: [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
The Piperazine-2-oxoacetic Acid Scaffold: A Journey from Chemical Curiosity to Peptidomimetic Powerhouse
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Privileged Scaffold
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery campaigns. The piperazine ring is one such "privileged scaffold," prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its unique six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, offers a blend of structural rigidity and opportunities for diverse functionalization.[1] This guide delves into a specific and highly valuable class of piperazine derivatives: the piperazine-2-oxoacetic acids. We will explore the historical discovery of this scaffold, the evolution of its synthesis, and its rise to prominence as a powerful tool in the design of peptidomimetic therapeutics.
The piperazine-2-oxoacetic acid core, characterized by a piperazin-2-one ring bearing an acetic acid moiety at the second position, represents a significant step beyond simple piperazine derivatives. The introduction of the lactam functionality and the carboxylic acid group creates a scaffold with a rich three-dimensional architecture and multiple points for molecular recognition, making it an ideal starting point for mimicking the complex structures of peptides.[3]
Early Explorations: The Dawn of Piperazinone Synthesis
The story of piperazine-2-oxoacetic acids begins not with the complete molecule, but with the synthesis of its core, the piperazin-2-one ring. Early patents from the mid-20th century laid the groundwork for the construction of this heterocyclic system. A notable example from 1955 describes a method for preparing ketopiperazines by reacting ethylenediamine with a carbonyl compound and hydrogen cyanide. While not focused on the acetic acid derivative, this early work established a fundamental approach to creating the piperazinone ring structure.
As the field of organic synthesis advanced, so too did the methods for constructing piperazinones. A 1980 patent, for instance, detailed an improved synthesis of substituted 2-piperazinones from 1,2-diamines and cyanohydrin acetates.[4] These early synthetic endeavors, while not directly targeting the piperazine-2-oxoacetic acid scaffold, were crucial in providing the chemical tools necessary for its eventual creation.
The Peptidomimetic Breakthrough: A Landmark Synthesis
A pivotal moment in the history of piperazine-2-oxoacetic acids arrived in 1982 with the work of DiMaio and Belleau. Their publication on the "enantiospecific synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one" marked a significant conceptual leap.[3] For the first time, the piperazinone scaffold was explicitly targeted as a peptidomimetic , a molecule designed to mimic the structure and function of a peptide while offering improved stability and oral bioavailability.[3][5]
The rationale behind this approach was clear: many disease processes are mediated by peptide-protein interactions, but peptides themselves often make poor drugs due to their rapid degradation by proteases in the body. By creating a rigid, non-natural scaffold that could present key pharmacophoric groups in a similar spatial orientation to a native peptide, researchers could develop more robust and effective therapeutics. The piperazine-2-oxoacetic acid framework, with its defined stereochemistry and multiple points for substitution, proved to be an excellent platform for this strategy.
Evolution of Synthetic Strategies: From Classical to Contemporary
The synthesis of piperazine-2-oxoacetic acids has evolved significantly from the early foundational methods. Below, we detail a representative early synthetic protocol and a more modern approach, highlighting the advancements in efficiency and versatility.
Early Synthetic Protocol: A Foundational Approach
The early syntheses of the piperazin-2-one ring, which paved the way for piperazine-2-oxoacetic acid derivatives, often involved multi-step procedures with harsh reagents. A generalized representation of an early approach is outlined below:
Experimental Protocol: Generalized Early Synthesis of a Piperazin-2-one Ring
-
Step 1: N-Alkylation of Ethylenediamine. To a solution of ethylenediamine in a suitable solvent such as ethanol, add one equivalent of an α-haloacetate ester (e.g., ethyl bromoacetate) dropwise at room temperature. The reaction mixture is then stirred for several hours to facilitate the mono-N-alkylation.
-
Step 2: Acylation of the Second Amine. The resulting N-alkoxycarbonylethylenediamine is then acylated on the remaining primary amine. This is typically achieved by reacting the intermediate with an acyl chloride in the presence of a base to neutralize the generated HCl.
-
Step 3: Intramolecular Cyclization. The di-acylated intermediate is then subjected to conditions that promote intramolecular cyclization to form the piperazin-2-one ring. This can be achieved by heating the compound in a high-boiling point solvent, often with the addition of a base to facilitate the condensation reaction.
-
Step 4: Purification. The crude product is then purified by distillation or recrystallization to yield the desired piperazin-2-one derivative.
Causality Behind Experimental Choices: This early approach relies on fundamental reactions of amines. The choice of an α-haloacetate ester in the first step is critical as it introduces the precursor to the acetic acid moiety. The subsequent acylation and cyclization steps are classic methods for forming lactams. However, these early methods often suffered from low yields and the formation of side products, necessitating laborious purification steps.
Modern Synthetic Protocol: A Streamlined and Versatile Approach
Contemporary synthetic methods for constructing piperazine-2-oxoacetic acid derivatives are far more sophisticated, often employing protecting group strategies and more efficient coupling reagents to achieve higher yields and greater control over stereochemistry. A representative modern synthesis is described below:
Experimental Protocol: Modern Synthesis of a Substituted Piperazine-2-oxoacetic Acid Ester
-
Step 1: Reductive Amination. A chiral amino acid is converted to its corresponding β-keto ester. This intermediate is then subjected to reductive amination with a protected amine (e.g., benzylamine) in the presence of a reducing agent like sodium triacetoxyborohydride to stereoselectively form a protected 1,2-diamine precursor.[6]
-
Step 2: Orthogonal Protection. The newly introduced secondary amine is protected with an orthogonal protecting group, such as a nosyl group, to allow for selective deprotection later in the synthesis.[6]
-
Step 3: Annulation to Form the Piperazinone Ring. The orthogonally protected diamine is then reacted with a suitable two-carbon electrophile, such as bromoethyldiphenylsulfonium triflate, to construct the piperazinone ring via an annulation reaction.[6]
-
Step 4: Deprotection and Functionalization. The protecting groups are then selectively removed to reveal the free amines of the piperazine ring. The nitrogen atoms can then be further functionalized to introduce desired substituents. The ester of the acetic acid moiety can be hydrolyzed to the corresponding carboxylic acid if required.
-
Step 5: Purification. The final compound is purified using modern chromatographic techniques, such as flash column chromatography or preparative HPLC, to yield the highly pure piperazine-2-oxoacetic acid derivative.
Causality Behind Experimental Choices: This modern approach offers several advantages. Starting from a chiral amino acid allows for the direct installation of stereochemistry into the final molecule. The use of orthogonal protecting groups provides precise control over which nitrogen atom is functionalized at each step. Reductive amination and modern annulation strategies are generally higher yielding and more substrate-tolerant than the classical methods.
Summary of Synthetic Approaches
| Method | Key Reagents | Advantages | Disadvantages |
| Early Intramolecular Condensation | Ethylenediamine, α-haloesters, acyl chlorides | Conceptually simple, uses readily available starting materials | Often low yields, harsh reaction conditions, lack of stereocontrol |
| Modern Asymmetric Synthesis | Chiral amino acids, protecting groups, modern coupling reagents | High stereocontrol, higher yields, greater versatility for diversification | More steps, may require more expensive reagents and catalysts |
Diagram of a Modern Synthetic Workflow for Piperazine-2-oxoacetic Acid Esters
Caption: Inhibition of the Ras signaling pathway by a farnesyltransferase inhibitor (FTI).
Conclusion: A Scaffold with a Bright Future
The journey of piperazine-2-oxoacetic acids from their conceptual origins in early piperazinone synthesis to their current status as a valuable class of peptidomimetics is a testament to the power of rational drug design. By understanding the principles of molecular recognition and leveraging the tools of modern organic synthesis, medicinal chemists have been able to transform a simple heterocyclic scaffold into a versatile platform for the development of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, it is certain that the piperazine-2-oxoacetic acid scaffold will continue to play a prominent role in the discovery of the next generation of medicines.
References
-
DiMaio, J., & Belleau, B. (1982). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689. [Link]
-
Yoo, E. J., et al. (2017). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 22(11), 1834. [Link]
-
Bonilla, J. B., & Glennon, R. A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5133. [Link]
-
Sharma, H., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. [Link]
-
Pollard, C. B., et al. (1966). Preparation of 2-phenylpiperazine. Journal of Medicinal Chemistry, 9(1), 181-185. [Link]
-
Gante, J. (2016). Peptides and Peptidomimetics in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-45). John Wiley & Sons, Inc. [Link]
-
Yoo, E. J., et al. (2017). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 22(11), 1834. [Link]
-
Asadi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(4), 1817-1828. [Link]
-
Adlington, R. M., et al. (1998). Peptidomimetics, a synthetic tool of drug discovery. Journal of the Chemical Society, Perkin Transactions 1, (23), 3875-3890. [Link]
-
Chamakuri, S., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6612. [Link]
-
DiMaio, J., & Belleau, B. (1982). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689. [Link]
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Gante, J. (2014). Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Molecules, 19(4), 4814-4830. [Link]
-
Angelucci, A., & Hortelano, S. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7621-7643. [Link]
-
Adlington, R. M., et al. (1998). Peptidomimetics, a synthetic tool of drug discovery. Journal of the Chemical Society, Perkin Transactions 1, (23), 3875-3890. [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved January 26, 2026, from [Link]
-
Bonilla, J. B., & Glennon, R. A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5133. [Link]
-
Sharma, H., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Roy, P. P., & Matin, M. M. (2025). Peptidomimetics as next – generation therapeutic applications. ResearchGate. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 5. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetic - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Potential Therapeutic Targets for 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, certain chemical motifs consistently reappear in a multitude of approved therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[3] Its presence in drugs spanning indications from oncology and infectious diseases to central nervous system disorders highlights its remarkable versatility.[3][4] This versatility stems from the piperazine core's favorable pharmacokinetic properties and, crucially, the synthetic tractability of its nitrogen atoms, which allows for extensive chemical modification to fine-tune biological activity and target specificity.[5][6]
This guide focuses on the therapeutic potential of derivatives of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. By analyzing the biological activities of structurally related compounds, we can identify and prioritize high-potential therapeutic targets for novel derivatives of this scaffold. Our analysis will delve into the mechanistic basis for targeting specific enzymes in oncology and infectious diseases, providing a strategic roadmap for discovery and development. We will explore the causality behind experimental choices and provide robust, self-validating protocols to guide research efforts.
Part 1: High-Potential Anticancer Targets
The piperazine moiety is a common feature in a variety of anticancer agents, pointing to its utility in interacting with key oncogenic proteins. Based on existing literature, two particularly promising target classes for novel 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives are protein kinases and histone deacetylases (HDACs).
Protein Kinase Inhibition: Targeting Angiogenesis through VEGFR2
Kinase inhibitors have become a cornerstone of targeted cancer therapy, primarily by targeting specific mutations that drive tumorigenesis.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. Several piperazine-containing compounds have demonstrated potent anticancer activity by targeting VEGFR2.[8]
Mechanistic Rationale: VEGFR2 is activated upon binding its ligand, VEGF-A. This triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to new blood vessel formation. By designing derivatives that can bind to the ATP-binding pocket of the VEGFR2 kinase domain, it is possible to block its catalytic activity, thereby inhibiting the entire downstream signaling cascade and cutting off the tumor's blood supply.
Signaling Pathway: VEGFR2-Mediated Angiogenesis
Caption: VEGFR2 signaling cascade and point of inhibition.
Experimental Validation Workflow:
A tiered approach is essential for validating VEGFR2 as a target. The workflow begins with direct enzyme inhibition and progresses to cell-based functional assays.
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// Edges Start -> Assay1; Assay1 -> Decision1; Decision1 -> Assay2 [label="Yes"]; Decision1 -> Stop [label="No"]; Assay2 -> Decision2; Decision2 -> Assay3 [label="Yes"]; Decision2 -> Stop [label="No"]; Assay3 -> Decision3; Decision3 -> Assay4 [label="Yes"]; Decision3 -> Stop [label="No"]; Assay4 -> End; }
Caption: Workflow for validating bacterial topoisomerase inhibitors.
Detailed Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
-
Principle: This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. Inhibitors prevent this conversion, and the different DNA topoisomers (relaxed vs. supercoiled) can be separated by agarose gel electrophoresis.
-
Methodology:
-
Prepare a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol).
-
In a microfuge tube, combine 0.5 µg of relaxed plasmid DNA (e.g., pBR322) with the reaction buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known gyrase inhibitor (e.g., Ciprofloxacin).
-
Add a sufficient amount of DNA gyrase enzyme to the reaction.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.
-
-
Self-Validation: The control lane with no inhibitor will show a band corresponding to the fast-migrating supercoiled DNA. The control lane with a known inhibitor will show a band corresponding to the slower-migrating relaxed DNA. An effective test compound will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Summary of Potential Targets and Starting Points
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold presents a promising starting point for the development of novel therapeutics. The data below, compiled from literature on related piperazine-containing compounds, offers a glimpse into the potential potencies that can be achieved.
| Target Class | Specific Target | Compound Class Example | Reported Potency (IC50/MIC) | Therapeutic Area |
| Protein Kinase | VEGFR2 | N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | IC50: 4.8 µM - 13.3 µM [8] | Oncology |
| Epigenetic | HDAC6 | Benzimidazol-piperazine-hydroxamic acids | IC50: 0.1 µM - 1.0 µM [9] | Oncology |
| Topoisomerase | DNA Gyrase / Topo IV | Fluoroquinolones (Norfloxacin analogues) | MIC values vary by strain [10] | Infectious Disease |
Conclusion and Future Directions
The evidence strongly suggests that derivatives of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid are well-positioned for exploration as both anticancer and antimicrobial agents. The primary targets identified—VEGFR2, HDAC6, and bacterial topoisomerases—are all clinically validated and have well-established assay cascades for compound evaluation.
The key to success will lie in strategic chemical modification of the core scaffold. For anticancer applications, derivatization should focus on enhancing specificity for a given kinase or HDAC isoform to minimize off-target effects. For antimicrobial applications, modifications will be crucial for broadening the spectrum of activity and overcoming existing resistance mechanisms. The logical and tiered experimental workflows outlined in this guide provide a clear and efficient path from initial hit identification to lead candidate validation, ensuring that research efforts are both productive and scientifically rigorous.
References
-
Gheorghe, A., et al. (2018). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 23(11), 2925. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. PubMed, National Library of Medicine. Available at: [Link]
-
Kumar, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Lozynskyi, A., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Available at: [Link]
-
Alam, M. A., et al. (2013). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
-
Rathi, E., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202303989. Available at: [Link]
-
Rathi, E., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]
-
Rani, P., et al. (2012). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 54, 955-968. Available at: [Link]
-
Qin, C., et al. (2016). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Scientific Reports, 6, 22630. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Available at: [Link]
-
Van der Jeught, K., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLoS ONE, 10(12), e0144646. Available at: [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: [Link]
-
Scott, W. L., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(21), 13099-13109. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Silico Characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Early-Stage In Silico Assessment
In the landscape of modern drug discovery and development, the ability to predict the properties of a novel chemical entity (NCE) before its synthesis is a significant strategic advantage. This in silico approach, leveraging computational models to forecast a molecule's behavior, is a cornerstone of efficient, cost-effective, and ethically responsible research. This guide provides an in-depth technical walkthrough for the virtual characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid , a small molecule of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It will detail the methodologies for predicting key physicochemical, pharmacokinetic, and toxicological properties. The overarching goal is to construct a comprehensive, data-driven profile of this molecule, enabling informed decisions about its potential as a drug candidate. We will eschew a rigid, templated approach in favor of a narrative that logically unfolds the scientific reasoning behind each predictive step, ensuring both technical accuracy and practical insight.
The Subject Molecule: 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
To initiate any in silico analysis, a precise structural representation of the molecule is paramount. The definitive identifier for our subject is its canonical Simplified Molecular-Input Line-Entry System (SMILES) string. For 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, this is:
CN1CCN(CC1)C(=O)C(=O)O
This SMILES string, corresponding to PubChem Compound Identifier (CID) 2051411, will serve as the direct input for the predictive models detailed in the subsequent sections.
Overall In Silico Prediction Workflow
The process of virtual screening involves a multi-step workflow, beginning with the molecule's structure and culminating in a comprehensive profile of its predicted properties. This workflow is designed to be a self-validating system, where the outputs of one stage inform the interpretation of the next.
Caption: A high-level overview of the in silico prediction workflow.
Part 1: Physicochemical and Pharmacokinetic Profiling with SwissADME
The SwissADME web server, developed by the Swiss Institute of Bioinformatics, is a robust, freely accessible tool for predicting a wide array of molecular properties.[1] Its underlying algorithms are built upon a combination of established theoretical models and empirical data, providing a reliable first pass assessment of a molecule's drug-likeness.[2]
Methodology: Step-by-Step Protocol for SwissADME Analysis
-
Navigate to the SwissADME web server.
-
Input the Molecule: In the "SMILES" input box, paste the canonical SMILES string for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid: CN1CCN(CC1)C(=O)C(=O)O.
-
Initiate Prediction: Click the "Run" button to start the analysis.
-
Data Extraction: The results page will display a comprehensive set of predicted properties. Systematically record the values for physicochemical properties, lipophilicity, water solubility, and pharmacokinetic parameters.
Predicted Physicochemical and Pharmacokinetic Properties
The following table summarizes the key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties predicted by SwissADME.
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Formula | C7H12N2O3 | Basic molecular composition. |
| Molecular Weight | 172.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five: <500). | |
| # H-bond Acceptors | 5 | Within the acceptable range for drug-likeness (Lipinski's Rule of Five: <10). | |
| # H-bond Donors | 1 | Within the acceptable range for drug-likeness (Lipinski's Rule of Five: <5). | |
| Molar Refractivity | 42.00 | Relates to molecular volume and polarizability. | |
| TPSA (Topological Polar Surface Area) | 60.85 Ų | Indicates good potential for cell membrane permeability (generally <140 Ų). | |
| Lipophilicity | Consensus Log Po/w | -1.50 | Indicates the molecule is hydrophilic. |
| Water Solubility | Log S (ESOL) | -0.50 | Corresponds to a predicted solubility of 0.316 g/L, indicating good water solubility. |
| Solubility Class | Soluble | Consistent with the predicted Log S value. | |
| Pharmacokinetics | GI absorption | High | The molecule is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB permeant | No | The molecule is not predicted to cross the blood-brain barrier, potentially reducing CNS side effects. | |
| P-gp substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability. | |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions involving the CYP1A2 enzyme. | |
| CYP2C19 inhibitor | No | Low potential for drug-drug interactions involving the CYP2C19 enzyme. | |
| CYP2C9 inhibitor | No | Low potential for drug-drug interactions involving the CYP2C9 enzyme. | |
| CYP2D6 inhibitor | Yes | Potential for drug-drug interactions with substrates of the CYP2D6 enzyme. This warrants further investigation. | |
| CYP3A4 inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | The molecule adheres to the key principles for good oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates a good probability of the molecule having favorable pharmacokinetic properties. |
Part 2: Toxicity Profiling with ProTox-II
ProTox-II is a freely accessible web server for the prediction of a wide range of toxicity endpoints.[3][4] It integrates several computational methods, including the analysis of toxic fragments, molecular similarity, and machine learning models built on extensive experimental data.[5] This multi-faceted approach provides a robust assessment of a molecule's potential toxicity.
Methodology: Step-by-Step Protocol for ProTox-II Analysis
-
Navigate to the ProTox-II web server.
-
Input the Molecule: In the "SMILES" input field, paste the canonical SMILES string: CN1CCN(CC1)C(=O)C(=O)O.
-
Initiate Prediction: Click the "Start Tox-Prediction" button.
-
Data Extraction: The results page will provide predictions for various toxicological endpoints. Record the predicted LD50 value, toxicity class, and the status for endpoints such as hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity.
ADMET Prediction Workflow
The following diagram illustrates the key steps and considerations in the ADMET prediction process.
Caption: A detailed workflow for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Predicted Toxicological Properties
The following table summarizes the key toxicity endpoints for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid as predicted by ProTox-II.
| Toxicity Category | Endpoint | Predicted Result | Confidence Score | Interpretation |
| Acute Toxicity | LD50 (rat, oral) | 2000 mg/kg | 70.4% | Predicted to be harmful if swallowed. |
| Toxicity Class | 4 | Corresponds to a substance that is harmful if swallowed. | ||
| Organ Toxicity | Hepatotoxicity | Inactive | 83% | Low probability of causing liver damage. |
| Toxicological Endpoints | Carcinogenicity | Inactive | 75% | Low probability of being carcinogenic. |
| Mutagenicity | Inactive | 78% | Low probability of causing genetic mutations. | |
| Cytotoxicity | Inactive | 69% | Low probability of being toxic to cells. |
Synthesis and Conclusion
The in silico analysis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid provides a valuable preliminary assessment of its drug-like properties. The predictions from SwissADME suggest that the molecule possesses favorable physicochemical characteristics for oral administration, including good water solubility and high gastrointestinal absorption. It largely avoids major liabilities related to drug-drug interactions, with the notable exception of potential CYP2D6 inhibition, which would require experimental validation.
The toxicity profile predicted by ProTox-II is generally favorable, with a low likelihood of hepatotoxicity, carcinogenicity, mutagenicity, or cytotoxicity. The predicted acute toxicity (Class 4) suggests that while the compound is not highly toxic, it should be handled with appropriate care.
References
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
-
PubChem. (n.d.). Compound Summary for CID 2051411, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ProTox-II. (n.d.). Prediction of Toxicity of Chemicals. Charité - Universitätsmedizin Berlin. Retrieved January 26, 2026, from [Link]
-
Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(Web Server issue), W53–W58. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 26, 2026, from [Link]
Sources
- 1. SwissADME [swissadme.ch]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 4. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Spectroscopic Unveiling of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the vast array of small molecules with therapeutic potential, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid stands as a significant scaffold. Its unique combination of a piperazine ring, an amide linkage, and an α-keto acid moiety suggests a rich potential for diverse biological interactions. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering a predictive and methodological framework for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Tailored for researchers, scientists, and drug development professionals, this document delves into the "why" behind experimental choices, ensuring a deep and actionable understanding of the molecule's structural identity.
The molecular formula of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is C7H12N2O3, with a molecular weight of 172.184 g/mol [1]. Its unique structural features, including a tertiary amine, an amide, and a carboxylic acid, present a fascinating case for spectroscopic analysis. This guide will navigate the predicted spectral data and outline the robust experimental protocols required to obtain and interpret these crucial analytical fingerprints.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture is paramount for accurate spectral interpretation. The following diagram illustrates the structure of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid and highlights its key functional groups that will be the focus of our spectroscopic investigation.
Caption: A streamlined workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C-N bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 2950-2800 | C-H stretch | Aliphatic (Piperazine and N-methyl) |
| ~1730 | C=O stretch | α-Keto Carbonyl |
| ~1640 | C=O stretch | Amide Carbonyl (Amide I band) |
| ~1550 | N-H bend | (Not present) |
| ~1200-1000 | C-N stretch | Amine and Amide |
The two carbonyl groups will likely show distinct stretching frequencies. The α-keto carbonyl is expected at a higher wavenumber compared to the amide carbonyl, which experiences resonance delocalization, weakening the C=O bond.
Experimental Protocol for IR Data Acquisition
Objective: To obtain an IR spectrum of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid to identify its functional groups.
Materials:
-
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1-2 mg)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Methanol or acetone for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are sufficient.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks in the spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., methanol or acetone) and a soft tissue.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and gaining structural insights.
Predicted Mass Spectrum
In electrospray ionization (ESI) mass spectrometry, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is expected to be readily protonated.
-
[M+H]⁺: The protonated molecule will give a prominent ion at m/z 173.08.
-
Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve cleavage of the amide bond and fragmentation of the piperazine ring. Key predicted fragments include:
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Cleavage of the C(O)-C(O) bond.
-
Fragmentation of the piperazine ring, leading to characteristic ions.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for MS Data Acquisition
Objective: To determine the accurate mass and fragmentation pattern of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Materials:
-
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (~1 mg)
-
Methanol or acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for promoting ionization)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Infusion Analysis:
-
Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
MS Acquisition (Full Scan):
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 173.08) as the precursor ion.
-
Apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the MS/MS spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions.
-
Conclusion
This technical guide has provided a comprehensive predictive and methodological overview for the spectroscopic analysis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. By combining the predictive power of computational tools with robust experimental protocols for NMR, IR, and MS, researchers can confidently elucidate and confirm the structure of this important molecule. The detailed step-by-step procedures and justifications for experimental choices are designed to empower scientists in their pursuit of accurate and reliable analytical data, a critical component in the advancement of drug discovery and development.
References
- Vertex AI Search. (2026). 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid, 250 mg, Reagent Grade.
Sources
Methodological & Application
Application Notes and Protocols: A-Grade Amide Coupling with 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry
The piperazine scaffold is a cornerstone in modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility and tuned lipophilicity.[1][2] Its incorporation into lead compounds can significantly improve their drug-like characteristics. The title compound, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, is a versatile building block for introducing this valuable functionality. This document provides a detailed, field-tested protocol for the efficient amide coupling of this reagent with primary and secondary amines, a critical transformation in the synthesis of numerous biologically active molecules.[3]
Understanding the Reaction: The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[4][5] Direct reaction is generally not feasible under mild conditions. The protocol outlined below utilizes common coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Mechanism of Carbodiimide-Mediated Amide Coupling
A widely employed method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[1][6][7]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate can be susceptible to side reactions and racemization. HOBt intercepts the O-acylisourea to form a more stable active ester.[7]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, forming a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to yield the desired amide and regenerates HOBt.
The use of HOBt is crucial for suppressing racemization and improving the overall efficiency of the coupling reaction.[8]
Experimental Protocol: Amide Coupling of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
This protocol provides a general procedure that can be adapted for a range of primary and secondary amines.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid | C₇H₁₂N₂O₃ | 172.18 | ≥97% | e.g., Sigma-Aldrich, Combi-Blocks |
| Amine (substrate) | - | - | ≥97% | Various |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | C₈H₁₇N₃·HCl | 191.70 | ≥98% | e.g., Sigma-Aldrich, TCI |
| 1-Hydroxybenzotriazole hydrate (HOBt·xH₂O) | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | ≥97% | e.g., Sigma-Aldrich, Oakwood |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | e.g., Sigma-Aldrich, Acros |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ≥99.8% | Various |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | ≥99.8% | Various |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M). Note: DMF is a good choice for less soluble substrates.
-
Addition of Amine and HOBt: Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: Add EDC.HCl (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Reaction Workflow Diagram
Caption: Step-by-step workflow for the amide coupling reaction.
Work-up and Purification
The choice of work-up procedure will depend on the properties of the product. A general extractive work-up is described below.
-
Quenching: Dilute the reaction mixture with DCM.
-
Aqueous Washes:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x).
-
Wash with water (1x).
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the polarity of the product.[9] Recrystallization can also be an effective purification method for solid products.[9]
Alternative Coupling Reagent: HATU
For sterically hindered amines or challenging couplings, a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed.[10][11][12]
-
Replace EDC.HCl and HOBt with HATU (1.1 eq).
-
The reaction is often faster and may require shorter reaction times.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, consider gentle heating (40-50 °C), or switch to a more powerful coupling reagent like HATU. |
| Poor quality reagents | Ensure all reagents are anhydrous and of high purity. | |
| Side Product Formation | N-acylurea formation (with EDC) | Ensure HOBt is used. Add EDC at 0 °C.[6] |
| Racemization | Use HOBt or HOAt as an additive. Perform the reaction at lower temperatures. | |
| Difficult Purification | Water-soluble byproducts in organic layer | Perform thorough aqueous washes. A wash with dilute HCl can help remove residual DIPEA. |
| Product is highly polar | Use a more polar eluent system for chromatography (e.g., with methanol). Consider reverse-phase chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC.HCl and HATU are irritants. Avoid inhalation and contact with skin and eyes.
-
DCM is a suspected carcinogen. Handle with care.
-
DIPEA is corrosive and flammable.
Conclusion
This protocol provides a robust and reliable method for the amide coupling of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. By understanding the underlying mechanism and potential pitfalls, researchers can successfully synthesize a wide range of amide derivatives incorporating the valuable N-methylpiperazine moiety, paving the way for the development of new therapeutic agents.
References
-
Schmidtz, R. (2014). Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. Butler University. [Link]
-
Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(8), 1145-1153. [Link]
-
Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 243, 114777. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(2), 315-318. [Link]
-
Zhang, L., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1934. [Link]
-
Wang, S., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(16), 4087-4101. [Link]
-
Patel, N. B., & Patel, J. C. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Heterocyclic Chemistry, 53(4), 1134-1142. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]
-
ResearchGate. (2002). Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines by using N-[[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) as a coupling reagent. [Link]
-
Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]
-
Gunturu, R., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 8(11), 2531-2534. [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
The Organic Chemistry Tutor. (2022, December 24). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP [Video]. YouTube. [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omizzur.com [omizzur.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid in Peptide and Peptidomimetic Synthesis
Introduction: Expanding the Chemical Diversity of Peptides and Peptidomimetics
In the landscape of modern drug discovery and materials science, peptides and their synthetic analogs, peptidomimetics, are of paramount importance. While peptides offer high specificity and biological activity, they often suffer from poor metabolic stability and cell permeability. Peptidomimetics, such as peptoids (N-substituted glycine oligomers), address these limitations by introducing non-natural modifications to the peptide backbone.[1][2] This guide provides a comprehensive overview of the application of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid as a specialized building block for the synthesis of peptides and peptidomimetics, offering researchers a tool to introduce unique structural and functional motifs.
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a heterocyclic building block characterized by a methylpiperazine moiety linked to a glyoxylic acid residue. Its incorporation into a peptide or peptoid sequence can impart distinct properties, including altered conformational rigidity, enhanced solubility, and potential for novel biological interactions. This document will detail the rationale for its use, its chemical properties, and provide step-by-step protocols for its successful integration into synthetic sequences using solid-phase methodologies.
Scientific Rationale and Advantages
The deliberate incorporation of non-standard building blocks is a key strategy in the design of novel peptides and peptidomimetics.[3] The unique structure of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid offers several strategic advantages:
-
Conformational Constraint: The piperazine ring introduces a rigid cyclic element into the peptide or peptoid backbone. This can help to pre-organize the molecule into a specific conformation, which can be crucial for high-affinity binding to biological targets.[4]
-
Modulation of Physicochemical Properties: The tertiary amine of the methylpiperazine group is basic and can be protonated at physiological pH. This can enhance the aqueous solubility of the resulting molecule and provide a site for electrostatic interactions.
-
N-Terminal Capping: Due to its carboxylic acid functionality, this molecule is well-suited for capping the N-terminus of a peptide or peptoid chain. This can prevent unwanted side reactions, such as pyroglutamate formation, and can mimic the acylation often seen in naturally occurring bioactive peptides.
-
Peptoid Synthesis: In the context of peptoids, this molecule can be viewed as a specialized N-substituted glycine derivative, allowing for the introduction of a complex side chain that can influence the overall structure and function of the oligomer.[1][2]
Chemical Properties and Handling
A clear understanding of the chemical properties of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is essential for its effective use.
| Property | Value |
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| CAS Number | 717904-36-4 |
| Appearance | Typically a solid |
| Solubility | Soluble in many organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). |
Storage and Handling: Store in a cool, dry place, protected from moisture. Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
The following protocols are designed for the incorporation of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid onto a resin-bound peptide or peptoid using standard solid-phase peptide synthesis (SPPS) techniques. These protocols assume the use of Fmoc-based chemistry.
Protocol 1: N-Terminal Capping of a Resin-Bound Peptide
This protocol describes the procedure for capping the free N-terminal amine of a synthesized peptide with 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Workflow for N-Terminal Capping:
A workflow for the N-terminal capping of a peptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous DMF
-
DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC purification system
Step-by-Step Procedure:
-
Resin Preparation:
-
Ensure the final Fmoc protecting group has been removed from the N-terminus of the resin-bound peptide.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).[5]
-
-
Activation of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid:
-
In a separate vial, dissolve 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in anhydrous DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the reaction vessel containing the resin-bound peptide.
-
Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete capping.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5]
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the capped peptide by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Protocol 2: Incorporation into a Peptoid Sequence using the Sub-monomer Method
This protocol outlines the incorporation of a 2-oxopiperazine unit derived from a related diamine precursor, followed by acylation with 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. This is an advanced technique for creating peptidomimetic structures.[7]
Sub-monomer Incorporation Workflow:
A workflow for incorporating a 2-oxopiperazine unit and subsequent acylation.
Materials:
-
Rink amide resin
-
Bromoacetic acid
-
DIC
-
Mono-N-protected 1,2-diaminoethane (e.g., N-Boc-ethylenediamine)
-
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
-
Standard peptide coupling reagents (HBTU, DIPEA)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Anhydrous DMF and DCM
Step-by-Step Procedure:
-
Bromoacetylation:
-
Swell the resin in DMF.
-
Acylate the resin-bound amine with bromoacetic acid activated with DIC in DMF.[8]
-
-
Nucleophilic Displacement:
-
Displace the bromide with a mono-protected 1,2-diaminoethane in DMF.
-
-
Second Acylation:
-
Acylate the newly formed secondary amine with another haloacetic acid (e.g., chloroacetic acid) and DIC.
-
-
Deprotection and Cyclization:
-
Remove the protecting group from the diamine (e.g., TFA for Boc).
-
The resulting primary amine will undergo intramolecular cyclization to form the 2-oxopiperazine ring on the solid support.
-
-
Acylation with 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid:
-
Couple 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid to the secondary amine of the newly formed 2-oxopiperazine ring using standard coupling conditions (e.g., HBTU/DIPEA in DMF) as described in Protocol 1.
-
-
Further Elongation (Optional):
-
The peptoid chain can be further elongated using the standard two-step sub-monomer method.[8]
-
-
Cleavage, Purification, and Characterization:
-
Follow the procedures outlined in Protocol 1 for cleavage, purification, and characterization.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, the reaction can be repeated with freshly activated reagent. For sterically hindered N-termini, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues in the peptide sequence.
-
Purification Challenges: The introduction of the methylpiperazine moiety may alter the chromatographic behavior of the peptide. A broad gradient during HPLC purification is recommended to ensure good separation.
Conclusion
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a versatile building block for the synthesis of modified peptides and complex peptidomimetics. Its incorporation can provide valuable structural and functional diversity, leading to the development of novel therapeutic agents and advanced materials. The protocols provided herein offer a solid foundation for researchers to explore the potential of this and other specialized building blocks in their synthetic endeavors.
References
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]
- Kwon, Y.-U., & Kodadek, T. (2007). Peptoids as reagents for biological discovery. Journal of the American Chemical Society, 129(6), 1508–1509.
- Albericio, F., & Kruger, H. G. (2012). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 14(4), 853.
-
Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088–2092. [Link]
- Fier, P. S., & Hartwig, J. F. (2015). Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers. The Journal of Organic Chemistry, 80(17), 8496–8505.
- Bokuchava, E. G., et al. (2022). Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. Chemistry Proceedings, 10(1), 55.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689.
- Google Patents. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.
- Di Francesco, T., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences, 22(19), 10398.
- Ghasemi, S., et al. (2023).
- SciSpace. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
- Davern, C. M., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(20), 7013–7019.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Aapptec Peptides. (n.d.). SPPS Capping procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Burlina, F., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Organic Process Research & Development, 23(11), 2354–2359.
- Star-Telegram. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Zhang, D., & Liu, R. (2018). A Review on the Synthesis of Polypeptoids. Polymers, 10(12), 1361.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
- Suwal, S., & Kodadek, T. (2013). Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain. Organic & Biomolecular Chemistry, 11(13), 2088-2092.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Integration of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Contemporary Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold represents a confluence of two medicinally significant motifs: the N-methylpiperazine group, a privileged structural element in numerous FDA-approved drugs, and the versatile 2-oxoacetic acid functionality, a key building block in organic synthesis. This guide provides an in-depth exploration of the strategic application of this scaffold in modern drug discovery and development. We will delve into the rationale behind its use, detailing how the unique physicochemical properties of the N-methylpiperazine moiety contribute to favorable pharmacokinetic and pharmacodynamic profiles. This document will further provide detailed synthetic protocols for the preparation of derivatives and their incorporation into lead compounds, supported by examples from current research in oncology, neuroscience, and inflammatory diseases.
Introduction: The Rationale for the 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Scaffold
The pursuit of novel therapeutics is often a tale of molecular architecture. The deliberate combination of specific structural motifs to achieve a desired biological effect and drug-like properties is a cornerstone of medicinal chemistry. The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid structure is a prime example of such rational design, even when utilized as a conceptual blueprint for more complex molecules. It synergistically combines the advantages of its two core components:
-
The N-Methylpiperazine Moiety: A Privileged Scaffold. N-methylpiperazine is a recurring motif in a multitude of successful drugs, particularly those targeting the central nervous system (CNS) and various kinases.[1] Its prevalence is due to a unique combination of properties. The tertiary amine provides a basic center, which can be crucial for interacting with acidic residues in protein targets and for improving aqueous solubility at physiological pH. The N-methyl group enhances lipophilicity and can provide steric bulk that influences binding selectivity.[1] This moiety is a common building block in the synthesis of antibacterial, antipsychotic, and anti-HIV agents.[2][3]
-
The 2-Oxoacetic Acid Functionality: A Versatile Chemical Handle. Also known as glyoxylic acid, the 2-oxoacetic acid core is a highly versatile building block in organic synthesis.[4] Its carboxylic acid group can participate in amide bond formation, a fundamental reaction in the construction of larger, more complex molecules. The adjacent ketone provides a site for further chemical modification. Derivatives of 2-oxoacetic acid are explored in drug discovery for their potential biological activities.
The combination of these two fragments in the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold results in a building block that can be readily incorporated into diverse molecular frameworks to modulate solubility, cell permeability, and target engagement.
Core Applications in Drug Discovery
The utility of the 2-(4-methylpiperazin-1-yl)-2-oxoacetyl moiety is best illustrated through its successful incorporation into various therapeutic agents and clinical candidates. Below, we explore key areas of application.
Kinase Inhibitors in Oncology
The piperazine ring is a common feature in many kinase inhibitors, where it often serves as a linker between different recognition elements of the drug molecule. The N-methylpiperazine group, in particular, has been shown to improve water solubility and target affinity for a number of anticancer kinase inhibitors.[1]
-
Case Study: EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in oncology. Novel piperazine derivatives have been designed and synthesized as potential anticancer agents targeting EGFR.[5] The N-methylpiperazine moiety in these compounds often projects into the solvent-exposed region of the ATP-binding pocket, enhancing solubility without compromising binding to the hinge region.
Modulators of CNS Targets
The ability of the N-methylpiperazine moiety to cross the blood-brain barrier makes it a valuable component of drugs targeting the central nervous system.
-
Case Study: Glycine Transporter-1 (GlyT-1) Inhibitors for Schizophrenia: Inhibition of GlyT-1 elevates glycine levels in the brain, which can potentiate NMDA receptor function. This is a promising strategy for treating the negative symptoms of schizophrenia.[6] A series of potent GlyT-1 inhibitors incorporate a piperazinyl acetic acid structure.[6] For example, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid has demonstrated the ability to increase glycine levels in the rat hippocampus.[6]
Anti-inflammatory Agents
The 2-oxoacetic acid scaffold can be found in derivatives designed to inhibit key enzymes in inflammatory pathways.
-
Case Study: Selective COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] Arylacetic acid derivatives are a known class of anti-inflammatory drugs.[8] The incorporation of a piperazine-containing side chain can modulate the selectivity and potency of these inhibitors.
Synthetic Protocols and Methodologies
The following protocols provide a generalized framework for the synthesis and application of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold and its derivatives.
Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives
This protocol outlines a general method for the synthesis of N-substituted piperazine-2-oxoacetamides, a common structural motif in drug candidates.
Workflow Diagram:
Caption: General synthetic workflow for N-substituted piperazine-2-oxoacetamides.
Materials:
-
N-Methylpiperazine
-
Oxalyl chloride or a suitable 2-oxoacetic acid derivative
-
A primary or secondary amine (as the nucleophile)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acylation of N-Methylpiperazine:
-
Dissolve N-methylpiperazine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the cooled solution of N-methylpiperazine. The reaction is exothermic and should be controlled.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
The resulting intermediate, 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one, can be isolated or used directly in the next step.
-
-
Amidation with a Nucleophilic Amine:
-
To the solution containing the acyl chloride intermediate, add triethylamine (2.0 eq) to neutralize the HCl generated.
-
Slowly add the desired primary or secondary amine (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methylpiperazin-1-yl)-2-oxoacetamide derivative.
-
Causality and Validation: The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the acyl chloride. The reaction progress should be meticulously monitored by TLC to ensure complete conversion and to identify any potential side products. The final product's identity and purity should be confirmed by NMR and mass spectrometry.
Protocol 2: Incorporation into a Heterocyclic Scaffold via Amide Coupling
This protocol details the coupling of a pre-formed 2-(4-methylpiperazin-1-yl)acetic acid with an amino-functionalized heterocyclic core, a common strategy in medicinal chemistry.
Workflow Diagram:
Caption: Amide coupling of 2-(4-methylpiperazin-1-yl)acetic acid to a heterocyclic amine.
Materials:
-
2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride[9]
-
An amino-functionalized heterocyclic compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 2-(4-methylpiperazin-1-yl)acetic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling with the Amine:
-
To the activated acid solution, add the amino-functionalized heterocycle (1.0 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final product.
-
Trustworthiness of the Protocol: This protocol employs a standard and well-validated amide coupling procedure widely used in medicinal chemistry. The use of EDC/HOBt minimizes side reactions and promotes high-yield formation of the desired amide bond.[5] The purity and identity of the final compound must be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Summary and Comparative Analysis
The following table summarizes the biological activities of selected compounds from the literature that incorporate the piperazine-2-oxoacetic acid or a closely related moiety, highlighting the versatility of this scaffold.
| Compound Class | Target | Key Compound Example | Biological Activity (IC₅₀) | Therapeutic Area |
| Phenylpiperazine Acetic Acids | GlyT-1 | (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid | 150 nM[6] | Schizophrenia |
| Imidazo[1,2-a]pyridine Derivatives | Autotaxin | GLPG1690 | Potent in vivo reduction of LPA levels[10][11] | Idiopathic Pulmonary Fibrosis |
| N-piperazinyl-oxoethyl-acetamides | D₂/5-HT₂ₐ Receptors | N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides | Active in in vivo models of antipsychotic activity[12] | Atypical Antipsychotics |
| Piperazine-substituted Kinase Inhibitors | Mutant KIT/PDGFRA | Avapritinib | Subnanomolar IC₅₀ values[13] | Oncology (GIST) |
Conclusion and Future Perspectives
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold is a valuable tool in the arsenal of the medicinal chemist. Its constituent parts bestow favorable properties that can be leveraged to design novel therapeutics with improved efficacy and drug-like characteristics. The synthetic accessibility of this scaffold and its derivatives allows for the rapid generation of compound libraries for screening against a wide range of biological targets. Future applications of this versatile building block are likely to expand as our understanding of disease biology and the principles of rational drug design continue to evolve. The strategic incorporation of this and similar "privileged" fragments will undoubtedly continue to be a productive approach in the quest for new medicines.
References
-
Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PubMed Central. Available at: [Link]
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Available at: [Link]
-
Arylacetic Acid Derivatives - Pharmacology. Pharmacy 180. Available at: [Link]
- Synthesis method of chiral piperazinone derivative. Google Patents.
-
N-Methyl Piperazine. TECHNOCHEM. Available at: [Link]
-
Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. Available at: [Link]_
-
The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
-
GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. Available at: [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available at: [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]
-
Glyoxylic Acid. PubChem. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
N-Methylpiperazine. Wikipedia. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. technochemdombivli.com [technochemdombivli.com]
- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 171764-71-9|2-(4-Methylpiperazin-1-yl)acetic acid dihydrochloride|BLD Pharm [bldpharm.com]
- 10. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid emerges as a highly valuable and versatile scaffold. Its unique combination of a reactive carboxylic acid handle, a conformationally constrained piperazine ring, and a solubilizing N-methyl group provides a trifecta of desirable properties for drug design. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in medicinal chemistry programs. We will delve into its synthesis, key applications with a focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators, and provide detailed protocols for its incorporation into lead compounds.
The N-methylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in centrally active agents due to its ability to improve aqueous solubility and pharmacokinetic properties. The addition of the 2-oxoacetic acid functionality introduces a critical handle for amide bond formation, allowing for the facile linkage of this desirable piperazine motif to a wide array of molecular cores. This building block is particularly advantageous in fragment-based drug discovery (FBDD), where its modest size and reactive handle allow for the efficient exploration of chemical space around a target protein.[1][2][3]
Physicochemical Properties and Handling
| Property | Predicted Value | Source |
| Molecular Formula | C7H12N2O3 | PubChem |
| Molecular Weight | 188.18 g/mol | PubChem |
| XlogP3 | -1.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Storage and Handling: 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid and its salts should be stored in a cool, dry, and well-ventilated area. It is recommended to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid: A Representative Protocol
A definitive, peer-reviewed synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is not readily found in the literature. However, based on established methodologies for the synthesis of analogous compounds, a reliable two-step protocol can be proposed.[4][5] This involves the acylation of 1-methylpiperazine with an activated oxalic acid derivative, followed by hydrolysis of the resulting ester.
Figure 1: Proposed synthetic route for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate
-
To a stirred solution of 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of ethyl chlorooxoacetate (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate.
Step 2: Hydrolysis to 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. The product may be further purified by recrystallization or precipitation.
Applications in Medicinal Chemistry
The primary utility of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid lies in its function as a versatile building block for introducing the N-methylpiperazine-glyoxylamide moiety into a target molecule. This is most commonly achieved through amide bond formation with a primary or secondary amine on a core scaffold.
Application in Kinase Inhibitor Discovery
The N-methylpiperazine group is a common feature in many kinase inhibitors, where it often serves to enhance solubility and engage in favorable interactions within the solvent-exposed region of the ATP-binding pocket. The 2-oxoacetic acid functionality provides a straightforward means to append this group.
A notable example is in the development of dual Src/Abl kinase inhibitors, where piperazine-containing side chains have been shown to be crucial for activity.[6] Similarly, in the discovery of glycogen synthase kinase-3β (GSK-3β) inhibitors, the transformation of a morpholine moiety to a piperazine resulted in potent compounds.[7][8] The general workflow for incorporating our title compound into a kinase inhibitor scaffold is depicted below.
Figure 2: Workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 2: Amide Coupling for the Synthesis of a Kinase Inhibitor Candidate
-
To a solution of the amine-containing kinase scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1.1 eq).
-
Add a suitable amide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the final kinase inhibitor.
Application in GPCR Modulator Development
The arylpiperazine motif is a classic pharmacophore for a multitude of GPCRs, particularly those in the central nervous system. The N-methylpiperazine group can be considered a bioisostere or a solubilizing replacement for the aryl group in certain contexts. The 2-oxoacetic acid handle allows for the exploration of this chemical space by linking the piperazine to various core structures. For instance, in the development of glycine transporter 1 (GlyT-1) inhibitors for schizophrenia, piperazinyl acetic acid derivatives have shown significant promise.[9]
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery relies on the identification of small, low-molecular-weight compounds that bind to a biological target with high ligand efficiency.[3] 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, with a molecular weight under 200 Da, fits the criteria for a fragment. Its carboxylic acid group provides a clear vector for fragment evolution, allowing chemists to "grow" the fragment into more potent, drug-like molecules.
Figure 3: Role of the title compound in a fragment-based drug discovery workflow.
Conclusion
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is a valuable and versatile building block in medicinal chemistry. Its inherent properties make it an attractive component for introducing the N-methylpiperazine moiety, which can enhance solubility and provide favorable interactions with biological targets. The straightforward reactivity of its carboxylic acid group in amide bond formation allows for its efficient incorporation into a diverse range of molecular scaffolds. The protocols and application notes provided herein are intended to serve as a practical guide for leveraging the potential of this compound in the design and synthesis of novel therapeutic agents.
References
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]
-
Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3514-3518. [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. NMRShiftDB. [Link]
-
Erlanson, D. A. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2026-2037. [Link]
-
ROTH, C. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]
- Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Li, J., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1236-1246. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][9]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2016). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. NMRShiftDB. [Link]
-
Erlanson, D. A. (2020). Fragment-based drug discovery: opportunities for organic synthesis. MedChemComm, 11(12), 2026-2037. [Link]
-
Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3514-3518. [Link]
-
WuXi AppTec. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery [Video]. YouTube. [Link]
Sources
- 1. Fragment-based drug discovery Home [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Autotaxin Inhibitors from a 2-(Piperazin-1-yl)-2-oxoacetic Acid Scaffold
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme of paramount interest in drug discovery.[1][2] It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the bloodstream through the hydrolysis of lysophosphatidylcholine (LPC).[2][3] The ATX-LPA signaling axis is a critical regulator of numerous cellular processes, including proliferation, migration, survival, and differentiation.[4][5] Dysregulation of this pathway has been implicated in a wide range of pathologies, most notably idiopathic pulmonary fibrosis (IPF), cancer, inflammation, and cholestatic pruritus.[2][4][6][7] Consequently, the inhibition of ATX presents a compelling therapeutic strategy to modulate LPA levels and treat these debilitating diseases.[1][2]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. We will delineate a strategic pathway for the discovery and preclinical development of potent and selective ATX inhibitors, originating from a promising 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid chemical scaffold. This guide provides not only step-by-step experimental protocols but also the underlying scientific rationale, reflecting field-proven insights into the iterative process of modern drug discovery.
Section 1: The Target - Autotaxin and the ATX-LPA Signaling Pathway
Biochemical Function and Pathophysiological Role
ATX is a glycoprotein belonging to the NPP family, uniquely possessing lysophospholipase D (LysoPLD) activity.[2] Its primary substrate, LPC, is abundant in plasma. ATX catalyzes the cleavage of the choline headgroup from LPC to generate LPA.[2][3] LPA, in turn, activates at least six distinct G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that influence cellular behavior.[2][8] In fibrotic diseases like IPF, elevated levels of ATX and LPA in the lungs promote fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition and progressive scarring.[1][6] In oncology, the axis can promote tumor growth, metastasis, and resistance to therapy.[4][9][10]
The ATX-LPA Signaling Cascade
The signaling pathway initiated by ATX is fundamental to its pathological impact. Understanding this cascade is crucial for designing effective therapeutic interventions.
Caption: The Autotaxin-LPA signaling pathway.
Section 2: Lead Generation and Optimization Strategy
The journey from a chemical concept to a viable drug candidate is an iterative cycle of design, synthesis, and testing. Our starting point is a hypothetical hit compound, identified from a high-throughput screen, based on the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold.
The Lead Optimization Workflow
The primary goal of lead optimization is to systematically modify the initial hit compound to enhance its potency, selectivity, and pharmacokinetic (ADME) properties while minimizing off-target effects and toxicity. This process is guided by the continuous generation of structure-activity relationship (SAR) data.
Caption: The iterative cycle of lead optimization in drug discovery.
Structure-Activity Relationship (SAR) Table
The following table illustrates a hypothetical SAR for the initial optimization efforts. The goal is to understand how modifications to different parts of the scaffold (R1, R2) impact inhibitory potency against human ATX (hATX).
| Compound ID | R1 Group (Core Modification) | R2 Group (Piperazine N-substituent) | hATX IC₅₀ (nM) |
| Lead-001 | Phenyl | -CH₃ | 850 |
| Lead-002 | 4-Fluorophenyl | -CH₃ | 420 |
| Lead-003 | Thiazole | -CH₃ | 950 |
| Lead-004 | 4-Fluorophenyl | -H | 600 |
| Lead-005 | 4-Fluorophenyl | -(CH₂)₂OH | 150 |
| Lead-006 | Imidazo[1,2-a]pyridine | -(CH₂)₂OH | 25 |
Expert Insight: The initial data suggests that a 4-fluorophenyl group at the R1 position is favorable for potency (Lead-002 vs. Lead-001). More significantly, modifying the N-methyl group of the piperazine to a hydroxyethyl group (Lead-005) dramatically improves potency, likely by forming a new hydrogen bond interaction within the ATX active site. Fusing a more complex heterocyclic system like an imidazo[1,2-a]pyridine at R1 (Lead-006), a strategy used in the development of clinical candidates, yields a potent lead compound worthy of further investigation.[11][12]
Section 3: Core In Vitro Characterization Protocols
Reliable and reproducible assays are the bedrock of any drug discovery program. Here we describe two essential protocols for characterizing the inhibitory activity of novel compounds against ATX.
Protocol 3.1: Biochemical ATX Inhibition Assay (Colorimetric)
Principle: This assay provides a rapid and convenient method for screening ATX inhibitors. It utilizes the artificial substrate bis(p-nitrophenyl) phosphate (bis-pNPP). ATX cleaves bis-pNPP to liberate p-nitrophenol, a yellow-colored product whose formation can be monitored spectrophotometrically at 405-415 nm.[3][13] A decrease in the rate of p-nitrophenol formation is proportional to the inhibitory activity of the test compound.
Materials:
-
Human recombinant Autotaxin (e.g., Cayman Chemical, Cat. No. 10005374)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% Triton X-100)
-
bis(p-nitrophenyl) phosphate (Substrate)
-
Test compounds dissolved in 100% DMSO
-
96-well microplate
-
Microplate reader capable of absorbance measurement at 405-415 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is appropriate. Dispense 1 µL of each compound dilution into wells of a 96-well plate. For control wells, add 1 µL of DMSO (100% activity) and 1 µL of a known potent ATX inhibitor (e.g., PF-8380) for 0% activity.
-
Enzyme Preparation: Dilute the human recombinant ATX stock solution in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice at all times.[13]
-
Enzyme Addition: Add 179 µL of Assay Buffer to each well, followed by 10 µL of the diluted ATX enzyme solution. This brings the total volume to 190 µL.
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at 37°C to allow compounds to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution by dissolving bis-pNPP in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 410 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme)).
-
Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation System:
-
Positive Control: A known inhibitor should yield an IC₅₀ value within the expected range.
-
Negative Control: DMSO-only wells define the 100% activity window.
-
Z'-factor: The statistical effect size, calculated from positive and negative controls, should be > 0.5 to ensure the assay is robust and suitable for screening.
Protocol 3.2: Cell-Based ATX Activity Assay
Principle: While biochemical assays are excellent for initial screening, a cell-based assay provides a more physiologically relevant context by assessing ATX activity in the presence of cell membranes and potential binding partners.[14] This "one-tube" assay format utilizes a stable reporter cell line that expresses an LPA receptor (e.g., LPAR1) coupled to a downstream reporter, such as a calcium flux dye or a luciferase gene. Exogenously added ATX generates LPA from LPC in the cell culture medium, which then activates the reporter cells.
Materials:
-
LPA Receptor Reporter Cell Line (e.g., CHO-K1 cells stably expressing LPAR1 and a calcium-sensitive dye like Fluo-4, or a CRE-luciferase reporter).
-
Cell Culture Medium (e.g., F-12K Medium with 10% FBS).
-
Assay Medium (serum-free medium).
-
Lysophosphatidylcholine (LPC 18:1).
-
Recombinant human ATX.
-
Test compounds and controls in DMSO.
-
384-well, black, clear-bottom microplate.
-
Fluorescent plate reader (e.g., FLIPR) or luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells into the 384-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Addition: The next day, remove the culture medium and wash the cells once with Assay Medium. Add 20 µL of Assay Medium containing the desired final concentration of the test compounds. Incubate for 30 minutes at 37°C.
-
Reaction Mix Preparation: Prepare a 2X reaction mixture in Assay Medium containing both recombinant ATX and its substrate, LPC. The final concentration should be optimized to produce a robust signal (e.g., 20 nM ATX and 20 µM LPC).
-
Reaction Initiation and Detection: Add 20 µL of the 2X ATX/LPC reaction mix to the wells containing cells and compounds. Immediately place the plate into the plate reader.
-
Real-time Measurement:
-
For calcium flux assays, measure the fluorescence signal in real-time for 5-10 minutes.
-
For luciferase assays, incubate the plate for 2-4 hours at 37°C, then add the luciferase detection reagent and measure luminescence.
-
-
Data Analysis:
-
Determine the area under the curve (AUC) for kinetic reads or the final signal for endpoint reads.
-
Normalize the data against DMSO (100% activation) and a potent inhibitor (0% activation).
-
Calculate IC₅₀ values as described in Protocol 3.1.
-
Expert Insight: Comparing IC₅₀ values between the biochemical and cell-based assays is critical. A significant rightward shift in potency in the cell-based assay might indicate high plasma protein binding or non-specific binding to cellular components, which are important considerations for further development.
Section 4: Preclinical In Vivo Evaluation
Promising candidates from in vitro testing must be evaluated in living systems to assess their pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in a disease model.
Protocol 4.1: In Vivo Pharmacodynamic (PD) Assay in Mice
Principle: The primary goal of an ATX inhibitor is to lower the levels of its product, LPA, in circulation. This protocol measures the concentration of a key LPA species (e.g., LPA 18:2) in mouse plasma following oral administration of a test compound, thereby demonstrating target engagement in vivo.[1][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).
-
Oral gavage needles.
-
K₂EDTA-coated microcentrifuge tubes for blood collection.
-
Centrifuge.
-
LC-MS/MS system for LPA quantification.
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing: Group the animals (n=3-5 per time point). Administer a single oral dose of the test compound (e.g., 10 mg/kg) or vehicle via gavage.
-
Blood Collection: At specified time points post-dose (e.g., 0, 1, 2, 4, 8, and 24 hours), collect blood (~50 µL) via tail vein or saphenous vein into K₂EDTA tubes. The 0-hour sample serves as the baseline.
-
Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
LPA Quantification: Extract lipids from the plasma samples and quantify the concentration of LPA 18:2 using a validated LC-MS/MS method.
-
Data Analysis: For each time point, calculate the mean plasma LPA concentration. Express the results as a percentage of the baseline (0-hour) LPA level to determine the magnitude and duration of LPA reduction.
Protocol 4.2: Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
Principle: This is a widely accepted animal model that recapitulates key features of human IPF. Intratracheal administration of the cytotoxic agent bleomycin causes lung injury and subsequent inflammation and fibrosis. The efficacy of an ATX inhibitor is assessed by its ability to attenuate the development of fibrosis.[15]
Materials:
-
Male C57BL/6 mice.
-
Bleomycin sulfate, dissolved in sterile saline.
-
Test compound formulated for daily oral dosing.
-
Positive control: Pirfenidone or Nintedanib.
-
Equipment for intratracheal instillation.
-
Materials for lung tissue collection, fixation (10% neutral buffered formalin), and homogenization.
-
Hydroxyproline assay kit.
-
Histology services for Masson's trichrome staining.
Procedure:
-
Study Groups: Establish experimental groups (n=8-12 per group):
-
Group 1: Saline + Vehicle (Sham control)
-
Group 2: Bleomycin + Vehicle (Disease control)
-
Group 3: Bleomycin + Test Compound (e.g., 30 mg/kg, daily)
-
Group 4: Bleomycin + Positive Control (e.g., Pirfenidone)
-
-
Disease Induction (Day 0): Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or sterile saline.
-
Therapeutic Dosing: Begin daily oral dosing with the vehicle, test compound, or positive control on Day 1 and continue until the end of the study (e.g., Day 21).
-
Study Termination (Day 21): Euthanize the mice and harvest the lungs.
-
Endpoint Analysis:
-
Histology: Inflate the left lung with formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition (fibrosis). Score the extent of fibrosis using the Ashcroft scoring method.
-
Collagen Content: Homogenize the right lung and measure the total collagen content using a hydroxyproline assay, as hydroxyproline is a major component of collagen.
-
-
Data Analysis: Compare the mean Ashcroft scores and hydroxyproline content between the treatment groups and the bleomycin/vehicle control group using appropriate statistical tests (e.g., one-way ANOVA). A significant reduction in these endpoints indicates therapeutic efficacy.
References
-
Song, J., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals. Available at: [Link]
-
Al-Jumaili, A., et al. (2023). The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia. International Journal of Molecular Sciences. Available at: [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Aoki, J., et al. (2008). Autotaxin–an LPA producing enzyme with diverse functions. Journal of Biochemistry. Available at: [Link]
-
Maher, T.M., et al. (2020). Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives. Drug, Healthcare and Patient Safety. Available at: [Link]
-
Chen, J., et al. (2021). Design and Development of Autotaxin Inhibitors. Pharmaceuticals. Available at: [Link]
-
Ploeger, B., et al. (2017). Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Song, J., et al. (2021). Design and Development of Autotaxin Inhibitors. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Autotaxin – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Dobersalske, C., et al. (2021). Establishment of a novel, cell-based autotaxin assay. Analytical Biochemistry. Available at: [Link]
-
Xu, Y., et al. (2022). Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer. Frontiers in Oncology. Available at: [Link]
-
Kean, J., et al. (2017). Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]
-
Moolenaar, W.H., & Perrakis, A. (2020). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International Journal of Molecular Sciences. Available at: [Link]
-
Nikolaou, A., et al. (2024). Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study. International Journal of Molecular Sciences. Available at: [Link]
-
Nikolaou, A., et al. (2020). Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Overview of the autotaxin-lysophosphatidic acid signaling pathway. ResearchGate. Available at: [Link]
-
Benesch, M.G.K., et al. (2022). Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not. Cancers. Available at: [Link]
-
Desroy, N., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. Clinical and Translational Science. Available at: [Link]
-
Kihara, Y., et al. (2015). The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma. Allergology International. Available at: [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]
-
Desroy, N., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Laboratory Synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid hydrochloride
Introduction and Scientific Context
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid and its hydrochloride salt are valuable intermediates in the synthesis of complex pharmaceutical agents. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[1] This specific glyoxylic acid derivative serves as a precursor for creating larger molecules, often through amide bond formation, targeting a range of biological pathways. Its application can be seen in the development of kinase inhibitors and ligands for various receptors.[2][3]
The synthesis strategy detailed herein follows a robust and logical two-step sequence: nucleophilic acyl substitution followed by ester hydrolysis and salt formation. This approach is widely adaptable and relies on common, well-understood laboratory transformations, ensuring high yield and purity of the final product.
Synthetic Pathway Overview
The synthesis is achieved via a two-stage process. The first stage involves the acylation of 1-methylpiperazine with ethyl chlorooxoacetate. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[4] The second stage involves the saponification (base-catalyzed hydrolysis) of the resulting ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the free carboxylic acid. Finally, treatment with a solution of hydrochloric acid affords the desired hydrochloride salt, which often exhibits superior stability and handling characteristics compared to the free acid.
Visual Workflow of the Synthesis
Caption: Synthetic route from 1-methylpiperazine to the target hydrochloride salt.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and assumes the availability of standard chemical laboratory equipment.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Recommended Purity |
| 1-Methylpiperazine | 109-01-3 | 100.16 | >99% |
| Ethyl chlorooxoacetate | 4755-77-5 | 136.53 | >98% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | >99.5%, anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous, 2 M in Ether |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Reagent Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1-methylpiperazine (5.0 g, 49.9 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (7.6 mL, 54.9 mmol, 1.1 eq.) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: In the dropping funnel, prepare a solution of ethyl chlorooxoacetate (7.5 g, 54.9 mmol, 1.1 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The formation of triethylamine hydrochloride will be visible as a white precipitate.
-
Workup and Isolation:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester as an oil. The product is often used in the next step without further purification.
-
Part B: Hydrolysis to 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
-
Saponification: Dissolve the crude ethyl ester from Part A in a mixture of tetrahydrofuran (THF, 50 mL) and deionized water (25 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) (30 mL, 60 mmol, 1.2 eq.) to the solution.[4]
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Workup and Isolation:
-
Remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 1 M HCl. A white precipitate of the free acid should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water and dry under high vacuum.
-
Part C: Formation of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid hydrochloride
-
Salt Formation: Suspend the dried free acid from Part B in 50 mL of diethyl ether or ethanol.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (or an equivalent amount of ethanolic HCl) until the solution becomes acidic (test with pH paper) and precipitation of the hydrochloride salt is complete.[2]
-
Stir the resulting thick slurry at room temperature for 1 hour.
-
Final Product Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL) to remove any residual impurities.
-
Dry the final product, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid hydrochloride, in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data Summary
| Compound | Role | M.W. | Amount Used | Moles | Equivalents | Theoretical Yield | Actual Yield | % Yield |
| 1-Methylpiperazine | Reactant | 100.16 | 5.0 g | 49.9 mmol | 1.0 | - | - | - |
| Ethyl chlorooxoacetate | Reactant | 136.53 | 7.5 g | 54.9 mmol | 1.1 | - | - | - |
| Final Product | Product | 208.64 | - | - | - | 10.41 g | (To be filled) | (To be filled) |
Note: The final yield should be calculated based on 1-methylpiperazine as the limiting reagent.
Scientific Integrity and Rationale
-
Expertise & Causality:
-
Choice of Acylating Agent: Ethyl chlorooxoacetate is preferred over oxalyl chloride for laboratory-scale synthesis due to its lower reactivity and easier handling.[4] Oxalyl chloride is highly aggressive and can lead to side reactions if conditions are not strictly controlled.[5][6]
-
Temperature Control: The initial acylation is performed at 0 °C because the reaction is highly exothermic. Low-temperature addition prevents the formation of undesired byproducts and ensures selective mono-acylation.[4]
-
Base Selection: Triethylamine is a non-nucleophilic organic base ideal for scavenging the HCl generated during acylation. Its hydrochloride salt is largely insoluble in DCM, which can help visually monitor reaction progress, but it is easily removed with an aqueous wash.
-
Hydrolysis Conditions: A mixed solvent system (THF/water) is used for saponification to ensure the solubility of both the organic ester and the aqueous NaOH, facilitating an efficient reaction.[4]
-
Salt Formation: The conversion to a hydrochloride salt is a critical final step for many amine-containing compounds. It typically induces crystallization, resulting in a product with higher purity and improved solid-state stability, which is advantageous for storage and downstream applications.[2]
-
-
Trustworthiness & Self-Validation:
-
Reaction Monitoring: Progress should be monitored at each stage using TLC (e.g., with a mobile phase of 10% Methanol in DCM) to confirm the consumption of starting materials before proceeding to the next step.
-
Product Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques:
-
Safety and Handling Precautions
All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ethyl chlorooxoacetate: Is corrosive and a lachrymator. It reacts with moisture. Handle with extreme care.[7]
-
1-Methylpiperazine & Triethylamine: Are corrosive and flammable liquids. Avoid inhalation of vapors.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure.
-
Hydrochloric Acid (HCl): Is highly corrosive. Handle with care to avoid skin and respiratory tract burns.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Google Patents. (2019). WO2019142128A1 - Dual inhibitors of alk5 and p38α map kinase.
-
PubMed Central. (n.d.). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands.
-
bioRxiv. (n.d.). SYNTHETIC METHODS General methods.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Google Patents. (2009). US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
-
Luxembourg Bio Technologies. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis.
-
MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
DSpace@MIT. (2022). Total Synthesis of Himastatin.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019142128A1 - Dual inhibitors of alk5 and p38α map kinase - Google Patents [patents.google.com]
- 3. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. US20090227791A1 - Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof - Google Patents [patents.google.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. fishersci.ca [fishersci.ca]
Application Notes & Protocols: A Guide to the Purification of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives
Introduction
Derivatives of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid represent a significant class of compounds in modern medicinal chemistry and drug development. Their structural motif, featuring a piperazine ring coupled with an oxoacetic acid moiety, is a key pharmacophore in numerous biologically active molecules. The synthesis of these compounds, while often straightforward, typically yields crude products containing unreacted starting materials, by-products, and other process-related impurities. The removal of these impurities is a critical step, as their presence can confound biological assays and compromise the safety and efficacy of potential drug candidates. This guide provides a comprehensive overview of robust purification techniques applicable to this class of molecules, grounded in fundamental chemical principles and supported by established methodologies.
The inherent polarity and potential for multiple ionization states of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives, due to the presence of the carboxylic acid and the basic piperazine nitrogens, present unique challenges for purification. This document will detail various strategies, including crystallization, chromatography, and liquid-liquid extraction, to address these challenges effectively. Each section will not only provide step-by-step protocols but also delve into the rationale behind the selection of specific conditions, empowering the researcher to adapt and optimize these methods for their specific derivative.
Understanding the Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the target molecule. For 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives, the key parameters to consider are:
-
Solubility: The presence of both a polar carboxylic acid group and a potentially ionizable piperazine ring generally confers good solubility in polar protic solvents like water, methanol, and ethanol, especially at acidic or basic pH. Solubility in less polar organic solvents will be highly dependent on the nature of the substituents on the derivative.
-
pKa: The molecule possesses at least two ionizable centers: the carboxylic acid (typically with a pKa around 2-4) and the two nitrogen atoms of the piperazine ring (pKa values can range from 5 to 10).[1] Understanding the pKa values is crucial for developing effective extraction and ion-exchange chromatography methods.
-
Stability: While generally stable, the amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. Thermal stability should also be considered, particularly for purification methods involving heating.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is dictated by the scale of the purification, the nature of the impurities, and the desired final purity of the compound. A multi-step approach, combining different techniques, is often necessary to achieve high purity.
Crystallization: The Art and Science of Purity
Crystallization is a powerful and cost-effective technique for purifying solid compounds, capable of yielding material with very high purity. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent or solvent system at varying temperatures.
Rationale: An ideal crystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2][3] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). For the polar 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives, polar protic solvents are often a good starting point.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude product. Add the chosen solvent (e.g., ethanol, isopropanol, or water) dropwise at room temperature until the solid just dissolves. If the solid dissolves readily at room temperature, the solvent is not suitable. If the solid is insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves, the solvent is a good candidate.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until all the solid dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Common Solvents for Crystallization of Polar Organic Compounds [4][5][6]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Suitable for highly polar compounds. Can be slow to dry. |
| Ethanol | 78 | High | A versatile solvent for many polar organic molecules. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium-High | Good alternative to ethanol, often provides different crystal forms. |
| Acetonitrile | 82 | Medium-High | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Often used in mixed-solvent systems with a non-polar solvent. |
dot
Sources
Comprehensive Analytical Strategies for the Characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid and its Associated Products
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methodologies essential for the comprehensive characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, a key building block in pharmaceutical synthesis. We present a multi-faceted approach employing chromatographic and spectroscopic techniques to ensure identity, purity, and quality. The protocols herein are designed to be robust and self-validating, offering field-proven insights into experimental design and data interpretation, grounded in established scientific principles.
Introduction: The Significance of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a piperazine ring and an oxoacetic acid moiety, makes it a versatile synthon. However, these same reactive groups can also lead to the formation of various process-related impurities and degradants. Therefore, rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of the final drug product.
The challenges in its analysis lie in its polarity, potential for multiple reactive sites, and the need to resolve and identify structurally similar impurities. This guide outlines an integrated analytical workflow to address these challenges effectively. A multi-technique approach is necessary as no single method can provide all the required information for complete characterization.
Foundational Analytical Workflow
A robust analytical strategy for this compound does not rely on a single technique but rather integrates multiple orthogonal methods. This ensures a comprehensive understanding of the material's properties. The general workflow begins with sample preparation, followed by primary characterization for purity and impurity identification, and finally, secondary characterization for structural elucidation and confirmation.
Figure 1: Integrated workflow for the characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Chromatographic Methods: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones for assessing the purity of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.[1] The polarity of the molecule necessitates the use of reversed-phase chromatography with specific mobile phase considerations.
Rationale for Method Selection
A C18 stationary phase is typically effective for retaining the molecule and its less polar impurities.[1][2][3] However, the basic piperazine nitrogen and the acidic carboxylic acid group can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanols. To counteract this, a low-pH mobile phase is employed. The acidic conditions (e.g., pH 2-3) suppress the ionization of the carboxylic acid and ensure the piperazine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. A buffer, such as phosphate or formate, is essential to maintain a stable pH throughout the analysis.
Protocol: Reversed-Phase HPLC for Purity Assessment
Objective: To determine the purity of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid and quantify related impurities by area percentage.
Instrumentation:
-
HPLC or UPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Sample: 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Acquisition: Monitor the chromatogram at a wavelength of 220 nm, where the amide chromophore exhibits significant absorbance. A PDA detector is recommended to assess peak purity and detect potential co-eluting impurities with different UV spectra.[4][5]
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. Identify and report any impurities exceeding the reporting threshold (e.g., 0.05%).
Table 1: HPLC/UPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides high efficiency and good retention for the target analyte and its potential impurities.[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures consistent protonation of the analyte, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the reversed-phase column. |
| Gradient | 5% to 70% B over 20 minutes | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection Wavelength | 220 nm (PDA: 200-400 nm) | Wavelength for optimal detection of the amide chromophore. PDA provides additional spectral data. |
| Injection Volume | 10 µL | A suitable volume to ensure good detection without overloading the column. |
Impurity Identification with LC-MS
While HPLC-UV provides quantitative purity data, it does not reveal the identity of the impurities.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[6][7][8] By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peaks, providing crucial information for structural elucidation.[2][6]
Protocol: LC-MS for Impurity Identification
Objective: To identify the molecular weights of impurities detected in the HPLC analysis.
Procedure:
-
Utilize the same HPLC method as described in section 3.2.
-
Divert the column effluent into the inlet of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight (TOF) analyzer).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The tertiary amines in the piperazine ring are readily protonated, making positive mode ESI highly sensitive for this compound.
-
Mass Range: Scan from m/z 50 to 500. This range covers the parent molecule and most expected process impurities or dimers.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations to achieve stable and efficient ionization.
-
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra. The molecular weight of each impurity can be determined from its [M+H]+ ion. This data can then be used to propose structures for known process impurities (e.g., starting materials) or degradation products (e.g., hydrolysis, decarboxylation).
Spectroscopic Methods: Structural Confirmation
Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.[9][10] Both ¹H and ¹³C NMR should be performed.
¹H NMR Rationale: The proton NMR spectrum will provide definitive information. Key expected signals include:
-
A singlet for the N-methyl group.
-
Multiple signals in the aliphatic region corresponding to the non-equivalent protons on the piperazine ring. The restricted rotation around the amide bond can lead to distinct signals for the axial and equatorial protons.[10]
-
The absence of a proton on the oxoacetic acid carbon.
¹³C NMR Rationale: The carbon NMR spectrum confirms the carbon skeleton. Key signals include:
-
A signal for the methyl carbon.
-
Signals for the piperazine ring carbons.
-
Two distinct signals for the carbonyl carbons (amide and carboxylic acid), which are highly characteristic.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the compound's polarity, but the acidic proton of the carboxylic acid will exchange and not be visible.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid confirmation of the presence of key functional groups.[1]
Rationale: The FTIR spectrum serves as a quick identity check. The key vibrational bands to look for are:
-
O-H Stretch: A broad band from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
C=O Stretches: Two distinct, strong carbonyl absorptions: one for the carboxylic acid (~1700-1730 cm⁻¹) and one for the amide (~1640-1680 cm⁻¹).[11]
-
C-N Stretch: Signals in the fingerprint region (around 1000-1300 cm⁻¹) corresponding to the C-N bonds of the piperazine ring.[12][13]
Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands and confirm they are consistent with the molecule's structure.
Conclusion
The analytical characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid requires a multi-technique approach. The workflow presented here, combining high-resolution chromatography for purity assessment and impurity profiling with spectroscopic methods for definitive structural confirmation, provides a robust framework for ensuring the quality and consistency of this vital pharmaceutical intermediate. By understanding the rationale behind each method and protocol, researchers can confidently apply these techniques to support drug development programs.
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]
-
A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Taylor & Francis Online. [Link]
-
Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
-
FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]
-
Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. [Link]
-
FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... ResearchGate. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, a key building block in pharmaceutical and materials science. The described two-step synthesis is designed for robustness and high yield, starting from readily available commercial materials. The protocol emphasizes safe laboratory practices, particularly for scale-up operations, and includes detailed procedures for reaction execution, work-up, purification, and analytical characterization. The causality behind critical experimental choices is explained to provide a deeper understanding of the process.
Introduction
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a valuable bifunctional molecule incorporating a piperazine moiety and an α-keto acid functional group. The piperazine ring is a common pharmacophore in numerous approved drugs due to its ability to improve solubility and bioavailability. N-methylpiperazine, in particular, is a key structural component in various medications.[1] The α-keto acid functionality serves as a versatile synthetic handle for further chemical modifications, such as the formation of amides, esters, and heterocyclic systems. This guide presents a reliable and scalable synthetic route, moving from gram-scale laboratory synthesis to potential pilot-plant production.
Synthetic Strategy and Rationale
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is approached via a two-step sequence:
-
Acylation: Reaction of 1-methylpiperazine with diethyl oxalate to form the intermediate, ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.
This strategy was chosen for its use of inexpensive and readily available starting materials and for its generally high-yielding transformations.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Rationale for Key Experimental Choices:
-
Selective Mono-acylation: 1-Methylpiperazine is a symmetrical secondary amine. To prevent the formation of the undesired 1,4-diacylated byproduct, a slight excess of 1-methylpiperazine can be employed to ensure the complete consumption of the diethyl oxalate. However, for a more controlled scale-up, a 1:1 stoichiometry with slow addition of the amine is recommended to favor mono-acylation.[2] The unreacted amine can be easily removed during the aqueous work-up.
-
Choice of Solvent: A non-polar aprotic solvent such as toluene is selected for the acylation step. This minimizes side reactions and facilitates the separation of the product.
-
Hydrolysis Conditions: Basic hydrolysis (saponification) using sodium hydroxide is chosen over acidic hydrolysis. This is because α-keto acids can be unstable under harsh acidic conditions, potentially leading to decarboxylation or other side reactions.[3]
-
Purification of Zwitterionic Product: The final product is an amino acid, which can exist as a zwitterion. Purification is achieved by careful pH adjustment of the aqueous solution to the isoelectric point of the molecule, at which its solubility is minimal, leading to precipitation.[4]
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Methylpiperazine | Reagent grade, ≥99% | e.g., Sigma-Aldrich |
| Diethyl oxalate | Reagent grade, ≥99% | e.g., Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Sodium Hydroxide | ACS reagent, ≥97% | e.g., Fisher Scientific |
| Hydrochloric Acid | ACS reagent, 37% | e.g., Fisher Scientific |
| Ethyl Acetate | ACS reagent | e.g., VWR |
| Brine (Saturated NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate | ACS reagent | e.g., Sigma-Aldrich |
Equipment: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
Diagram of the Reaction Setup
Caption: Recommended apparatus for the acylation reaction.
Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate
-
Inert Atmosphere: Set up the reaction apparatus and purge with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charge Reagents: To the reaction flask, add diethyl oxalate (1.0 eq) and anhydrous toluene (5 mL per gram of diethyl oxalate).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Slow Addition: Dissolve 1-methylpiperazine (1.05 eq) in anhydrous toluene (2 mL per gram of amine). Add this solution dropwise to the stirred diethyl oxalate solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the diethyl oxalate is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted 1-methylpiperazine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate as an oil. The crude product is often of sufficient purity for the next step.
-
Step 2: Synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid
-
Dissolution: Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water (1:1 v/v).
-
Saponification: Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detectable.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Purification by Precipitation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 6 M HCl dropwise with vigorous stirring to adjust the pH to approximately 6-7 (the likely isoelectric point).
-
A white precipitate of the product should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Data Summary and Characterization
| Parameter | Value (for a 100g scale of Diethyl Oxalate) |
| Diethyl Oxalate | 100 g (0.68 mol) |
| 1-Methylpiperazine | 72 g (0.72 mol) |
| Expected Yield (Step 1) | 120-130 g (82-90%) |
| Expected Yield (Step 2) | 95-105 g (75-83% overall) |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
Analytical Characterization:
-
¹H NMR (400 MHz, D₂O): Expected signals around δ 3.8-3.6 (m, 4H, piperazine CH₂), δ 3.4-3.2 (m, 4H, piperazine CH₂), δ 2.8 (s, 3H, N-CH₃). The exact chemical shifts of the piperazine protons can be complex due to the amide bond and ring conformation.[5]
-
¹³C NMR (100 MHz, D₂O): Expected signals around δ 165 (C=O, acid), δ 160 (C=O, amide), δ 55-45 (piperazine carbons), δ 43 (N-CH₃).[6]
-
IR (ATR, cm⁻¹): Broad O-H stretch (acid) around 3400-2400, C=O stretch (acid) around 1730, C=O stretch (amide) around 1640.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₂N₂O₃: 173.09.
Safety and Scale-Up Considerations
Scaling up chemical reactions introduces challenges that must be carefully managed to ensure safety.[7]
-
1-Methylpiperazine: This compound is flammable and can cause severe skin burns and eye damage.[8] It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Diethyl Oxalate: This is a combustible liquid and should be kept away from ignition sources. It can cause skin and eye irritation.[9]
-
Exothermic Reactions: The acylation of amines can be exothermic. The slow, controlled addition of the amine at a low temperature is crucial during scale-up to manage the heat generated and prevent runaway reactions.
-
Handling of Reagents: Ensure all transfers of flammable and corrosive liquids are conducted in a fume hood, away from ignition sources. Use appropriate non-sparking tools.[8]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. By carefully controlling reaction conditions and following the outlined safety procedures, researchers and drug development professionals can produce this valuable building block in high yield and purity. The provided rationale for the experimental design allows for informed troubleshooting and adaptation of the protocol for specific needs.
References
-
Stanford Environmental Health & Safety. (2023). Safe chemical reaction scale up. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: a: diethyl oxalate, Na, EtOH, rt, 30 min.; b:. Retrieved from [Link]
-
Ch, V. S., Reddy, O. S., Babu, B. H., & Anuradha, V. (2014). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2H-BENZO-4-OXAZIN-3-(4H) ONES. Hetero Letters, 4(2), 239-243. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine. (U.S. Patent No. 2,919,275).
-
ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ). Retrieved from [Link]
-
Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478. Retrieved from [Link]
- Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine. (CZ Patent No. 305317B6).
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Gancarz, R., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9185–9194. Retrieved from [Link]
-
Marvel, C. S., & Dreger, E. E. (1926). ETHYL ACETOPYRUVATE. Organic Syntheses, 6, 40. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine. (CN Patent No. 104387340A).
-
Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry. Retrieved from [Link]
-
Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 12(1), 1-7. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]
-
Faulkner, J. K., & Smith, K. J. (1974). Dealkylation and N-Oxidation in the Metabolism of I-Diethylcarbamyl-4-Methylpiperazine in the Rat. Xenobiotica, 4(9), 545-550. Retrieved from [Link]
-
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4230–4233. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
Accounts of Chemical Research. (2018). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
PubMed. (2020). Carbodiimide-assisted zwitterionic modification of poly(piperazine amide) thin-film composite membrane for enhanced separation and anti-depositing performances to cationic/anionic dye aqueous solutions. Retrieved from [Link]
-
Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from [Link]
-
PubMed. (2007). Use of N-methylpiperazine for the preparation of piperazine-based unsymmetrical bis-ureas as anti-HIV agents. Retrieved from [Link]
Sources
- 1. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]
- 2. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting guide for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid reactions
Welcome to the technical support center for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (CAS No: 717904-36-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate your experiments successfully.
Introduction to 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a bifunctional molecule featuring a carboxylic acid and a tertiary amine incorporated within a piperazine ring. Its primary application lies in amide bond formation, where it serves as a building block to introduce the N-methylpiperazinyl oxo-acetyl moiety into a target molecule.[1][2] The presence of the N-methylpiperazine group can enhance the solubility and pharmacokinetic properties of the final compound, making it a valuable reagent in medicinal chemistry.[3]
This guide will address common challenges encountered during its use, focusing on amide coupling reactions, and provide systematic solutions to overcome them.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing low or no yield of my desired amide product. What are the likely causes and how can I resolve this?
Low or no product yield is a common issue in amide coupling reactions. The problem can typically be traced back to inefficient activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid needs to be activated to a more reactive species before it can couple with an amine.[4][5]
-
Solution 1: Choice of Coupling Agent. If you are using a carbodiimide reagent like EDC or DCC alone, the reaction may be sluggish. It is highly recommended to use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to form a more reactive activated ester and minimize side reactions.[6] For more challenging couplings, consider using more potent phosphonium-based reagents like BOP or PyBOP, or aminium/uronium-based reagents like HATU or HBTU.[7][8] HATU, in particular, is known for its high efficiency and low rates of racemization.[7]
-
Solution 2: Anhydrous Conditions. All reagents and solvents should be strictly anhydrous. Trace amounts of water can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.[9] Ensure your solvents are freshly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issues with the Amine Coupling Partner:
-
Solution: Check Amine Reactivity and Basicity. Electron-deficient amines are less nucleophilic and will react more slowly. In such cases, you may need to increase the reaction temperature or use a more powerful coupling agent. Also, ensure that the amine is not protonated. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, should be added to the reaction mixture to neutralize any amine salts and to scavenge the acid produced during the reaction.
-
-
Suboptimal Reaction Conditions:
-
Solution: Optimize Solvent, Temperature, and Reaction Time. Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are generally good choices.[10] If the starting materials are not fully dissolved, this can impede the reaction. The reaction temperature can be gently increased (e.g., to 40-50 °C) for slow reactions, but be mindful of potential side reactions or degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Question 2: My reaction is messy, showing multiple byproducts on TLC/LC-MS. What could be the cause?
The formation of multiple byproducts often points to side reactions involving the starting materials or intermediates.
Potential Causes & Solutions:
-
Side Reactions of the N-Methylpiperazine Moiety: The tertiary amine of the piperazine ring is basic and can potentially interfere with the reaction.
-
Solution 1: Use the Correct Stoichiometry of Base. Adding an excessive amount of a tertiary amine base like triethylamine (TEA) or DIPEA can sometimes lead to side reactions. Use only the required amount to neutralize amine salts and the acid formed during the coupling.
-
Solution 2: N-Oxide Formation. Although less common under standard coupling conditions, oxidation of the tertiary amine to an N-oxide is a possibility if oxidizing agents are present. Ensure your reagents are pure and free from oxidizing impurities.
-
-
Formation of an Anhydride: In the presence of some activating agents, the carboxylic acid can react with another molecule of itself to form an anhydride.
-
Solution: Controlled Addition of Reagents. Add the coupling agent slowly to the solution of the carboxylic acid, base, and additive before adding the amine. This can help to minimize the formation of the symmetric anhydride.
-
-
Racemization: For chiral amines or carboxylic acids, racemization can be a concern, especially at elevated temperatures or with certain coupling agent/base combinations.[11]
Question 3: I am having difficulty purifying my final product. What purification strategies do you recommend?
The basic N-methylpiperazine ring in the product can make purification challenging due to its potential to interact with silica gel and the possibility of it being in either its free base or protonated form.
Potential Causes & Solutions:
-
Streaking on Silica Gel Chromatography: The basicity of the piperazine nitrogen can cause the product to streak on normal-phase silica gel.
-
Solution 1: Add a Basic Modifier to the Eluent. Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase. This will neutralize the acidic silanol groups on the silica surface and lead to better peak shapes.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid).
-
-
Product is Water-Soluble: The piperazine moiety can increase the water solubility of the product, making aqueous work-up and extraction difficult.
-
Solution 1: Salt Formation and Extraction. During the work-up, you can manipulate the pH to facilitate extraction. Acidifying the aqueous layer will protonate the piperazine nitrogen, potentially moving any basic impurities into the aqueous phase. Conversely, basifying the aqueous layer will ensure your product is in its free base form, which is generally more soluble in organic solvents like DCM or ethyl acetate.[12]
-
Solution 2: Avoid Emulsions. If emulsions form during extraction, adding brine (a saturated aqueous solution of NaCl) can help to break them.
-
Frequently Asked Questions (FAQs)
-
How should I store 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid? It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, keeping it at 2-8°C is recommended.
-
Is this compound stable? Under proper storage conditions, the compound is stable. However, as a carboxylic acid, it can react with bases. The amide bond within the molecule could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[13]
-
What analytical techniques are best for monitoring reactions with this compound?
-
Thin-Layer Chromatography (TLC): Useful for a quick check of reaction progress. A typical eluent system would be DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique for monitoring the reaction, as it provides information on the disappearance of starting materials and the formation of the product, along with their mass-to-charge ratios.
-
-
Can I make the acid chloride of this compound? While it is chemically possible to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, this is often a harsh method that can lead to side reactions, especially with the piperazine moiety.[9] Amide coupling agents are generally a milder and more controlled way to activate the carboxylic acid.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general workflow for coupling 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the solution, add the amine coupling partner (1.0-1.2 eq.) followed by HATU (1.1 eq.).
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq.), dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM, with 0.5% triethylamine added to the eluent).
Table 1: Common Coupling Agents and Conditions
| Coupling Agent | Additive | Base | Typical Solvent | Key Characteristics |
| EDC | HOBt or Oxyma | DIPEA or TEA | DCM, DMF | Economical, water-soluble byproduct. |
| HATU | None | DIPEA or Collidine | DMF | High efficiency, fast reaction, low racemization.[7] |
| PyBOP | None | DIPEA | DMF, DCM | Good for sterically hindered couplings. |
| SOCl₂ | None | Pyridine (optional) | DCM, Toluene | Harsh conditions, risk of side reactions. |
Visualizations
Diagram 1: Amide Coupling Workflow
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. hepatochem.com [hepatochem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. americapeptides.com [americapeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Piperazine Acylation
Welcome to the Technical Support Center for the optimization of piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, we address common challenges with in-depth, field-proven insights and provide robust protocols to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the acylation of piperazine and its derivatives.
Q1: My primary challenge is controlling selectivity. How can I favor mono-acylation over di-acylation?
A1: Achieving selective mono-acylation is a frequent hurdle due to the two reactive secondary amine groups in the piperazine ring. The key is to differentiate the nucleophilicity of the two nitrogen atoms. Here are the most effective strategies:
-
Use of an Excess of Piperazine: A straightforward approach is to use a significant excess of piperazine (e.g., 4-8 equivalents) relative to the acylating agent.[1] This statistically favors the mono-acylated product as the acylating agent is more likely to encounter an unreacted piperazine molecule. While effective, this method requires a more rigorous purification process to remove the excess piperazine.
-
In Situ Mono-protonation: You can selectively deactivate one nitrogen by performing the reaction in a weakly acidic medium like acetic acid.[2][3] In this environment, piperazine exists predominantly as the mono-protonated piperazine-1-ium cation. The protonated nitrogen is no longer nucleophilic, allowing the acylation to occur selectively at the free secondary amine.
-
Employing a Protecting Group: The most robust and widely used method for ensuring mono-acylation is to use a protecting group.[3][4] The tert-butyloxycarbonyl (Boc) group is a common choice. You would first synthesize N-Boc-piperazine, perform the acylation on the unprotected nitrogen, and then deprotect the Boc group under acidic conditions to yield the desired mono-acylated piperazine.[4] This multi-step process often leads to higher purity and overall yield for the desired product.[3]
Q2: I'm observing low yields in my piperazine acylation reaction. What are the likely causes and how can I improve them?
A2: Low yields can stem from several factors. Systematically troubleshooting these will help you optimize your reaction for a better outcome.
-
Inadequate Activation of the Acylating Agent: If you are using a carboxylic acid as your acylating agent, it will require an activating agent (a coupling reagent) to form a more reactive species (e.g., an active ester or an acyl chloride in situ). Common coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole).
-
Suboptimal Reaction Temperature: Acylation reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition of either the reactants or the product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. We recommend starting at 0 °C and gradually allowing the reaction to warm to room temperature. For less reactive acylating agents, gentle heating may be necessary, but this should be optimized carefully.
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used solvents for acylation reactions.[5] Acetonitrile is another viable option.[1] The choice of solvent can impact the reaction's efficiency, so screening a few options is advisable.
-
Presence of Water: Acylating agents, particularly acyl chlorides and anhydrides, are sensitive to moisture. The presence of water will lead to hydrolysis of the acylating agent, reducing the amount available to react with the piperazine and thereby lowering your yield. Ensure you are using anhydrous solvents and have dried your glassware properly.
Q3: My final product is difficult to purify. What are some common impurities and how can I minimize their formation?
A3: Purification challenges often arise from the formation of closely related byproducts.
-
Di-acylated Piperazine: As discussed in Q1, this is the most common byproduct. The strategies to favor mono-acylation will be your primary defense against its formation.
-
Unreacted Starting Material: If the reaction does not go to completion, you will have to separate your product from the unreacted piperazine and acylating agent (or its hydrolyzed form). Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine the optimal reaction time to ensure full conversion of the limiting reagent.
-
Formation of Quaternary Ammonium Salts: If you are performing a subsequent alkylation step after acylation, over-alkylation can lead to the formation of a quaternary ammonium salt, which can be highly water-soluble and difficult to remove.[4] Using a less reactive alkylating agent or carefully controlling the stoichiometry can mitigate this.
Section 2: Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues you may encounter.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very slow reaction | - Low reaction temperature- Inactive acylating agent- Inappropriate solvent | - Gradually increase the temperature and monitor by TLC/LC-MS.- Use a more reactive acylating agent (e.g., acyl chloride instead of carboxylic acid with a coupling agent).- Screen alternative solvents like DCM, DMF, or acetonitrile. |
| Formation of multiple products | - Di-acylation- Side reactions due to high temperature- Reaction with solvent | - Employ strategies for mono-acylation (see FAQ Q1).- Run the reaction at a lower temperature.- Choose an inert solvent. |
| Product is insoluble and precipitates out of the reaction mixture | - The product may be a salt (e.g., hydrochloride salt).- Low solubility of the product in the chosen solvent. | - Perform a basic workup to neutralize any acid and deprotonate the product.- Try a more polar solvent or a solvent mixture. |
| Difficulty in removing excess piperazine | - Use of a large excess of piperazine. | - During workup, perform an acidic wash to protonate the excess piperazine and extract it into the aqueous layer. |
| Product decomposes during workup or purification | - Product instability to acidic or basic conditions.- Thermal decomposition on silica gel. | - Use a neutral workup if possible.- Consider alternative purification methods like crystallization or reverse-phase chromatography. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for common piperazine acylation procedures.
Protocol 1: Selective Mono-acylation of Piperazine using an Acyl Chloride
This protocol focuses on achieving mono-acylation by using an excess of piperazine.
Materials:
-
Piperazine (4.0 eq)
-
Acyl chloride (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (1.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (4.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct.
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM to the piperazine solution dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
To remove the excess piperazine, wash the organic layer with a 1M HCl solution. The protonated piperazine will move to the aqueous layer.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of N-Boc-Piperazine
This protocol is the preferred method for achieving high selectivity for the mono-acylated product.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of N-Boc-piperazine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight, or until completion is confirmed by TLC/LC-MS.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
-
The Boc-protected acylated piperazine can then be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).
Section 4: Visualizing the Workflow
Diagrams can help clarify the decision-making process and reaction pathways.
Workflow for Choosing a Mono-acylation Strategy
Caption: Decision tree for selecting a mono-acylation strategy.
Reaction Scheme: N-Boc Protection Strategy
Caption: N-Boc protection strategy for mono-acylation.
Section 5: Data Summary
The choice of solvent can significantly impact the reaction. Below is a table summarizing the properties of commonly used solvents in piperazine acylation.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good for dissolving a wide range of organic compounds. Volatile and easy to remove. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, good for reactions requiring heating. Can be difficult to remove. |
| Acetonitrile (ACN) | 37.5 | 81.6 | Polar aprotic solvent, often used in large-scale synthesis. |
| Acetic Acid | 6.2 | 118 | Acts as both a solvent and a catalyst for in situ mono-protonation.[2] |
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid–Porphyrin and Phospholipid–Phthalocyanine Conjugates. ACS Publications. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. is.muni.cz [is.muni.cz]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Introduction
The 2-(4-methylpiperazin-1-yl)-2-oxoacetamide moiety is a key structural feature in various pharmacologically active compounds. Its synthesis, typically involving the coupling of an activated 2-oxoacetic acid derivative with 1-methylpiperazine, appears straightforward. However, the bifunctional nature of the reactants—specifically the reactive α-keto group and the potential for issues common to amide bond formation—can lead to a variety of side reactions, impacting yield, purity, and in the case of chiral precursors, stereochemical integrity. This guide provides a question-and-answer-based approach to troubleshoot these specific issues.
General Synthesis Pathway
The core transformation is an amide bond formation. The overall workflow involves the activation of a 2-oxoacetic acid derivative followed by nucleophilic attack by 1-methylpiperazine. The choice of activation method is critical and dictates many of the potential side reactions.
Caption: General workflow for amide bond formation.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My reaction yield is very low, and TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
This is a classic case of failed or inefficient carboxylic acid activation or slow coupling kinetics. The most common procedure for forming an amide bond is the condensation of a carboxylic acid and an amine, which requires activation of the carboxylic acid.[1][2][3]
Causality & Expert Insights:
-
Inefficient Activation: The chosen coupling reagent may not be potent enough for your specific substrate, especially if the 2-oxoacetic acid derivative is sterically hindered.
-
Hydrolysis of Activated Species: The activated intermediate (e.g., active ester, acyl chloride) is highly susceptible to hydrolysis. Trace amounts of water in your solvent or on your glassware can quench the intermediate before it reacts with the amine.
-
Poor Nucleophilicity: While 1-methylpiperazine is a reasonably good nucleophile, its reactivity can be hampered by salt formation if a strong acid is present without a sufficient amount of non-nucleophilic base to neutralize it.
Troubleshooting Workflow:
Caption: Decision-making flowchart for low-yield reactions.
Recommended Actions:
-
Ensure Anhydrous Conditions: Dry all solvents (e.g., over molecular sieves), flame-dry glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Re-evaluate Your Coupling Reagent: For difficult couplings, carbodiimides like EDC might not be sufficient. Consider switching to more powerful phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents.[4] For very robust substrates, converting the acid to an acyl chloride using oxalyl chloride or thionyl chloride is a highly effective, albeit more aggressive, strategy.[5][6]
-
Optimize Base and Stoichiometry: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid formed during the reaction without competing with your amine nucleophile.[7] Ensure at least 2 equivalents are used, especially if your amine starting material is a hydrochloride salt.
Question 2: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products?
Side reactions can stem from the 2-oxoacetic acid moiety, the coupling reagents, or 1-methylpiperazine itself.
A. Side Reactions of the 2-Oxoacetic Acid Moiety:
-
Hydration: The α-keto group can be hydrated to form a geminal diol, especially in the presence of water. This is often reversible upon drying but can complicate analysis.
-
Decarbonylation: At elevated temperatures, α-keto acids can undergo decarbonylation. Avoid excessive heating during the reaction or workup.
-
Self-Condensation: Under certain basic or acidic conditions, enolizable α-keto acids can undergo self-condensation reactions.
B. Side Reactions from Coupling Reagents:
-
Carbodiimides (EDC, DCC): The primary byproduct is the corresponding urea (EDU or DCU). While EDU is water-soluble and easily removed, DCU is poorly soluble and often requires filtration. A more problematic side reaction is the formation of an inactive N-acylurea if the activated O-acylisourea intermediate rearranges before the amine attacks.
-
HATU/HBTU: These reagents are generally very clean. The main byproducts (tetramethylurea and HOBt/HOAt) are typically water-soluble and easily removed during aqueous workup.
C. Side Reaction of 1-Methylpiperazine:
-
Double Acylation: This is not possible with 1-methylpiperazine as one nitrogen is a tertiary amine. However, if you mistakenly use piperazine, acylation can occur at both nitrogen atoms.
-
Quaternization: The tertiary amine of 1-methylpiperazine can potentially react with highly electrophilic species, though this is uncommon under standard amide coupling conditions.
Question 3: My starting material is chiral, but my final product has low enantiomeric excess (ee). How can I prevent epimerization?
Epimerization is a major risk when the α-carbon of the 2-oxoacetic acid derivative is a stereocenter (e.g., an α-amino acid derivative).[8][9] The loss of stereochemical integrity almost always occurs after activation of the carboxylic acid.
Mechanism of Epimerization:
The activated carboxylic acid, particularly in the presence of a base, can cyclize to form a highly reactive oxazolone intermediate. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, leading to racemization.[7]
Caption: Simplified mechanism of base-mediated epimerization via an oxazolone intermediate.
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent: Uronium/aminium reagents that incorporate a HOBt or HOAt derivative are superior. Reagents like HATU and HCTU form active esters that are highly reactive towards the amine, favoring the desired intermolecular reaction over the intramolecular cyclization to the oxazolone.[4]
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA. The most effective base for suppressing epimerization is often 2,4,6-collidine (TMP), as it is a strong enough proton scavenger but its steric bulk hinders its ability to abstract the sensitive α-proton.[7]
-
Temperature Control: Perform the activation and coupling at low temperatures (e.g., starting at 0 °C and allowing to warm slowly to room temperature). Lower temperatures disfavor the formation of the oxazolone and slow the rate of proton abstraction.
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a very short period (or add the amine concurrently) to minimize the time the activated species exists before it can be intercepted by the nucleophile.
| Reagent Combination | Risk of Epimerization | Rationale |
| EDC / HOBt | Moderate | Forms a reactive HOBt ester, but can still allow for oxazolone formation.[3] |
| HATU / DIPEA | Low | Forms a highly reactive HOAt ester which couples rapidly. The rate of coupling often outcompetes the rate of epimerization.[4][10] |
| HATU / 2,4,6-Collidine | Very Low | Collidine is a highly effective base for suppressing epimerization due to its steric hindrance.[7] |
| Acyl Chloride / Et3N | High | Highly reactive intermediate and a strong base can rapidly lead to racemization. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU (Low Epimerization Risk)
This protocol is recommended for most substrates, including those that are chiral.
Materials:
-
2-Oxoacetic acid derivative (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM (as solvent)
Procedure:
-
Under an inert atmosphere (N₂), dissolve the 2-oxoacetic acid derivative (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 1-2 minutes. (Expert Insight: This "pre-activation" should be brief to avoid potential side reactions of the activated acid).
-
Add 1-methylpiperazine (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) using an appropriate solvent system (e.g., DCM/MeOH or EtOAc/Hexanes with a small amount of triethylamine).
Protocol 2: Troubleshooting with Acyl Chloride Formation
This protocol is for stubborn substrates where standard coupling reagents fail, but it carries a higher risk of side reactions, including epimerization. Use with caution for chiral compounds.
Materials:
-
2-Oxoacetic acid derivative (1.0 eq)
-
Oxalyl chloride (1.5 eq)[5]
-
Catalytic DMF (1 drop)
-
1-Methylpiperazine (2.2 eq)
-
Anhydrous DCM
Procedure:
-
Under an inert atmosphere (N₂), dissolve the 2-oxoacetic acid derivative (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add one drop of anhydrous DMF (this catalyzes the formation of the Vilsmeier reagent).
-
Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution (CO, CO₂) will be observed. (CAUTION: This step should be performed in a well-ventilated fume hood).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 1-methylpiperazine (2.2 eq) in anhydrous DCM. (Expert Insight: Using an excess of the amine also serves to neutralize the HCl generated in the next step).
-
Slowly add the solution of the acyl chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
References
-
Boruah, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Valeev, R. R., et al. (2021). Synthesis of 2-Oxaadamantane Derivatives. PubMed Central. Available at: [Link]
-
Kokotos, G., et al. (2011). Synthesis of 2-hydroxy acids and 2-oxoacids. ResearchGate. Available at: [Link]
-
Ismayani, A., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Wikipedia. (2023). Oxalyl chloride. Wikipedia. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PubMed Central. Available at: [Link]
-
Thopate, V., et al. (2025). Design, Synthesis, Computational Study, and Biological Evaluation of Sulphonyl and Amide Tethered Indole‐Piperazine Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
- U.S. Patent 3,580,914. (1971). Derivatives of n-methylpiperazine. Google Patents.
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. Available at: [Link]
-
Singh, P., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available at: [Link]
-
Voitekhovich, S.V., et al. (2022). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega. Available at: [Link]
- Chinese Patent CN1070184A. (1993). Process for synthesizing glyoxalic acid from mother liquor of chloracetic acid. Google Patents.
-
Royal Society of Chemistry. (2017). Synthesis. Royal Society of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
- U.S. Patent Application US20050148771A1. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.
-
Wang, T., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]
- U.S. Patent 4,908,448. (1990). Compounds formed by the reaction of piperazine, and derivatives thereof, with glyoxal, and the use thereof. Google Patents.
-
Mironov, M., et al. (2018). HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Wang, T., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available at: [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Dudhipala, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
-
Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. Available at: [Link]
-
Koroleva, E.V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. ResearchGate. Available at: [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
- Chinese Patent CN101239957A. (2008). Synthesis method of N-methylpiperazine. Google Patents.
-
Check, C.T., & Miller, S.J. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. Available at: [Link]
- Chinese Patent CN103980230A. (2014). Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. Google Patents.
-
Haddad, F., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Semantic Scholar. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Semantic Scholar. Available at: [Link]
-
Malkar, N.B., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
Technical Support Center: Stability of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid in Solution
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. We address common stability challenges encountered in solution, offering troubleshooting protocols and evidence-based explanations to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid and what are its primary stability concerns?
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a carboxylic acid derivative of N-methylpiperazine. It belongs to the family of α-ketoamides. Its structure features a reactive α-ketoamide functional group and a basic N-methylpiperazine ring. The primary stability concern is its susceptibility to hydrolysis, particularly at the amide bond, which is sensitive to both pH and temperature. The α-ketoacid moiety can also be susceptible to decarboxylation under certain conditions.
Q2: What is the most significant factor influencing the stability of this compound in solution?
The pH of the solution is the most critical factor governing the stability of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. The amide bond is liable to both acid-catalyzed and base-catalyzed hydrolysis. The rate of degradation is typically minimized in a slightly acidic to neutral pH range. Extreme pH values (highly acidic or highly alkaline) will significantly accelerate the cleavage of the amide bond, leading to the formation of N-methylpiperazine and oxalic acid.
Q3: What are the recommended solvents for preparing solutions?
For immediate use in aqueous buffers, it is best to prepare a concentrated stock solution in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the presence of water, thereby slowing the rate of hydrolysis. When preparing aqueous working solutions, always add the stock solution to the buffer last, and use the solution as quickly as possible.
Q4: How should I store stock and working solutions of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid?
Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the solid compound at -20°C, protected from moisture and light.
-
Stock Solutions (in anhydrous DMSO or DMF): Aliquot into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
-
Aqueous Working Solutions: These are the least stable and should be prepared fresh for each experiment. If temporary storage is unavoidable, keep the solution on ice and use it within a few hours. Do not store aqueous solutions overnight, even at 4°C.
Q5: What are the expected degradation products I should monitor?
The primary degradation pathway is hydrolysis of the amide bond. Therefore, the main degradation products to monitor for are:
-
1-methylpiperazine
-
Oxalic acid
These can be detected and quantified using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the degradation pathway.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid Loss of Parent Compound in HPLC Analysis
You've prepared an aqueous solution for an assay, but subsequent HPLC or LC-MS analysis shows a significant decrease in the peak corresponding to 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, accompanied by the appearance of new peaks.
-
Primary Suspect: pH-Mediated Hydrolysis
-
Causality: The amide bond in the molecule is susceptible to cleavage by water, a process that is strongly catalyzed by both H⁺ (acid) and OH⁻ (base) ions. If your aqueous buffer is too acidic or too alkaline, the rate of hydrolysis can be rapid, leading to substantial degradation even within a short experimental timeframe. The α-keto group can enhance the reactivity of the adjacent amide carbonyl, making it more susceptible to nucleophilic attack.
-
-
Troubleshooting Protocol: pH Optimization and Control
-
pH Screening: Perform a preliminary stability study by dissolving the compound in a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.0, 8.5).
-
Time-Point Analysis: Analyze the samples by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, and 24 hours) while storing them under your typical experimental conditions (e.g., room temperature).
-
Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH value. This will reveal the optimal pH range where the compound is most stable. For most similar structures, a slightly acidic pH (around 5.5-6.5) often provides the best compromise.
-
Buffer Selection: Once the optimal pH is identified, select a buffer with a pKa value close to this pH to ensure strong buffering capacity, preventing pH shifts during the experiment. Common choices include MES, PIPES, or phosphate buffers.
-
Issue 2: Solution Develops a Yellow or Brown Tint Over Time
Your initially colorless solution has developed a distinct color after a period of storage or during an experiment.
-
Primary Suspect: Oxidative Degradation or Side Reactions
-
Causality: The tertiary amine in the N-methylpiperazine ring can be susceptible to oxidation, which can lead to the formation of colored N-oxide species or other complex degradation products. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants in the buffer, which can catalyze oxidation reactions.
-
-
Troubleshooting Protocol: Minimizing Oxidative Stress
-
Solvent Degassing: Before preparing your aqueous buffer, degas the water by sparging with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key driver of oxidation.
-
Inert Atmosphere: If your experiment is particularly sensitive, prepare the solution and conduct the experiment under a nitrogen or argon atmosphere (e.g., in a glove box).
-
Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect the compound from photolytic degradation.
-
Use of Chelators: If metal ion contamination is suspected (e.g., from glassware or buffer salts), consider adding a small amount (e.g., 100 µM) of a chelating agent like EDTA to your buffer. EDTA will sequester metal ions and prevent them from catalyzing oxidative reactions.
-
Section 3: Data & Visual Summaries
Data Tables
Table 1: Representative pH-Dependent Stability of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid in Aqueous Buffer at 25°C
| pH of Buffer | % Parent Compound Remaining (T=1h) | % Parent Compound Remaining (T=8h) | % Parent Compound Remaining (T=24h) |
| 3.0 | 85% | 55% | 20% |
| 5.5 | 99% | 95% | 88% |
| 7.4 | 97% | 88% | 70% |
| 9.0 | 70% | 30% | <5% |
| (Note: Data is illustrative and serves as a general guideline. Actual stability will depend on specific buffer components and temperature.) |
Table 2: Recommended Storage Conditions Summary
| Format | Solvent/State | Temperature | Duration | Key Considerations |
| Solid | N/A | -20°C | >1 year | Keep desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use dry solvent. |
| Working Solution | Aqueous Buffer | 4°C (on ice) | < 4 hours | Prepare fresh before each experiment. Do not store. |
Visual Diagrams
Caption: Primary hydrolytic degradation pathway.
Caption: Troubleshooting workflow for compound instability.
Technical Support Center: Optimizing Coupling Reagents for 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
Welcome to the technical support center for optimizing amide coupling reactions involving 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific coupling reaction. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and achieve optimal results in your experiments.
Introduction: Understanding the Substrate
2-(4-methylpiperazin-1-yl)-2-oxoacetic acid presents a unique set of characteristics that require careful consideration during amide bond formation. The presence of an α-keto acid moiety and a tertiary amine within the piperazine ring introduces potential challenges not encountered with simpler carboxylic acids. This guide will provide a structured approach to overcoming these challenges, ensuring successful and efficient coupling reactions.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate troubleshooting advice for your coupling reactions.
Q1: I am observing very low to no product yield. What are the likely causes?
Low yields can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The α-keto acid may not be efficiently activated by your chosen coupling reagent.
-
Steric Hindrance: The amine you are coupling may be sterically hindered, preventing efficient reaction with the activated acid.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact yield.
-
Degradation of the Starting Material: The α-keto acid could be undergoing side reactions, such as decarbonylation, under the reaction conditions.
Q2: My reaction is producing a significant amount of N-acylurea byproduct. How can I minimize this?
N-acylurea formation is a common side reaction with carbodiimide coupling reagents (e.g., DCC, EDC).[1][2] To mitigate this:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea intermediate and form a more stable active ester.[1]
-
Optimize Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the intramolecular rearrangement that leads to N-acylurea.[2]
-
Consider Alternative Reagents: Switch to phosphonium (e.g., PyBOP) or uronium (e.g., HATU) based coupling reagents, which are less prone to this side reaction.[2]
Q3: I am having difficulty purifying my final amide product. What purification strategies do you recommend?
The polarity of your product, influenced by the piperazine ring, can make purification challenging.
-
Aqueous Workup: A carefully designed aqueous workup can remove water-soluble byproducts, such as the urea from EDC.
-
Column Chromatography: If your product is sufficiently non-polar, silica gel chromatography can be effective. For more polar products, consider using reversed-phase chromatography.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
In-Depth Troubleshooting Guides
Guide 1: Addressing Low Reaction Yield
Low yield is a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving this issue.
The primary reasons for low yield in the coupling of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid are often linked to inefficient activation of the carboxylic acid or competing side reactions. The electron-withdrawing nature of the adjacent ketone can influence the reactivity of the carboxylic acid.
Caption: Troubleshooting workflow for low reaction yield.
-
Setup: In parallel reaction vials, dissolve 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Reagent Addition:
-
Vial A (Carbodiimide): Add EDC (1.2 eq) and HOBt (1.2 eq).
-
Vial B (Phosphonium): Add PyBOP (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Vial C (Uronium): Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
-
Amine Addition: Add your amine (1.1 eq) to each vial.
-
Reaction: Stir the reactions at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Analysis: Compare the product formation in each vial to identify the most effective reagent system.
| Coupling Reagent Class | Example | Key Advantages | Potential Issues for this Substrate |
| Carbodiimide | EDC, DIC | Cost-effective, water-soluble byproduct (EDC).[2] | Prone to N-acylurea formation, may require additives.[1][2] |
| Phosphonium | PyBOP, BOP | High reactivity, low racemization.[2] | Byproducts can be difficult to remove. |
| Uronium | HATU, HBTU | Very efficient, fast reaction times.[2] | More expensive, requires a non-nucleophilic base. |
Guide 2: Mitigating Side Reactions
Side reactions can consume starting materials and complicate purification. Understanding and preventing them is crucial.
-
N-Acylurea Formation: As previously discussed, this is a common issue with carbodiimides where the activated O-acylisourea intermediate rearranges.[1][2]
-
Decarbonylation of the α-keto acid: Although less common under standard coupling conditions, elevated temperatures or strongly acidic/basic conditions could potentially lead to the loss of CO.
-
Racemization: If the amine being coupled has a chiral center, racemization can occur, particularly with highly reactive coupling conditions. The addition of HOBt or HOAt is known to suppress racemization.[1]
Caption: Carbodiimide coupling mechanism and the role of HOBt.
-
Dissolve: Dissolve 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool: Cool the solution to 0 °C in an ice bath.
-
Activate: Add EDC (1.1 eq) and stir for 15-30 minutes at 0 °C to pre-form the active ester.
-
Couple: Add the amine (1.0 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Monitor: Track the reaction progress using LC-MS to ensure the consumption of starting material and minimize the formation of byproducts.
Guide 3: Effective Purification Strategies
The presence of the basic piperazine moiety can lead to challenges in purification, such as streaking on silica gel columns.
Caption: A systematic approach to product purification.
-
Quench and Dilute: Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Aqueous Extraction:
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove unreacted basic starting materials and byproducts.
-
Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Wash with brine to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography (if necessary):
-
Normal Phase: Use a silica gel column with a solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking.
-
Reversed-Phase: For highly polar compounds, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient may be more effective.
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204–219. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634–11637. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
Sources
Technical Support Center: Characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
Welcome to the Technical Support Center for the characterization of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and analytical characterization of this and similar N-acylpiperazine derivatives. Our approach is rooted in providing not just protocols, but the scientific reasoning behind them, ensuring a robust and reproducible experimental workflow.
Section 1: Synthesis and Purification Pitfalls
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid typically involves the acylation of 1-methylpiperazine with an activated oxalic acid derivative. While seemingly straightforward, this reaction is prone to several side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields in the acylation of 1-methylpiperazine can stem from several factors:
-
Competing Dimerization: The activated oxalic acid derivative can react with itself, leading to polymeric byproducts.
-
Hydrolysis of the Acylating Agent: The presence of moisture can hydrolyze the activated oxalic acid, rendering it unreactive. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Bis-acylation: Although less likely with a 1:1 stoichiometry, excess acylating agent can lead to the formation of a bis-acylated piperazine dimer, which can be difficult to remove.
-
Inadequate Activation of Oxalic Acid: The choice of activating agent (e.g., oxalyl chloride, carbodiimides) and reaction conditions are crucial. Incomplete activation will result in unreacted starting materials.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: The impurity profile of your crude product can provide valuable insights into the reaction's progress. Common impurities include:
-
Unreacted 1-methylpiperazine: This is a common impurity if the reaction has not gone to completion.
-
Hydrolyzed Acylating Agent (Oxalic Acid): As mentioned, moisture can lead to the formation of oxalic acid.
-
N,N'-bis(2-oxoacetyl)piperazine: This is a potential byproduct if piperazine impurity is present in the starting 1-methylpiperazine.
-
Side-products from the Activating Agent: For example, if using DCC (dicyclohexylcarbodiimide), dicyclohexylurea (DCU) is a common, often insoluble, byproduct.
Troubleshooting Guide: Synthesis and Purification
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Moisture in the reaction. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete activation of oxalic acid. | Optimize the choice and amount of activating agent. Consider in-situ activation methods. | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. Some acylations benefit from cooling to control exothermic reactions and minimize side products. | |
| Difficult Purification | Co-elution of impurities with the product. | Employ alternative purification techniques such as crystallization or ion-exchange chromatography. |
| Presence of insoluble byproducts (e.g., DCU). | Pre-filter the crude reaction mixture before chromatographic purification. | |
| Product Instability during Workup | Hydrolysis of the amide bond. | Use neutral or slightly acidic conditions during aqueous workup. Avoid prolonged exposure to strong acids or bases. |
Section 2: Structural Characterization Challenges
Accurate structural characterization is paramount. Due to the conformational flexibility and the presence of multiple nitrogen atoms, the spectroscopic analysis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q3: The 1H NMR spectrum of my compound shows broad signals for the piperazine protons, even at room temperature. Is this expected?
A3: Yes, broad signals for the piperazine protons are a common feature in the NMR spectra of N-acylpiperazines.[1] This is due to a combination of factors:
-
Restricted Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which restricts its rotation. This can lead to the presence of different conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broad signals.
-
Piperazine Ring Inversion: The piperazine ring can exist in different chair conformations that interconvert. This process can also contribute to signal broadening.
Troubleshooting Guide: NMR Analysis
| Problem | Potential Cause | Recommended Solution |
| Broad NMR Signals | Slow conformational exchange. | Acquire spectra at different temperatures (variable temperature NMR). At higher temperatures, the exchange rate may increase, leading to sharper signals. Conversely, at lower temperatures, you may be able to resolve the individual conformers. |
| Complex Multiplet Patterns | Overlapping signals of piperazine protons. | Utilize 2D NMR techniques such as COSY and HSQC to resolve the proton and carbon signals and establish connectivity. |
| Presence of Unexpected Signals | Impurities or residual solvent. | Carefully integrate all signals and compare them to the expected structure. Check for common solvent peaks. |
Experimental Protocol: 1H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a pH buffer). The choice of solvent can influence the chemical shifts and the rate of conformational exchange.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Shim the instrument to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
If signals are broad, consider acquiring spectra at elevated temperatures (e.g., 50°C, 80°C) to observe potential coalescence of signals.
-
Acquire 2D NMR spectra (COSY, HSQC) to aid in structural elucidation.
-
Mass Spectrometry (MS)
Q4: I am having trouble obtaining a clear molecular ion peak in my mass spectrum. What could be the issue?
A4: The observation of a clear molecular ion peak can be influenced by the ionization technique and the compound's stability.
-
Fragmentation: The amide bond can be labile under certain ionization conditions (e.g., Electron Ionization - EI), leading to fragmentation and a weak or absent molecular ion peak.
-
Ionization Efficiency: The compound's ability to be ionized can vary with the technique.
Troubleshooting Guide: Mass Spectrometry Analysis
| Problem | Potential Cause | Recommended Solution |
| Weak or Absent Molecular Ion | Fragmentation during ionization. | Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar and thermally labile molecules. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways. | Utilize tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce fragmentation in a controlled manner. This can help in elucidating the fragmentation pathways and confirming the structure. |
| Adduct Formation | Formation of adducts with solvent or buffer ions. | This is common in ESI-MS. Look for peaks corresponding to [M+Na]+, [M+K]+, or [M+H]+. Optimize the mobile phase composition to minimize adduct formation. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile, or water).
-
-
HPLC Separation:
-
Use a reversed-phase C18 column.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the molecule, improving ionization efficiency in positive ion mode.
-
-
Mass Spectrometry Detection:
-
Use an ESI source in positive ion mode.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weight of the compound (172.18 g/mol ).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
Section 3: Stability and Storage Considerations
The stability of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a critical factor for its handling, storage, and formulation.
Frequently Asked Questions (FAQs)
Q5: Is 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid susceptible to degradation?
A5: Yes, like many N-acylpiperazine and carboxylic acid-containing compounds, it can be susceptible to degradation under certain conditions.
-
Hydrolysis: The amide bond can be hydrolyzed under strongly acidic or basic conditions, leading to the formation of 1-methylpiperazine and oxalic acid.
-
Decarboxylation: While less common for this specific structure, α-keto acids can undergo decarboxylation, especially at elevated temperatures.
-
Oxidation: The piperazine ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon prolonged exposure to air and light.
Troubleshooting Guide: Stability and Storage
| Issue | Potential Cause | Recommended Action |
| Sample Degradation over Time | Hydrolysis due to residual moisture or inappropriate pH. | Store the compound as a dry solid in a desiccator. For solutions, use a buffered system at a slightly acidic to neutral pH. |
| Exposure to light or air. | Store the compound in an amber vial, under an inert atmosphere, and at a low temperature (e.g., -20°C for long-term storage). | |
| Inconsistent Analytical Results | On-column degradation during HPLC analysis. | Ensure the mobile phase pH is compatible with the compound's stability. Use a fresh mobile phase and equilibrate the column properly. |
Workflow for Assessing Compound Stability
Caption: Workflow for a forced degradation study.
References
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
PubMed Central (PMC). (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Available at: [Link]
-
MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]
Sources
Technical Support Center: Scaling Up 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges through a detailed FAQ and troubleshooting format, grounded in chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid?
The most prevalent and straightforward synthesis involves a two-step process:
-
N-Acylation: Reaction of 1-methylpiperazine with a suitable oxalyl derivative, typically a dialkyl oxalate like diethyl oxalate. This forms the intermediate ester, ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate. This reaction is an example of nucleophilic acyl substitution where the secondary amine of 1-methylpiperazine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Hydrolysis: Saponification of the resulting ethyl ester using a base (e.g., NaOH, KOH, or LiOH), followed by acidic workup to yield the final carboxylic acid product.[1]
Alternative acylating agents like oxalyl chloride can also be used, but these are often too reactive for large-scale operations due to safety concerns.[2][3][4]
Q2: What are the primary challenges when scaling this synthesis from grams to kilograms?
Scaling up this synthesis introduces several critical challenges that are often negligible at the lab scale:
-
Exothermicity Management: The N-acylation step is significantly exothermic. What is easily managed in an ice bath in the lab can become a dangerous thermal runaway risk in a large reactor.[5]
-
Reagent Stoichiometry and Addition Control: Ensuring homogenous mixing and controlled addition of reagents in a large volume is crucial to prevent localized overheating and the formation of byproducts.
-
Byproduct Formation: The primary byproduct is often the bis-acylated piperazine, where two molecules of 1-methylpiperazine react with both ester groups of diethyl oxalate. Controlling stoichiometry and temperature is key to minimizing this.
-
Product Isolation and Purification: The final product is a zwitterionic amino acid, which can present significant challenges for isolation. Its high polarity and solubility in aqueous media make extraction difficult, and purification often requires specialized techniques like ion-exchange chromatography, which can be cumbersome and costly at scale.[6][7][8]
-
Solvent Selection and Recovery: Solvents suitable for lab scale (e.g., dichloromethane) may be undesirable for manufacturing due to environmental, health, and cost reasons. Finding a scalable solvent that ensures good solubility for reactants but allows for easy product isolation is a key process development task.
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Acylation Reaction
Symptoms:
-
In-process control (IPC) via HPLC or TLC shows a significant amount of unreacted 1-methylpiperazine.
-
Isolated yield of the intermediate ester is consistently below expectations.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reaction Time or Temperature | The reaction kinetics may be slower at lower, safer temperatures chosen for scale-up. | Gradually increase the reaction temperature while carefully monitoring the internal reactor temperature. Extend the reaction time and monitor for completion every 2-4 hours using a validated IPC method. |
| Poor Mixing | In large reactors, inadequate agitation can lead to localized "hot spots" and areas of poor reagent distribution, effectively lowering the reaction rate in other parts of the vessel. | Ensure the reactor's agitation system (impeller type, speed) is appropriate for the batch volume and viscosity. Consider installing baffles to improve turbulent mixing. |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, some amine may be lost due to volatility or adherence to vessel walls. Diethyl oxalate can also slowly hydrolyze if moisture is present. | On scale-up, it is common to use a slight excess (1.05-1.1 equivalents) of the less expensive or more stable reagent. In this case, a slight excess of diethyl oxalate is often beneficial. |
| Moisture Contamination | Water in the reactor or solvents can hydrolyze the diethyl oxalate, reducing its effective concentration and introducing water into the process which can complicate downstream processing. | Use anhydrous solvents and ensure the reactor is thoroughly dried before starting. Purge the vessel with an inert gas like nitrogen. |
Problem 2: Significant Formation of Bis-Acylated Byproduct
Symptoms:
-
IPC reveals a significant peak corresponding to the 1,2-bis(4-methylpiperazin-1-yl)ethane-1,2-dione impurity.
Scientific Explanation: 1-methylpiperazine contains two secondary amine nitrogens. While the second nitrogen is part of the same ring, under certain conditions, a second molecule of 1-methylpiperazine can react with the other ester group of the mono-acylated intermediate. This is more likely to happen if there is a localized excess of the amine.
Solutions:
-
Reverse Addition: Instead of adding the amine to the oxalate, add the diethyl oxalate slowly to a solution of 1-methylpiperazine. This ensures that the oxalate is always the limiting reagent in the reaction mixture, minimizing its chance to react twice.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can slow the rate of the second acylation more than the first, improving selectivity.
-
Use of a Non-Nucleophilic Base: Including a bulky, non-nucleophilic base can scavenge the proton released during the reaction, potentially increasing the reaction rate and allowing for lower temperatures to be used effectively.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The final acid product remains in the aqueous layer during workup, leading to poor extraction efficiency.
-
The isolated product is contaminated with inorganic salts (e.g., NaCl, NaOH).
-
Recrystallization attempts fail or give low recovery.
Scientific Explanation: The product, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, is a zwitterion. The carboxylic acid and the tertiary amine of the piperazine ring can exist in their ionized forms (-COO⁻ and >NH⁺-), making the molecule highly polar and water-soluble, behaving much like a simple amino acid. This property makes it difficult to extract into common organic solvents and causes it to co-precipitate with inorganic salts.[7]
Troubleshooting Workflow for Zwitterion Isolation:
Caption: Troubleshooting workflow for isolating the zwitterionic product.
Detailed Protocols:
-
Protocol 3.1: Isolation via Isoelectric Point Precipitation
-
After hydrolysis, cool the aqueous reaction mixture to 0-5 °C.
-
Slowly add a cooled acid (e.g., 1M HCl) with vigorous stirring, monitoring the pH continuously.
-
The product will have its lowest solubility at its isoelectric point (pI). This pH must be determined experimentally but is typically in the range of pH 4-6 for similar structures. Add acid until you observe maximum precipitation.
-
Age the slurry for 1-2 hours at low temperature to maximize crystal growth.
-
Isolate the solid by filtration or centrifugation.
-
Wash the filter cake with a minimal amount of ice-cold deionized water to remove inorganic salts, followed by a wash with a water-miscible solvent like acetone or isopropanol to aid drying.
-
-
Protocol 3.2: Purification via Ion-Exchange Chromatography If precipitation is not effective, ion-exchange chromatography is a robust alternative for removing salts.[7][8]
-
Load the crude aqueous solution onto a strong cation exchange resin in the H⁺ form.
-
Wash the column thoroughly with deionized water to elute all inorganic anions (e.g., Cl⁻).
-
Elute the desired product from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Collect the fractions containing the product (monitor by TLC or HPLC).
-
Remove the water and excess ammonia under reduced pressure to yield the pure zwitterionic product.
-
References
- Google Patents. (n.d.). Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine.
-
Hoogenboom, R., et al. (2025). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]
-
National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
- Google Patents. (n.d.). Production of n-methylpiperazine.
-
Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of varying piperazine concentration and post-modification on prepared nanofiltration membranes in selectively rejecting organic micropollutants and salts. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of N-methylpiperazine.
-
Sciencemadness.org. (2020). Dimethyl oxalate synthesis problems. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
-
Sciencemadness Discussion Board. (n.d.). Oxalyl Chloride Challenge. Retrieved from [Link]
-
MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
PubMed. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Retrieved from [Link]
-
Loba Chemie. (n.d.). OXALYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
National Institutes of Health. (2021). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. PMC. Retrieved from [Link]
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
-
ACS Publications. (2026). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. Retrieved from [Link]
-
PubMed. (n.d.). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cetylmalonic ester. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lobachemie.com [lobachemie.com]
- 5. Sciencemadness Discussion Board - Dimethyl oxalate synthesis problems - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Protocols for N-Acylated Piperazine Compounds
Welcome to the Technical Support Center for the purification of N-acylated piperazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile molecules. N-acylated piperazines are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their purification can be challenging due to their unique physicochemical properties, including the presence of a basic nitrogen atom and the conformational complexities introduced by the acyl group.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common and specific challenges encountered during the purification of N-acylated piperazine compounds.
Issue 1: My N-acylated piperazine compound is a persistent oil and fails to crystallize.
Question: I have synthesized an N-acylated piperazine derivative, but it remains an oil even after solvent removal. Standard crystallization techniques have been unsuccessful. How can I purify this compound?
Answer:
This is a common challenge, as the introduction of an acyl group can disrupt the crystal lattice formation that might be present in the parent piperazine. The conformational flexibility of the piperazine ring and the nature of the acyl chain can lead to the formation of oils.[2] Here are several strategies to address this issue:
1. Salt Formation for Crystallization:
-
Principle: The basic nature of the piperazine nitrogen allows for the formation of acid addition salts. These salts are often crystalline solids with well-defined melting points, making them amenable to purification by recrystallization.[4]
-
Protocol:
-
Dissolve the crude oily product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or acetone).
-
Add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, oxalic acid in ether, or acetic acid in acetone) dropwise with stirring.[5]
-
Observe for the formation of a precipitate. If no precipitate forms immediately, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
To regenerate the free base, dissolve the salt in water, and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline. Extract the purified N-acylated piperazine with an organic solvent, dry the organic layer, and concentrate to obtain the purified oil.[4]
-
2. Column Chromatography:
-
Principle: This is a fundamental technique for purifying non-volatile oils.[4] However, the basicity of N-acylated piperazines can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant tailing of the compound's peak.[4]
-
Optimization:
-
Mobile Phase Modification: To mitigate tailing, add a basic modifier to the eluent. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), will compete with your compound for the active sites on the silica gel, resulting in a more symmetrical peak shape.[4] For more strongly basic compounds, a solution of ammonia in methanol can be effective.[4]
-
Alternative Stationary Phases: Consider using deactivated or basic stationary phases like alumina (basic or neutral) or commercially available amine-functionalized silica gel.
-
3. Vacuum Distillation:
-
Principle: If your compound is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[4]
-
Considerations: This method is best suited for compounds with relatively low molecular weights and boiling points. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of your compound before attempting distillation.
Issue 2: During column chromatography, my compound is streaking or showing significant tailing.
Question: I'm attempting to purify my N-acylated piperazine using silica gel column chromatography, but the TLC analysis shows significant streaking, and the column separation is poor due to tailing. What is causing this, and how can I fix it?
Answer:
As mentioned previously, this is a classic sign of a strong interaction between your basic compound and the acidic silica gel.[4] Here’s a more detailed breakdown of the solutions:
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing in chromatography.
Detailed Explanation of Steps:
-
Triethylamine (TEA) Addition: TEA is a volatile base that effectively neutralizes the acidic sites on the silica gel, preventing your basic N-acylated piperazine from binding too strongly.[4] Start with a low concentration (0.1%) and increase if necessary.
-
Ammonia in Methanol: For very basic compounds that still exhibit tailing with TEA, a 1-2% addition of a 7N solution of ammonia in methanol to the mobile phase can be more effective.[4]
-
Choosing an Alternative Stationary Phase:
-
Alumina: Activated basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, creating a more basic environment that is ideal for purifying amines.
-
Issue 3: My product is contaminated with di-acylated piperazine.
Question: My synthesis of a mono-N-acylated piperazine has resulted in a mixture of the desired mono-substituted product and the di-substituted by-product. How can I separate these?
Answer:
The formation of di-substituted piperazine is a common side reaction, especially if the reaction conditions are not carefully controlled.[1][6] The separation of these two compounds can be achieved by exploiting the difference in their basicity and polarity.
Separation Strategy Decision Tree:
Caption: Decision tree for separating mono- and di-acylated piperazines.
1. Column Chromatography:
-
Principle: The di-acylated piperazine is generally less polar than the mono-acylated counterpart because the second basic nitrogen has been converted to a neutral amide. This difference in polarity can be exploited for separation.
-
Procedure: Use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar di-acylated product should elute first. Remember to add a small amount of TEA to the eluent to prevent tailing of the mono-acylated product.
2. Acid-Base Extraction:
-
Principle: The mono-acylated piperazine still possesses a basic nitrogen atom, while the di-acylated piperazine is neutral. This allows for their separation by liquid-liquid extraction.
-
Protocol:
-
Dissolve the mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The mono-acylated piperazine will be protonated and move into the aqueous layer as its hydrochloride salt.
-
The neutral di-acylated piperazine will remain in the organic layer.
-
Separate the two layers. The di-acylated product can be recovered by evaporating the organic solvent.
-
To recover the mono-acylated product, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of N-acylated piperazines on silica gel?
A1: There is no single "best" solvent system, as the optimal conditions will depend on the specific acyl group and any other substituents on your molecule. However, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. A gradient elution from low to high polarity is often effective. Crucially, always include 0.1-1% triethylamine (TEA) in your eluent to minimize peak tailing. [4]
Q2: How can I confirm the purity of my final N-acylated piperazine product?
A2: A combination of analytical techniques should be used to confirm the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities. The presence of rotamers due to restricted rotation around the amide bond can complicate the spectra, so variable temperature NMR may be necessary for full characterization.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity.[7] Reversed-phase HPLC is commonly used.[8] For compounds lacking a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[7]
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and determine the appropriate solvent system for column chromatography. The absence of secondary spots in multiple solvent systems is a good indication of purity.
Q3: Can I use recrystallization to purify my N-acylated piperazine?
A3: Yes, if your compound is a solid, recrystallization is an excellent and scalable purification method.[1][6] The choice of solvent is critical. A good recrystallization solvent will dissolve your compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization of N-acylated piperazines include isopropanol, ethanol, acetone, and ethyl acetate, or mixtures thereof.[1]
Experimental Protocols
Protocol 1: General Procedure for Purification by Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude N-acylated piperazine oil or solid in a minimal amount of a suitable organic solvent (e.g., acetone, diethyl ether, isopropanol).
-
Acidification: While stirring, add a solution of the chosen acid (e.g., 1.2 equivalents of glacial acetic acid in acetone) dropwise.[5]
-
Precipitation/Crystallization: The salt may precipitate immediately or require cooling to induce crystallization.[4] Stir the mixture at room temperature or in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.[4]
-
Drying: Dry the salt under vacuum.[4]
-
Liberation of the Free Base (Optional): To recover the oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃).[4] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[4] Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified N-acylated piperazine.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% triethylamine (TEA) to the eluent to assess its effect on the Rf and spot shape.[4]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent (containing TEA).[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel and load the powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.[4]
-
Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.[4]
Data Presentation
Table 1: Recommended Starting Solvent Systems for Silica Gel Chromatography of N-Acylated Piperazines
| Polarity of Compound | Recommended Eluent System | Modifier |
| Low | Hexane / Ethyl Acetate (9:1 to 1:1) | 0.1 - 1% TEA |
| Medium | Dichloromethane / Methanol (99:1 to 9:1) | 0.1 - 1% TEA |
| High | Ethyl Acetate / Methanol (9:1 to 4:1) | 0.1 - 1% TEA |
| Very High / Very Basic | Dichloromethane / 7N NH₃ in Methanol (95:5 to 80:20) | None (NH₃ is the modifier) |
References
- US2919275A - Purification of piperazine - Google Patents. (n.d.).
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]
-
Vrobel, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]
-
Di Meo, F., et al. (2023). Interfacial Behavior, Supramolecular Assembly, and Photophysics of Phospholipid–Porphyrin and Phospholipid–Phthalocyanine Conjugates. Langmuir, 39(4), 1459–1470. [Link]
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921–40933. [Link]
-
Al-Hussain, L. A. (2024). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]
-
Dong, M., et al. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]
-
Vrobel, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
-
Adams, E., et al. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- US3481933A - Recovery and purification of piperazine - Google Patents. (n.d.).
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid and Alternative Building Blocks in Drug Discovery
Introduction: The Quest for Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient incorporation of "privileged scaffolds" is a cornerstone of successful lead optimization. These structural motifs are recurrent in a multitude of bioactive molecules, often conferring advantageous pharmacokinetic properties such as enhanced solubility, metabolic stability, and target engagement. The 4-methylpiperazine moiety is a quintessential example of such a scaffold, widely employed to imbue drug candidates with these desirable characteristics.[1]
This guide provides a comparative analysis of building blocks designed to introduce the 2-(4-methylpiperazin-1-yl)acetyl group, a common substructure in contemporary pharmaceutical agents. We will focus on the largely undocumented 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid , juxtaposing its theoretical potential with established, field-proven alternatives. This analysis is tailored for researchers, medicinal chemists, and process development scientists, offering insights into the practical implications of selecting a particular building block for their synthetic campaigns.
The Building Blocks Under Review: A Comparative Overview
The primary goal is the formation of an amide bond between the 2-(4-methylpiperazin-1-yl)acetyl moiety and a target amine. We will evaluate three distinct building blocks for this purpose:
-
2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid (The Alpha-Keto Acid Approach) : A theoretically appealing but less common reagent.
-
(4-Methylpiperazin-1-yl)acetic Acid (The Carboxylic Acid/Coupling Reagent Approach) : The workhorse method in medicinal chemistry.
-
(4-Methylpiperazin-1-yl)acetyl Chloride (The Acid Chloride Approach) : A highly reactive, traditional method often reserved for challenging couplings.
The following table provides a high-level summary of the key attributes of each building block, which will be elaborated upon in the subsequent sections.
| Feature | 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid | (4-Methylpiperazin-1-yl)acetic Acid | (4-Methylpiperazin-1-yl)acetyl Chloride |
| Reactivity | Moderate to High (Decarboxylative Acylation) | Low (Requires Activation) | Very High |
| Primary Byproducts | CO2, Benign | Coupling Reagent Residues, Salts | HCl, Salts |
| Handling & Stability | Potentially Prone to Decarboxylation | Generally Stable Solid | Moisture Sensitive, Corrosive |
| Cost-Effectiveness | Likely Higher Synthetic Cost | Generally Cost-Effective | Moderate Cost |
| Control over Reaction | Moderate | High | Moderate to Low |
| Suitability for Scale-up | Potentially Problematic | Well-Established | Possible, but with Safety Concerns |
In-Depth Analysis of Building Block Performance
The Alpha-Keto Acid Approach: 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
The use of α-keto acids as acylating agents is an emerging green chemistry strategy.[2][3] These compounds can undergo a formal acylation-decarboxylation reaction, offering the significant advantage of producing carbon dioxide as the only stoichiometric byproduct.
The proposed utility of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid lies in its ability to act as a direct acylating agent upon activation, without the need for traditional coupling reagents. The reaction with an amine would likely proceed through an initial adduct, followed by decarboxylation to yield the desired amide.
Caption: Proposed reaction pathway for acylation using an α-keto acid.
-
"Traceless" Byproduct: The evolution of CO2 as the primary byproduct simplifies purification, a significant advantage in both discovery and process chemistry.
-
Alternative Reactivity: This approach may be successful in cases where standard coupling reagents fail, particularly with sterically hindered or electronically deactivated amines.
-
Stability Concerns: α-Keto acids can be prone to decarboxylation upon storage or under certain reaction conditions, potentially leading to challenges in stoichiometry and reproducibility.[4]
-
Reaction Conditions: The conditions required to effect the decarboxylative acylation may be harsh, potentially compromising the integrity of complex drug molecules.
The Carboxylic Acid/Coupling Reagent Approach: (4-Methylpiperazin-1-yl)acetic Acid
This is the most common and versatile method for the formation of the target amide bond in a drug discovery setting.[5] The carboxylic acid is activated in situ using a plethora of available coupling reagents.
The carboxylic acid is first activated by a coupling reagent to form a highly reactive intermediate (e.g., an active ester or a mixed anhydride), which is then susceptible to nucleophilic attack by the amine.[6]
Caption: General workflow for amide bond formation using a coupling reagent.
-
Versatility and Control: A wide array of coupling reagents (e.g., HATU, HBTU, COMU, EDC) and additives (e.g., HOBt, Oxyma) are available, allowing for fine-tuning of reaction conditions to suit the specific substrates.[7][]
-
Well-Established Protocols: The wealth of literature and collective experience with these reagents provides a high probability of success and straightforward troubleshooting.
-
Commercial Availability: (4-Methylpiperazin-1-yl)acetic acid and a vast selection of coupling reagents are readily available from numerous suppliers.
-
Byproduct Removal: The byproducts of the coupling reaction (e.g., substituted ureas, phosphine oxides) can complicate purification, particularly on a larger scale.
-
Cost of Reagents: Modern, highly efficient coupling reagents can be expensive, impacting the overall cost of goods for a drug candidate.
-
Epimerization Risk: For chiral carboxylic acids, there is a risk of epimerization at the α-carbon under certain coupling conditions, although this is not a concern for (4-methylpiperazin-1-yl)acetic acid.
The Acid Chloride Approach: (4-Methylpiperazin-1-yl)acetyl Chloride
This classical method involves the conversion of the corresponding carboxylic acid to the highly reactive acid chloride, typically using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[9]
The acid chloride is a potent electrophile that reacts readily with amines to form the amide bond, with the liberation of hydrochloric acid, which must be scavenged by a base.[10]
-
High Reactivity: Acid chlorides are among the most reactive carboxylic acid derivatives, making them suitable for coupling with poorly nucleophilic or sterically hindered amines where other methods may fail.[9]
-
Cost-Effective Reagents: The reagents for acid chloride formation (SOCl2, (COCl)2) are inexpensive.
-
Moisture Sensitivity: Acid chlorides are highly sensitive to moisture and require anhydrous reaction conditions, which can be challenging to maintain on a large scale.
-
Safety Concerns: The reagents used for their formation are corrosive and toxic. The reaction itself can be highly exothermic and generate corrosive HCl gas.
-
Limited Functional Group Tolerance: The high reactivity of acid chlorides can lead to side reactions with other sensitive functional groups in the molecule.
Experimental Protocols
Representative Protocol for Amide Coupling using (4-Methylpiperazin-1-yl)acetic Acid and HATU
This protocol is a standard procedure for small-scale synthesis in a discovery chemistry laboratory.
Materials:
-
(4-Methylpiperazin-1-yl)acetic acid (1.0 eq)
-
Target amine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of (4-methylpiperazin-1-yl)acetic acid in anhydrous DMF, add the target amine.
-
Add HATU to the mixture and stir for 5 minutes at room temperature.
-
Add DIPEA dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Conclusion and Recommendations
The choice of building block for the introduction of the 2-(4-methylpiperazin-1-yl)acetyl moiety is a critical decision that impacts reaction efficiency, scalability, and cost.
-
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid represents an intriguing, albeit theoretical, option for researchers interested in exploring green and novel synthetic methodologies. Its primary advantage lies in the formation of a "traceless" byproduct. However, its lack of commercial availability and potential stability issues make it a high-risk, high-reward choice for early-stage discovery programs.
-
(4-Methylpiperazin-1-yl)acetyl Chloride is a powerful tool for overcoming challenging couplings with unreactive amines. Its high reactivity, however, comes at the cost of poor functional group tolerance and significant handling and safety concerns, making it less suitable for routine use in a high-throughput medicinal chemistry setting.
-
(4-Methylpiperazin-1-yl)acetic Acid , in conjunction with a suitable coupling reagent, remains the gold standard and the most recommended approach for the vast majority of applications. The unparalleled versatility, extensive literature precedent, and commercial availability of a wide range of coupling reagents provide a robust and reliable platform for the synthesis of diverse compound libraries. For most applications, modern coupling reagents like COMU or HATU offer an excellent balance of reactivity, reliability, and ease of use.[7][11]
Ultimately, the optimal choice will depend on the specific synthetic challenge at hand, including the nature of the amine coupling partner, the scale of the reaction, and the overall strategic goals of the research program.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved from a hypothetical URL based on the provided text.
- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
Li, Z., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(1), 597. Available from: [Link]
-
Stazi, G., et al. (2022). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 27(15), 4935. Available from: [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794. Available from: [Link]
-
Jotani, M. M., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Available from: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available from: [Link]
- ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. Retrieved from a hypothetical URL based on the provided text.
-
da Silva, F. M., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6176-6233. Available from: [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6689. Available from: [Link]
-
Wang, H., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(3), 1836-1845. Available from: [Link]
-
Yilmaz, F., et al. (2017). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 811-822. Available from: [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
-
Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(14), 2369-2371. Available from: [Link]
- Meister, A. (1974). Synthesis and properties of the α-keto acids. ResearchGate. Retrieved from a hypothetical URL based on the provided text.
-
Chemistry Steps. (n.d.). Converting Ketones to Amides. Retrieved from [Link]
-
Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 35-41. Available from: [Link]
-
ResearchGate. (n.d.). α-Keto Acids: Acylating Agents in Organic Synthesis | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from a hypothetical URL based on the provided text.
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 224-245. Available from: [Link]
-
Reddit. (n.d.). Choosing amide coupling agent. Retrieved from [Link]
- Google Patents. (1997). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
- Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved from a hypothetical URL based on the provided text.
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
Sources
- 1. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Khan Academy [khanacademy.org]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Structure-Activity Landscape of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid Analogs: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide offers a comparative analysis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs, a class of compounds with significant therapeutic potential. By exploring the nuances of their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with the insights needed to navigate this promising chemical space.
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold presents a versatile platform for the development of novel therapeutic agents. The inherent properties of the piperazine ring, such as its ability to form multiple hydrogen bonds and its acid-base characteristics, make it a valuable pharmacophore in drug design.[1] Modifications to this core structure can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.
The Core Scaffold: A Foundation for Diversity
The fundamental structure of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid consists of a central piperazine ring linked to an oxoacetic acid moiety and a methyl group at the N4 position. The diverse pharmacological activities exhibited by piperazine derivatives make them essential building blocks for creating new therapeutic agents.[2]
Structure-Activity Relationship Insights
Systematic modifications of the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold have revealed several key insights into its SAR. These modifications can be broadly categorized into three main areas: the piperazine ring, the oxoacetic acid moiety, and the N-methyl group.
Modifications of the Piperazine Ring
The piperazine ring itself is a critical determinant of biological activity. Alterations to this ring can influence the compound's interaction with its biological target. For instance, the introduction of substituents on the piperazine ring can modulate the molecule's lipophilicity and steric bulk, thereby affecting its binding affinity and selectivity.
The Role of the Oxoacetic Acid Moiety
The 2-oxoacetic acid portion of the molecule is crucial for its biological function. The carboxylic acid group can participate in vital interactions with target proteins, such as forming salt bridges or hydrogen bonds. Esterification or amidation of this group can lead to significant changes in activity, often converting an active compound into an inactive one, or vice-versa, depending on the specific target.
Impact of the N-Methyl Group
The methyl group at the N4 position of the piperazine ring also plays a role in defining the pharmacological profile of these analogs. Replacing the methyl group with other alkyl or aryl substituents can alter the compound's steric and electronic properties, which in turn can affect its interaction with the target and its metabolic stability.
Comparative Analysis of Biological Activities
While a comprehensive SAR study on a single biological target for this specific class of analogs is not extensively documented in publicly available literature, we can draw parallels from studies on related piperazine-containing compounds. For instance, in a series of piperazine derivatives designed as CCR5 antagonists, substitutions on the aromatic rings attached to the piperazine core had a profound impact on their fusion activity.[3] Specifically, a cyano-substituent was found to be favorable for potent activity.[3] This highlights the sensitivity of piperazine-based scaffolds to subtle structural changes.
Similarly, in the development of fatty acid amide hydrolase (FAAH) inhibitors, optimization of piperazine ureas led to the identification of compounds with potent inhibitory activity and good bioavailability.[4] This underscores the importance of a systematic approach to modifying the piperazine core to achieve desired therapeutic properties.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis and evaluation of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs.
General Synthetic Procedure
A common method for synthesizing these analogs involves the reaction of a suitably substituted piperazine with an oxoacetic acid derivative. The following is a representative synthetic scheme:
Caption: General synthetic workflow for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs.
Step-by-step methodology:
-
Dissolve the substituted piperazine in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent (e.g., EDC/HOBt) and the oxoacetic acid derivative.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired analog.
In Vitro Biological Evaluation
The biological activity of the synthesized analogs can be assessed using a variety of in vitro assays, depending on the therapeutic target of interest. A general workflow for screening is as follows:
Caption: A typical in vitro screening cascade for novel chemical entities.
Detailed Protocol for an Enzyme Inhibition Assay (Example):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the enzyme, buffer, and substrate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the IC50 value for each compound to determine its potency.
Future Directions
The exploration of the structure-activity relationship of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid analogs is an ongoing endeavor. Future research should focus on synthesizing a broader range of analogs and screening them against a diverse panel of biological targets. This will not only expand our understanding of the SAR of this scaffold but also potentially lead to the discovery of novel drug candidates for a variety of diseases. The versatile nature of the piperazine core suggests that these compounds could be valuable in developing treatments for a wide range of conditions.[5]
References
-
Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]
-
Liu, T., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. ResearchGate. Retrieved from [Link]
-
(n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Retrieved from [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PubMed Central. Retrieved from [Link]
-
Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. ResearchGate. Retrieved from [Link]
-
(2025). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. ResearchGate. Retrieved from [Link]
-
Kono, M., et al. (2013). Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. PubMed. Retrieved from [Link]
-
(2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Figshare. Retrieved from [Link]
-
(2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]
-
(n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Retrieved from [Link]
-
(n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
(2017). Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. Retrieved from [Link]
-
(2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
(n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives.. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Compounds Derived from 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced efficacy, and, in the worst-case scenario, termination of a development program. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of compounds derived from the versatile 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold, a common building block in modern medicinal chemistry.
The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to enhance pharmacokinetic properties and engage with biological targets.[1] However, its presence can also introduce liabilities in the form of off-target activities.[2] Understanding and mitigating this risk early in the discovery process is paramount for success.[3][4] This guide will delve into the methodologies for assessing cross-reactivity, present a comparative analysis of a hypothetical lead compound against established alternatives, and provide detailed experimental protocols to empower researchers in their quest for selective therapeutics.
The Central Role of Early-Stage Selectivity Profiling
Identifying potential off-target interactions during the lead optimization phase is a cornerstone of modern drug discovery.[3] Proactive screening against a broad panel of receptors, enzymes, and ion channels can de-risk a program by flagging potential safety liabilities before significant resources are invested.[5] This early-stage assessment allows for the iterative refinement of chemical structures to enhance selectivity and minimize undesirable polypharmacology.
A tiered approach to safety pharmacology is often employed.[3] Initial, broad screening panels, such as those offered by companies like Eurofins Discovery (formerly Cerep), can provide a first pass at identifying potential issues.[6][7] Hits from these panels can then be followed up with more detailed mechanistic and functional studies.
Comparative Analysis of a Hypothetical Lead Compound
To illustrate the principles of a cross-reactivity study, we will consider a hypothetical lead compound, "Piprazoinib," derived from 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid. Let us assume Piprazoinib has been designed as a potent inhibitor of a specific tyrosine kinase, "Kinase X," implicated in a particular cancer.
For a meaningful comparison, we will evaluate Piprazoinib against two well-characterized, multi-kinase inhibitors with known cross-reactivity profiles: Sunitinib and Sorafenib .
Table 1: Comparative Kinase Selectivity Profile
The following table presents hypothetical inhibitory concentration (IC50) data for Piprazoinib, Sunitinib, and Sorafenib against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Piprazoinib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| Kinase X (Primary Target) | 5 | 20 | 15 |
| VEGFR2 | 50 | 5 | 90 |
| PDGFRβ | 75 | 2 | 20 |
| c-Kit | 150 | 10 | 60 |
| B-Raf | >10,000 | 5,000 | 22 |
| Abl | 800 | 200 | 500 |
| Src | 1,200 | 150 | 400 |
| p38α | >10,000 | >10,000 | >10,000 |
Interpretation of the Data:
This hypothetical data illustrates that while Piprazoinib is a potent inhibitor of its primary target, Kinase X, it also exhibits activity against other kinases, notably VEGFR2 and PDGFRβ, albeit at higher concentrations. Compared to Sunitinib and Sorafenib, Piprazoinib demonstrates a more selective profile, with significantly less activity against a broader range of kinases like c-Kit, Abl, and Src. This "cleaner" profile would be a desirable attribute, potentially translating to a better safety margin in preclinical and clinical development.
Table 2: GPCR and Ion Channel Off-Target Screening
Beyond the kinome, it is crucial to assess activity against other major target families. The following table shows hypothetical data from a broad panel of G-protein coupled receptors (GPCRs) and ion channels, typically presented as percent inhibition at a single high concentration (e.g., 10 µM).
| Off-Target | Piprazoinib (% Inhibition @ 10 µM) | Sunitinib (% Inhibition @ 10 µM) | Sorafenib (% Inhibition @ 10 µM) |
| hERG (IKr) | 15% | 45% | 30% |
| 5-HT2B Receptor | 8% | 60% | 25% |
| Dopamine D2 Receptor | <5% | 35% | 10% |
| Adrenergic α1A Receptor | 12% | 55% | 20% |
| Muscarinic M1 Receptor | <5% | 15% | <5% |
Interpretation of the Data:
This hypothetical data suggests that Piprazoinib has a favorable profile with minimal activity against a panel of key safety-relevant off-targets. The low inhibition of the hERG channel is particularly noteworthy, as hERG liability is a major cause of cardiotoxicity-related drug attrition.[8] In contrast, Sunitinib shows significant activity against multiple GPCRs and the hERG channel, consistent with its known side-effect profile.
Experimental Protocols for Cross-Reactivity Studies
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for two key types of assays.
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescent Kinase Assay)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of kinases using an ADP-Glo™-like luminescent assay.
Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity. Inhibition of the kinase results in a decrease in the luminescent signal.
Materials:
-
Kinase panel (e.g., from Promega, Eurofins)
-
Substrate for each kinase
-
ATP
-
Kinase reaction buffer
-
Test compounds (e.g., Piprazoinib) and control inhibitors
-
ADP-Glo™ Kinase Assay reagents (or equivalent)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the kinase to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Signal Measurement: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Screening
This protocol outlines a standard method for assessing the ability of a compound to displace a radiolabeled ligand from a specific GPCR.[9][10][11][12]
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. A reduction in the measured radioactivity indicates that the test compound has displaced the radioligand and is binding to the receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor
-
Unlabeled competing ligand (for determining non-specific binding)
-
Assay buffer
-
Test compounds
-
96-well filter plates
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare dilutions of the test compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or a high concentration of the unlabeled competing ligand (for non-specific binding).
-
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizing the Workflow and Rationale
To provide a clearer understanding of the experimental design and decision-making process, the following diagrams illustrate the key workflows.
Caption: High-level workflow for cross-reactivity screening.
Caption: Decision-making logic based on screening results.
Conclusion
The journey of a drug candidate is a meticulous process of balancing desired efficacy with an acceptable safety profile. For compounds derived from the 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold, a thorough understanding of their cross-reactivity is not just a regulatory requirement but a scientific necessity. By employing a systematic and early-stage approach to selectivity profiling, researchers can make more informed decisions, optimize their chemical matter, and ultimately increase the probability of developing safe and effective medicines. The comparative data and detailed protocols provided in this guide serve as a valuable resource for navigating the complex but critical landscape of off-target interactions.
References
-
Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])
-
Calculations and Instrumentation used for Radioligand Binding Assays. (URL: [Link])
-
Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (URL: [Link])
-
Specialized In Vitro Safety Pharmacology Profiling Panels. (URL: [Link])
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (URL: [Link])
-
Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (URL: [Link])
-
CEREP Laboratories France. (URL: [Link])
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (URL: [Link])
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (URL: [Link])
-
Safety screening in early drug discovery: An optimized assay panel. (URL: [Link])
-
Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (URL: [Link])
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (URL: [Link])
-
Safety Pharmacology Studies. (URL: [Link])
-
Nonclinical Safety Pharmacology Programs: What You Need to Know. (URL: [Link])
-
Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. (URL: [Link])
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: [Link])
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (URL: [Link])
-
Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. (URL: [Link])
-
4-Methylpiperazine-1-carbonyl chloride monohydrochloride. (URL: [Link])
-
Drug Candidate Selection Panels. (URL: [Link])
-
Empowering drug off-target discovery with metabolic and structural analysis. (URL: [Link])
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (URL: [Link])
-
Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. (URL: [Link])
-
Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. criver.com [criver.com]
- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
comparing the efficacy of different catalysts for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid synthesis
This guide provides an in-depth comparison of various catalytic methodologies for the synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, a valuable building block in medicinal chemistry. The synthesis of α-ketoamides such as this target molecule is a critical transformation, and the choice of catalyst significantly impacts reaction efficiency, sustainability, and cost. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this synthetic step. We will explore several catalytic systems, from classical coupling agents to modern metal-based, organocatalytic, and enzymatic approaches, providing supporting data and detailed experimental protocols to inform your selection process.
Introduction: The Synthetic Challenge
The primary route for synthesizing 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid involves the formation of an amide bond between a derivative of 2-oxoacetic acid and 1-methylpiperazine. A common and direct approach is the aminolysis of an α-keto ester, such as ethyl 2-oxoacetate.
Figure 1: General synthetic scheme for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
While this reaction can proceed uncatalyzed at high temperatures, the use of a catalyst is essential for achieving high yields under milder conditions, which is crucial for preserving the integrity of functional groups in more complex molecules. The key challenge lies in efficiently activating the ester carbonyl for nucleophilic attack by the secondary amine, 1-methylpiperazine.
Comparative Analysis of Catalytic Systems
We will now delve into a comparative analysis of different catalytic systems, evaluating their efficacy based on reported yields for analogous reactions, reaction conditions, and mechanistic considerations.
Stoichiometric Coupling Agents: The Baseline
Traditional peptide coupling agents provide a reliable, albeit less atom-economical, method for amide bond formation. A common choice is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This method proceeds by activating the carboxylic acid (2-oxoacetic acid in this case) to form an active ester, which is then readily attacked by the amine.
Mechanism of Action:
Figure 2: Simplified mechanism of EDC/HOBt mediated amidation.
Advantages:
-
High yields and reliability.
-
Well-established procedures.
Disadvantages:
-
Generates stoichiometric amounts of urea byproduct, complicating purification.
-
Poor atom economy.
-
Coupling agents can be expensive.
Lewis Acid Catalysis: An Efficient Alternative
Lewis acids have emerged as powerful catalysts for the direct amidation of esters. Zirconium and iron salts, in particular, have shown great promise.
Zirconium(IV) chloride is an effective catalyst for the amidation of esters with both primary and secondary amines.[1] The reaction is believed to proceed through the coordination of the ester's carbonyl oxygen to the Lewis acidic zirconium center, thus enhancing its electrophilicity.
Proposed Mechanism:
Figure 3: Proposed mechanism for ZrCl₄-catalyzed amidation.
The mechanism of zirconium-catalyzed amidation has been studied in detail, revealing a first-order dependence on the catalyst concentration and a positive rate dependence on the amine concentration.[2]
Iron(III) chloride is an inexpensive and readily available Lewis acid that can catalyze the direct amidation of esters under solvent-free conditions.[3] This approach is particularly attractive from a green chemistry perspective.
Advantages of Lewis Acid Catalysis:
-
High efficiency with low catalyst loadings.
-
Compatibility with a range of functional groups.
-
Milder reaction conditions compared to uncatalyzed reactions.
-
Iron catalysts are particularly cost-effective and environmentally benign.
Disadvantages:
-
Some Lewis acids are moisture-sensitive.
-
Removal of the metal catalyst may be required for pharmaceutical applications.
Boron-Based Catalysis: A Green and Versatile Approach
Boronic acids and their derivatives have gained significant attention as catalysts for direct amidation. While simple boronic acids can be effective, they can be inhibited by coordinating substrates. Borate esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have shown broader applicability, especially for challenging substrates.[4]
Mechanism of Action: The catalytic cycle is thought to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine than the original ester.
Figure 4: Simplified catalytic cycle for borate ester-catalyzed amidation.
Advantages:
-
Generally low toxicity of boron compounds.
-
Mild reaction conditions.
-
High functional group tolerance.
Disadvantages:
-
Some boronic acids can be susceptible to deactivation.
-
May require azeotropic removal of water or alcohol byproduct.
Biocatalysis: The Enzymatic Approach
Enzymes offer a highly selective and sustainable route to amide synthesis. Lipases, particularly immobilized Candida antarctica lipase B (CAL-B, often sold as Novozym 435), are well-known for their ability to catalyze the aminolysis of esters.[5]
Mechanism of Action: Lipases are serine hydrolases. The catalytic cycle involves the formation of an acyl-enzyme intermediate via reaction of the ester with the active site serine residue. This intermediate is then attacked by the amine to release the amide product and regenerate the enzyme.
Advantages:
-
Excellent chemo-, regio-, and stereoselectivity.
-
Mild, often near-ambient, reaction conditions in aqueous or organic media.
-
Environmentally friendly and biodegradable catalysts.
-
Immobilized enzymes can be easily recovered and reused.
Disadvantages:
-
Enzyme activity can be sensitive to solvent, temperature, and pH.
-
Substrate scope may be limited by the enzyme's active site.
-
Reaction times can be longer compared to some metal-catalyzed systems.
Performance Data Summary
The following table summarizes typical performance data for the different catalytic systems in the context of amidation of esters with secondary amines. Note that these are representative data from the literature for analogous reactions and should be used as a guide for optimization.
| Catalyst System | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC/HOBt | 1.1 - 1.5 eq. | 0 - 25 | 12 - 24 | >85 | Stoichiometric, byproduct removal. |
| ZrCl₄ | 2 - 10 mol% | 70 - 100 | 12 - 24 | 62 - 99[6] | Moisture sensitive, metal removal. |
| FeCl₃ | 10 mol% | 80 | 1.5 - 3 | 70 - 95[3] | Inexpensive, solvent-free option. |
| B(OCH₂CF₃)₃ | 5 - 10 mol% | 80 - 110 | 12 - 48 | 70 - 95 | Good for challenging substrates. |
| CAL-B (Novozym 435) | 10 - 20 wt% | 40 - 60 | 24 - 72 | 70 - >95[5] | Mild conditions, reusable catalyst. |
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt (Baseline)
This protocol is adapted from a standard procedure for peptide coupling.
-
To a solution of 2-oxoacetic acid (1.0 eq.) in dichloromethane (DCM, 0.2 M), add HOBt (1.2 eq.) and 1-methylpiperazine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: ZrCl₄-Catalyzed Amidation of Ethyl 2-Oxoacetate
This protocol is a general procedure based on literature for ZrCl₄-catalyzed amidation of esters.[6]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add ethyl 2-oxoacetate (1.0 eq.), 1-methylpiperazine (1.2 eq.), and activated molecular sieves (4 Å).
-
Add anhydrous toluene as the solvent (0.5 M).
-
Add ZrCl₄ (5 mol%) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Lipase-Catalyzed Synthesis (Novozym 435)
This protocol is a general procedure for enzymatic amidation in an organic solvent.[5]
-
In a flask, combine ethyl 2-oxoacetate (1.0 eq.), 1-methylpiperazine (1.5 eq.), and a suitable organic solvent (e.g., tert-butyl methyl ether or toluene, 1.0 M).
-
Add immobilized Candida antarctica lipase B (Novozym 435, 15 wt% of the total substrate mass).
-
Incubate the mixture at 60 °C with gentle shaking (e.g., 200 rpm).
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon reaching desired conversion, filter off the enzyme. The enzyme can be washed with the solvent and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Conclusion and Recommendations
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid can be achieved through various catalytic methods, each with its own set of advantages and disadvantages.
-
For reliability and high yields on a small scale , traditional EDC/HOBt coupling remains a viable, albeit wasteful, option.
-
For cost-effective and scalable synthesis , Lewis acid catalysis , particularly with FeCl₃ , offers an excellent choice, especially with the potential for solvent-free conditions. ZrCl₄ is also a highly effective but more moisture-sensitive alternative.
-
For reactions involving sensitive substrates or when green chemistry principles are a high priority, biocatalysis with immobilized lipases like Novozym 435 is highly recommended. The mild conditions and catalyst reusability are significant benefits, although reaction times may be longer.
-
Boron-based catalysts like B(OCH₂CF₃)₃ provide a good balance of reactivity and functional group tolerance, making them suitable for complex molecule synthesis.
The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, purity requirements, and environmental considerations. We recommend screening a selection of these catalysts to determine the most efficient and practical method for your specific application.
References
- Moshapo, P. T. et al. (2020). Fe(III)
- Sheppard, T. D. et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(8), e1701028.
- Adolfsson, H. et al. (2012). Direct amide coupling of non-activated carboxylic acids and amines catalyzed by zirconium(IV) chloride. Chemistry – A European Journal, 18(13), 3822-3826.
- Gotor, V. et al. (2007). Lipase-catalyzed amidation reactions. Chemical Society Reviews, 36(12), 1919-1926.
- Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Zirconium(IV) chloride catalyzed amide formation from carboxylic acids and amines. Organic Syntheses, 89, 433-443.
- Burés, J. et al. (2016). Mechanism of the Zirconium-Catalyzed Direct Amidation of Carboxylic Acids. Journal of the American Chemical Society, 138(22), 7062-7073.
- Gotor-Fernández, V., & Gotor, V. (2008). Lipases: useful biocatalysts for the preparation of pharmaceuticals.
- Tinnis, F., Lundberg, H., & Adolfsson, H. (2015). Zirconium(IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine. Request PDF.
- Procter, R. J. et al. (2024).
- Lundberg, H. (2015). Group (IV)
- Ishihara, K. et al. (2010). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Organic Letters, 12(24), 5684-5687.
- Zhao, H. et al. (2015). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
- Kunath, A. et al. (1995). Enzymes in organic synthesis, 25. Lipase‐catalyzed sequential esterification of (±)‐2‐methylbutanedioic anhydride — a biocatalytical access to an enantiomerically pure 1‐monoester of (S)‐2‐methylbutanedioic acid. Tetrahedron: Asymmetry, 6(8), 1939-1942.
- MacMillan, D. W. C. et al. (2013). Direct α-Amination of Ketones, Esters, and Aldehydes. Journal of the American Chemical Society, 135(43), 16074-16077.
- Sheppard, T. D. et al. (2019). Catalytic Direct Amidations in tert-Butyl Acetate Using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(26), 6465-6469.
- Bures, J., & Adolfsson, H. (2014).
- Frontiers. (2021).
- Simeonov, S. et al. (2022).
- Williams, J. M. J. et al. (2013).
- Sandoval, G. (Ed.). (2012). Biocatalysis for Biobased Chemicals. Springer.
- ResearchGate. (2017).
- ResearchGate. (2013). ZrCl4 as a New Catalyst for Ester Amidation: An Efficient Synthesis of h-P2X7R Antagonists.
- PubMed. (1997). Synthetic routes and lipase-inhibiting activity of long-chain alpha-keto amides.
- ResearchGate. (2019).
- Jamieson, C. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Zhao, Y. et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives in Oncology and Infectious Disease Research
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold is a versatile building block in medicinal chemistry, frequently incorporated into larger molecular architectures to explore a range of biological activities. This guide provides a comparative in vitro analysis of various derivatives based on this core structure, drawing from published data to offer insights for researchers in drug discovery. While direct homologous series comparisons are not always available in the literature, this document synthesizes data from multiple studies to present a head-to-head perspective on their performance in anticancer and antimicrobial assays.
Introduction: The Rationale for Piperazine-Based Scaffolds
The piperazine ring is a privileged scaffold in drug design due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its common presence in a vast number of biologically active compounds. The 4-methylpiperazin-1-yl moiety, in particular, often imparts desirable pharmacokinetic properties. When coupled with a 2-oxoacetic acid linker, it provides a reactive handle for synthesizing diverse amide derivatives, enabling the exploration of a broad chemical space to identify potent and selective therapeutic agents. This guide will focus on the in vitro performance of such derivatives, primarily in the contexts of oncology and microbiology.
Part 1: Comparative In Vitro Anticancer Activity
A significant number of derivatives incorporating the 2-(4-methylpiperazin-1-yl)-2-oxoacetyl moiety have been synthesized and evaluated for their potential as anticancer agents. The most common assay to determine cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Head-to-Head Comparison of Quinazolinone-Based Derivatives
One prominent class of compounds features a quinazolinone core linked to the piperazineacetamide structure. A study by Kumar et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated their anticancer activity against HCT116 (colon cancer) and RAW264.7 (macrophage) cell lines.[1][2]
Table 1: In Vitro Anticancer Activity of Quinazolinone Derivatives [1][2]
| Compound ID | R-Group on Quinazolinone | Cell Line | IC50 (µM) |
| 5 | 4-Chlorophenyl | HCT116 | 15.6 |
| 7 | 4-Chlorophenyl | HCT116 | 20.4 |
| Standard | 5-Fluorouracil | HCT116 | 6.8 |
| Standard | Tomudex | HCT116 | 9.2 |
Data synthesized from Kumar et al., 2019.
From this direct comparison, compound 5 emerged as the more potent of the synthesized derivatives, though it did not surpass the efficacy of the standard chemotherapeutic agents, 5-Fluorouracil and Tomudex.[1][2] The difference in activity between compounds 5 and 7 , which share the same core structure, suggests that subtle variations in the overall molecular conformation can significantly impact cytotoxic potential.
Experimental Protocol: MTT Assay for Cytotoxicity
The causality behind choosing the MTT assay lies in its reliability, high-throughput nature, and its direct correlation of mitochondrial activity with cell viability. A reduction in the metabolic conversion of the yellow tetrazolium salt to purple formazan crystals is indicative of cellular damage or death.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: Process for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
The 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid scaffold continues to be a valuable starting point for the development of novel therapeutic agents. The in vitro data synthesized in this guide demonstrates that derivatives incorporating this moiety exhibit promising anticancer and antimicrobial activities. While the presented comparisons are drawn from distinct studies, they offer a valuable snapshot of the structure-activity relationships within this chemical class. Future research should focus on systematic modifications of the terminal functionalities of these derivatives to optimize potency and selectivity. Furthermore, elucidating the specific molecular targets and mechanisms of action will be crucial for advancing the most promising candidates into further preclinical development.
References
-
Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking New Derivatives Against Known Inhibitors
Introduction: The Imperative of Rigorous Benchmarking in Drug Discovery
In the landscape of drug development, the creation of a new chemical derivative is not an end, but a critical starting point. The central question is not simply "is this new compound active?", but rather, "how does its performance profile compare to established inhibitors?". Rigorous, multi-faceted benchmarking is the cornerstone of an effective drug discovery program.[1][2] It provides a data-driven foundation for decision-making, mitigates risks by identifying potential liabilities early, and strategically allocates resources to the most promising candidates.[2]
This guide provides an in-depth framework for the systematic evaluation of new chemical entities against known inhibitors. It is structured to follow the logical progression of a typical benchmarking cascade, from foundational biochemical potency to complex cellular efficacy and selectivity profiling. The methodologies detailed herein are designed to be self-validating systems, emphasizing the importance of orthogonal assays to build a comprehensive and trustworthy data package.[3][4]
Chapter 1: Foundational In Vitro Analysis: Target Engagement & Potency
The initial and most fundamental assessment of a new derivative is its direct interaction with the purified target protein. This stage quantifies the compound's intrinsic potency and binding characteristics, forming the basis for all subsequent, more complex evaluations.
Biochemical Assays: Quantifying Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency.[5] It represents the concentration of an inhibitor required to reduce the activity of a specific biological or biochemical function by 50%.
Scientific Rationale:
An enzyme kinetics assay measures the rate of an enzyme-catalyzed reaction. By introducing an inhibitor at varying concentrations, we can observe its effect on this rate. The resulting dose-response curve allows for the calculation of the IC50 value.[5] It is crucial to recognize that the IC50 is not an absolute value; it is highly dependent on the specific assay conditions, particularly the substrate concentration.[5][6] Therefore, maintaining consistent assay conditions is paramount when comparing multiple compounds.
Experimental Protocol: IC50 Determination for a Kinase Inhibitor
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the kinase, substrate (e.g., a specific peptide), and co-factor (e.g., ATP) in an appropriate assay buffer.
-
Perform serial dilutions of the new derivative and the known inhibitor in the same buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase to all wells except the negative control.
-
Add the serially diluted compounds (new derivative and known inhibitor) to their respective wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range (typically less than 10% substrate conversion).[7]
-
-
Signal Detection:
-
Stop the reaction and measure the product formation. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production.
-
-
Data Analysis:
Biophysical Methods: Orthogonal Validation of Binding Affinity (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time data on biomolecular interactions.[10][11] It has become a gold standard for studying binding events in drug discovery.[10]
Scientific Rationale:
SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (the inhibitor) flows over an immobilized ligand (the target protein).[12] This allows for the direct measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD), a true measure of affinity, can be calculated (KD = kd/ka).[11][12] This kinetic information provides deeper insight into the binding mechanism than a simple IC50 value.
Experimental Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize the purified target protein onto the chip surface using standard amine coupling chemistry.
-
-
Analyte Preparation and Injection:
-
Prepare a series of concentrations for both the new derivative and the known inhibitor in a suitable running buffer.
-
Inject the analyte solutions over the chip surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to generate a sensorgram. The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Chapter 2: Cellular Assays: Assessing Efficacy in a Biological Context
Demonstrating potent biochemical activity is a necessary first step, but it does not guarantee efficacy in a cellular environment. Cell-based assays are crucial for evaluating a compound's ability to cross the cell membrane, engage its target in the complex milieu of the cytoplasm, and elicit a functional downstream response.[13][14]
Target Engagement in Situ: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying that a compound binds to its intended target within a live cell.[15][16]
Scientific Rationale:
The principle behind CETSA® is that the binding of a ligand (the inhibitor) to a protein increases its thermal stability.[16] When cells are heated, proteins begin to denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and will remain in the soluble fraction at higher temperatures compared to their unbound state.[15][16]
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA®
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the new derivative, the known inhibitor, or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[17]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes).[17]
-
Cool the tubes to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of a lysis buffer).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for each treatment condition to generate a "melt curve".
-
The temperature at which 50% of the protein has denatured is the melting temperature (Tm).
-
A positive "thermal shift" (an increase in Tm) in the presence of the compound indicates target engagement.
-
Functional Cellular Assays: Measuring Downstream Effects
A functional cellular assay measures a biological response that is downstream of the inhibitor's direct target.[18] The choice of assay is highly dependent on the target and its signaling pathway.
Scientific Rationale:
These assays provide a more physiologically relevant measure of a compound's efficacy by assessing its impact on a cellular process.[19] Examples include cell viability assays, reporter gene assays, or assays measuring the phosphorylation of a downstream substrate.
Experimental Protocol: Cell Viability Assay (e.g., MTT/MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the new derivative and the known inhibitor for a defined period (e.g., 72 hours).[8]
-
-
Viability Assessment:
-
Add a reagent like MTT or MTS to each well. Metabolically active cells will reduce the reagent to a colored formazan product.[8]
-
-
Signal Detection:
-
Measure the absorbance of the formazan product at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration.
-
Chapter 3: Selectivity & Off-Target Profiling
A potent and cell-active compound must also be selective. Off-target activity can lead to toxicity and other undesirable side effects.
Scientific Rationale:
Selectivity profiling involves testing the new derivative against a panel of related and unrelated targets to identify potential off-target interactions.[20] For kinase inhibitors, this typically involves screening against a large panel of other kinases.[21]
dot
Caption: Logic for Assessing Inhibitor Selectivity.
Experimental Protocol: Kinase Panel Screening
-
Compound Submission:
-
Provide the new derivative and the known inhibitor to a commercial vendor or an in-house screening facility that offers a kinase panel screen (e.g., a panel of >300 kinases).
-
-
Assay Performance:
-
The compounds are typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel using a standardized biochemical assay format.
-
-
Data Analysis:
-
The results are usually reported as the percent inhibition at the tested concentration(s).
-
Potent off-target hits (e.g., >50% inhibition) should be followed up with full IC50 determinations to confirm the activity.
-
Chapter 4: Data Synthesis & The Benchmarking Scorecard
The final and most critical step is to synthesize all the generated data into a clear, comparative format. A "Benchmarking Scorecard" provides an at-a-glance summary of the key performance parameters, facilitating a direct and objective comparison between the new derivative and the known inhibitor.
Data Presentation: Benchmarking Scorecard
| Parameter | Assay Type | New Derivative | Known Inhibitor | Fold Difference |
| Potency | ||||
| IC50 (nM) | Biochemical (Kinase) | 15 | 50 | 3.3x better |
| Affinity | ||||
| KD (nM) | Biophysical (SPR) | 10 | 45 | 4.5x better |
| Cellular Efficacy | ||||
| CETSA® Shift (°C) | Target Engagement | 4.5 | 3.0 | 1.5x better |
| EC50 (nM) | Cell Viability | 150 | 400 | 2.7x better |
| Selectivity | ||||
| Kinase B IC50 (nM) | Off-Target Screen | >10,000 | 2,500 | 4x more selective |
| Kinase C IC50 (nM) | Off-Target Screen | 8,000 | 1,500 | 5.3x more selective |
Interpretation:
This scorecard clearly demonstrates that the "New Derivative" is superior to the "Known Inhibitor" across all key parameters. It exhibits greater potency and affinity at the biochemical level, demonstrates superior target engagement and functional efficacy in a cellular context, and possesses a more favorable selectivity profile. This comprehensive data package provides a strong rationale for advancing the new derivative to the next stage of the drug discovery pipeline.
References
-
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC - NIH. (2025). Available at: [Link]
-
Benchmarking Data Sets for the Evaluation of Virtual Ligand Screening Methods: Review and Perspectives | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025). Available at: [Link]
-
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023). Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). Available at: [Link]
-
The Complete Guide to Cell-Based Assays - SPT Labtech. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024). Available at: [Link]
-
Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. (2022). Available at: [Link]
-
Enzyme inhibition and kinetics graphs (article) - Khan Academy. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (2010). Available at: [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. (2015). Available at: [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics - BioAscent. Available at: [Link]
-
Cell-Based Assays Guide | Antibodies.com. (2025). Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Available at: [Link]
-
Orthogonal method in pharmaceutical product analysis - Alphalyse. Available at: [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (2022). Available at: [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC - NIH. (2019). Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020). Available at: [Link]
-
IC50 - Wikipedia. Available at: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]
-
How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025). Available at: [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024). Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2021). Available at: [Link]
Sources
- 1. Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intelligencia.ai [intelligencia.ai]
- 3. revvitysignals.com [revvitysignals.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. sptlabtech.com [sptlabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 20. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid Quantification
Introduction: The Analytical Imperative for a Key Compound
In the landscape of pharmaceutical development and manufacturing, the precise quantification of specific chemical entities is paramount. 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a compound of significant interest, often arising as a process-related impurity or a degradation product in active pharmaceutical ingredients (APIs) that feature a 4-methylpiperazine moiety, such as the atypical antipsychotic olanzapine.[1][2][3] Its presence, even in minute quantities, can have implications for the safety and efficacy of the final drug product. Therefore, the development and rigorous validation of analytical methods for its accurate quantification are not merely procedural formalities; they are fundamental to ensuring patient safety and meeting stringent regulatory standards.
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the method best suited for their specific application, be it routine quality control or sensitive bioanalysis.
The Analytical Challenge: Physicochemical Properties and Method Selection
The molecular structure of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid—a polar carboxylic acid combined with a tertiary amine—presents a distinct set of analytical challenges. Its high polarity can make it difficult to retain on traditional reversed-phase columns, while its lack of a strong chromophore limits its sensitivity with UV detection.[4] This necessitates a careful and informed approach to method development.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is a robust and reliable technique.[5][6][7] For this analyte, a reversed-phase method is most common. The primary challenge is achieving adequate sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard, particularly for quantifying low-level impurities or analyzing samples in complex biological matrices.[8] LC-MS/MS overcomes the sensitivity limitations of UV detection by exploiting the unique mass-to-charge ratio of the analyte and its fragments.
The Cornerstone of Reliability: Method Validation Principles
The objective of any analytical validation is to demonstrate that the method is fit for its intended purpose.[9][10] Our approach is grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[9][11][12][13] A method is considered validated after establishing its performance across several key parameters.
| Validation Parameter | Purpose and Rationale |
| Specificity / Selectivity | To ensure that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. This is the foundation of a reliable method.[14] |
| Linearity | To demonstrate a direct, proportional relationship between the analyte concentration and the method's response over a defined range. A high correlation coefficient (typically R² > 0.99) is required.[1][3] |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. This is established based on the application (e.g., 80-120% of the test concentration for an assay).[10] |
| Accuracy | A measure of the closeness of the experimental value to the true value. It is typically assessed by the percent recovery of a known amount of analyte spiked into a placebo or sample matrix.[3][7] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[1][10] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[5][15] |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. This is a critical parameter for impurity analysis.[5][10][15] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. |
Comparative Methodologies and Protocols
Here we present detailed protocols for two distinct, validated methods for the quantification of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for routine quality control of bulk drug substances or finished products where analyte concentrations are relatively high.
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for quantification using RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A solution of 0.1% orthophosphoric acid in water and acetonitrile in a 90:10 (v/v) ratio.[5] The acidic pH is crucial to protonate the piperazine nitrogen, which minimizes peak tailing and ensures a symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm. A low wavelength is selected to maximize the response for a compound lacking a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Mobile Phase: Carefully add 1.0 mL of concentrated orthophosphoric acid to 900 mL of HPLC-grade water. Add 100 mL of HPLC-grade acetonitrile, mix thoroughly, and degas using sonication or vacuum filtration.[5]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh a sample powder equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and dilute to volume. Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
-
Validation Procedure:
-
Linearity: Prepare a series of calibration standards from the stock solution ranging from 10 to 150 µg/mL. Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo blend at three concentration levels (e.g., 50%, 100%, 150% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze six separate preparations of the sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for all results.
-
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for bioanalytical applications (e.g., plasma, urine) or for detecting trace-level impurities in APIs.
Experimental Workflow: LC-MS/MS
Caption: Bioanalytical workflow using LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for fast gradient separations.
-
Column: C18 AQ, 50 mm x 2.1 mm, 1.8 µm particle size. The "AQ" (aqueous) phase provides better retention for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes. This allows for rapid elution and high throughput.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). The piperazine nitrogen is readily protonated.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure identity and accurate quantification.
-
-
Sample Preparation (from Plasma):
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 150 µL of acetonitrile to precipitate proteins. This is a simple and effective "crash" technique.[16]
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 5 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Validation Procedure:
-
Linearity: Prepare calibration standards by spiking known amounts of the analyte into a blank biological matrix (e.g., drug-free plasma) to create a curve typically ranging from 0.5 to 500 ng/mL.
-
Accuracy & Precision: Prepare Quality Control (QC) samples in the blank matrix at low, medium, and high concentrations. Analyze multiple replicates of these QCs across several runs to determine intra- and inter-assay accuracy and precision.
-
Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix by comparing the analyte's response in a post-extraction spiked sample to its response in a pure solution.
-
Recovery: Evaluate the efficiency of the sample preparation process by comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between these two powerful techniques hinges on the specific requirements of the analysis. The following table summarizes the expected performance characteristics based on typical validation results for similar analytes.
| Validation Parameter | RP-HPLC-UV | LC-MS/MS | Justification for Difference |
| Selectivity | Moderate | Excellent | MS/MS is inherently more selective due to the monitoring of specific mass transitions, virtually eliminating interferences. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods provide excellent linearity within their respective ranges. |
| Range | ~10 - 150 µg/mL | ~0.5 - 500 ng/mL | The dynamic range of LC-MS/MS is significantly wider and at much lower concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. LC-MS/MS may show slightly more variability due to matrix effects. |
| Precision (%RSD) | < 2.0% | < 10.0% | HPLC-UV is generally more precise for high-concentration samples. Bioanalytical methods have wider acceptance criteria. |
| LOQ | ~7 µg/mL[5] | ~0.5 ng/mL [17] | LC-MS/MS is orders of magnitude more sensitive, making it the only choice for trace-level quantification. |
| Throughput | Lower (longer run times) | Higher (fast gradients) | UPLC/UHPLC systems paired with MS allow for much faster analysis times per sample. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development can be simpler. |
Conclusion and Recommendations
The validation of analytical methods for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid is a critical step in pharmaceutical development. The choice of methodology must be a deliberate one, guided by the analytical objective.
-
For routine quality control, release testing of bulk drug substance, or stability studies where the analyte is present at concentrations in the µg/mL range or higher, a validated RP-HPLC-UV method is often the most appropriate choice. It is cost-effective, robust, and provides the necessary performance for its intended purpose.
-
For the quantification of the analyte in biological matrices (e.g., pharmacokinetic or toxicokinetic studies) or for trace-level impurity analysis in final drug products, a validated LC-MS/MS method is essential. Its superior sensitivity and selectivity are non-negotiable for accurately measuring nanogram-per-milliliter concentrations in complex samples.
Ultimately, a thoroughly validated method, regardless of the technology chosen, is the bedrock of reliable data. It provides the irrefutable evidence needed to ensure product quality, demonstrate regulatory compliance, and safeguard patient health.
References
- Lombardo, L.J., et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
-
Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- BenchChem. (2025). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid.
-
ResearchGate. (n.d.). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
- Journal of Advanced Scientific Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG.
-
Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Available at: [Link]
-
Muszalska, I., et al. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
ScienceScholar. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Available at: [Link]
-
Hori, Y., et al. (2023). Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro. Legal Medicine. Available at: [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
SciSpace. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMAC. Available at: [Link]
-
MDPI. (n.d.). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Available at: [Link]
-
Redalyc. (2025). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. Available at: [Link]
-
MilliporeSigma. (n.d.). LC-MS Resource Guide. Available at: [Link]
-
SciSpace. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Proteins. Available at: [Link]
-
Semantic Scholar. (n.d.). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Available at: [Link]
-
AKJournals. (n.d.). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Available at: [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Available at: [Link]
-
American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]
-
European Journal of Chemistry. (2014). Stability-indicating methods for the determination of olanzapine in presence of its degradation products. Available at: [Link]
-
PubMed. (2024). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. biotage.com [biotage.com]
- 17. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic Acid
Introduction
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a piperazine ring coupled with an α-ketoacid function, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical industry and academia. This guide provides a comparative analysis of the primary synthetic routes to 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, offering insights into the underlying chemical principles, experimental protocols, and relative merits of each approach.
Core Synthetic Strategies
The synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid predominantly revolves around two core strategies: the acylation of N-methylpiperazine with a suitable two-carbon electrophile derived from oxalic acid, and the direct coupling of N-methylpiperazine with oxalic acid using amide coupling reagents. Each strategy presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and purification.
Route A: Acylation of N-methylpiperazine with Oxalyl Derivatives
This is the most direct and commonly employed approach, involving the reaction of N-methylpiperazine with a reactive derivative of oxalic acid. The choice of the oxalyl derivative significantly influences the reaction conditions and outcome.
Sub-Route A1: Using Oxalyl Chloride
Oxalyl chloride is a highly reactive di-acid chloride that readily acylates amines. The reaction with N-methylpiperazine proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: The more nucleophilic tertiary amine of N-methylpiperazine attacks one of the electrophilic carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A second equivalent of N-methylpiperazine or a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct. Subsequent hydrolysis of the resulting acid chloride intermediate yields the desired product.
Experimental Protocol:
-
A solution of N-methylpiperazine (2.0 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.
-
A solution of oxalyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred N-methylpiperazine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Water is carefully added to the reaction mixture to quench any unreacted oxalyl chloride and to hydrolyze the intermediate acyl chloride.
-
The aqueous layer is separated, and the pH is adjusted to acidic (pH 3-4) with a suitable acid (e.g., HCl).
-
The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Dry, aprotic solvent: Oxalyl chloride is highly moisture-sensitive and will readily hydrolyze. An aprotic solvent prevents this side reaction.
-
Low temperature: The reaction is exothermic and controlling the temperature minimizes the formation of side products.
-
Excess N-methylpiperazine: One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be used.
Logical Relationship Diagram: Acylation with Oxalyl Chloride
Caption: Workflow for the synthesis via oxalyl chloride acylation.
Sub-Route A2: Using Diethyl Oxalate
Diethyl oxalate offers a less reactive and therefore milder alternative to oxalyl chloride. The reaction is a nucleophilic acyl substitution at the ester carbonyl.
Mechanism: N-methylpiperazine attacks one of the carbonyl carbons of diethyl oxalate, leading to a tetrahedral intermediate which then collapses to expel an ethoxide ion, forming an ethyl oxamate intermediate. Subsequent hydrolysis of the ester yields the carboxylic acid.
Experimental Protocol:
-
A mixture of N-methylpiperazine (1.0 equivalent) and diethyl oxalate (1.1 equivalents) is heated, either neat or in a high-boiling solvent like ethanol or toluene.[1]
-
The reaction is typically refluxed for several hours.[1]
-
The progress of the reaction can be monitored by observing the distillation of ethanol.
-
After the reaction is complete, the excess diethyl oxalate and solvent are removed under reduced pressure.
-
The resulting ethyl 2-(4-methylpiperazin-1-yl)-2-oxoacetate is then hydrolyzed.
-
The crude ester is dissolved in an aqueous solution of a strong base (e.g., NaOH or KOH) and stirred at room temperature or gently heated to effect saponification.
-
The reaction mixture is then acidified to precipitate the carboxylic acid product.
-
The product is collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices:
-
Heating: The lower reactivity of the ester compared to the acid chloride necessitates higher temperatures to drive the reaction to completion.
-
Hydrolysis Step: The initial product is an ester, which requires a separate hydrolysis step to yield the final carboxylic acid.
Logical Relationship Diagram: Acylation with Diethyl Oxalate
Caption: Workflow for the synthesis via diethyl oxalate acylation.
Route B: Direct Amide Coupling of Oxalic Acid
This approach avoids the use of highly reactive acylating agents by employing coupling reagents to facilitate the formation of an amide bond directly between oxalic acid and N-methylpiperazine.
Mechanism: The coupling reagent, such as dicyclohexylcarbodiimide (DCC), activates the carboxylic acid group of oxalic acid, making it more susceptible to nucleophilic attack by N-methylpiperazine. The reaction proceeds through an activated ester intermediate.[2]
Experimental Protocol:
-
Oxalic acid (1.0 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane or dimethylformamide (DMF).
-
A coupling reagent such as DCC (1.1 equivalents) is added to the solution.[3]
-
The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.
-
N-methylpiperazine (1.0 equivalent) is then added to the reaction mixture.[3]
-
The reaction is stirred at room temperature for several hours until completion.
-
The dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents, is removed by filtration.
-
The filtrate is washed with an acidic solution (e.g., dilute HCl) to remove any unreacted N-methylpiperazine, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted oxalic acid.
-
The organic layer is dried and concentrated to yield the product.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like DCC are essential to activate the carboxylic acid for amidation under mild conditions.[2]
-
Filtration of DCU: The precipitation of the urea byproduct simplifies the purification process.[3]
Logical Relationship Diagram: Direct Amide Coupling
Caption: Workflow for the synthesis via direct amide coupling.
Comparative Analysis
| Feature | Route A1 (Oxalyl Chloride) | Route A2 (Diethyl Oxalate) | Route B (Direct Coupling) |
| Reactivity | High | Moderate | Moderate |
| Reaction Conditions | Low temperature, inert atmosphere | High temperature (reflux) | Room temperature |
| Number of Steps | One-pot (acylation and in-situ hydrolysis) | Two steps (acylation then hydrolysis) | One-pot |
| Reagent Handling | Oxalyl chloride is corrosive and moisture-sensitive | Diethyl oxalate is less hazardous | Coupling reagents can be toxic and allergenic |
| Byproducts | HCl (neutralized), NaCl | Ethanol | Insoluble urea byproduct (e.g., DCU) |
| Purification | Extraction and crystallization/chromatography | Extraction and crystallization | Filtration and extraction |
| Yield | Generally good to high | Moderate to good | Good to high |
| Cost-Effectiveness | Oxalyl chloride is relatively inexpensive | Diethyl oxalate is inexpensive | Coupling reagents can be expensive |
Conclusion
The choice of synthetic route for 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid depends on several factors including the scale of the synthesis, available equipment, and cost considerations.
-
For large-scale synthesis , the oxalyl chloride route (A1) is often preferred due to its high reactivity, one-pot nature, and the use of inexpensive reagents. However, careful handling of the corrosive and moisture-sensitive oxalyl chloride is crucial.
-
The diethyl oxalate route (A2) offers a milder and safer alternative, although it requires higher temperatures and an additional hydrolysis step, which may impact the overall efficiency.
-
Direct amide coupling (Route B) provides a convenient and high-yielding method for laboratory-scale synthesis under mild conditions. The primary drawback is the higher cost of the coupling reagents and the need to remove the urea byproduct.
Ultimately, a thorough evaluation of the specific requirements of the project will guide the synthetic chemist in selecting the most appropriate and efficient method for the preparation of this important synthetic building block.
References
-
Synthesis of new amides of the N-methylpiperazine series. Request PDF. (2025-08-09). Available from: [Link]
-
Solid-phase synthesis of an oxalic acid amide library. PubMed. Available from: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Reagents and conditions: a: diethyl oxalate, Na, EtOH, rt, 30 min.; b:... ResearchGate. Available from: [Link]
- Method for preparing 1-methylpiperazine. Google Patents.
-
Ethyl acetopyruvate. Organic Syntheses Procedure. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
(4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732. PubChem. Available from: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
-
Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. PubMed. Available from: [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available from: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Preparation of amides using DCC (video). Khan Academy. Available from: [Link]
-
DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. Available from: [Link]
-
2Nitroguanidine Derivatives: IX. Reaction of 1Amino2-nitroguanidine with Oxalic Acid as a Method of Synthesis of 3(5)-Nitroamino-1,2,4-triazole-5(3). ResearchGate. Available from: [Link]
-
Synthesis of L. Available from: [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. Available from: [Link]
-
Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Available from: [Link]
-
4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem. Available from: [Link]
-
Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Available from: [Link]
-
(4-Benzyl-piperazin-1-yl)-acetic acid | C13H18N2O2 | CID 1402890. PubChem. Available from: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed. Available from: [Link]
Sources
An In-Depth Guide to Assessing the Novelty of 2-(4-methylpiperazin-1-yl)-2-oxoacetic Acid Derivatives: A Comparative Analysis
Introduction
In the landscape of medicinal chemistry, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. The 2-oxoacetic acid scaffold is a versatile building block in organic synthesis, and its derivatives have garnered significant attention.[1][2] The incorporation of a 4-methylpiperazin-1-yl moiety often imparts favorable pharmacokinetic properties, making this class of compounds particularly interesting for drug development.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of new 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivatives.
The rigorous evaluation of novelty is paramount in drug discovery. It not only underpins the patentability of a new molecular entity but also directs research efforts towards unexplored chemical spaces, increasing the likelihood of identifying compounds with unique biological activities or improved therapeutic profiles. This document will detail a multi-pronged approach, combining in silico analysis, chemical synthesis, and biological evaluation to build a robust case for the novelty of a given derivative.
Foundational Knowledge: The Chemical Landscape
A thorough understanding of the existing chemical landscape is the cornerstone of any novelty assessment. This involves a deep dive into the core scaffold, known derivatives, and their synthesis.
Core Scaffold Analysis
The title compound, 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid, also known as glyoxylic acid, is a C2 carboxylic acid.[1] Its structure features a reactive α-keto acid functionality, which can participate in a variety of chemical transformations. The 4-methylpiperazine group is a common pharmacophore found in numerous approved drugs, often enhancing solubility and cell permeability.
Known Derivatives and Their Biological Activities
A comprehensive literature and patent search is the first step in establishing a baseline for novelty. Derivatives of 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid and related piperazine-containing compounds have been investigated for a range of biological activities, including:
-
Anticancer: Several piperazine derivatives have shown potential as anticancer agents.[4][5]
-
Antimicrobial: The piperazine nucleus is a component of some antimicrobial compounds.[6]
-
Kinase Inhibition: The piperazine moiety is a well-known feature in many kinase inhibitors, a major class of targeted cancer therapies.[7]
Key Synthetic Routes
The synthesis of 2-oxoacetic acid derivatives can be achieved through various methods, including the ozonolysis of corresponding crotonic acid derivatives.[8] The specific attachment of the 4-methylpiperazine moiety typically involves standard amide bond formation or nucleophilic substitution reactions.
A Framework for Novelty Assessment: A Multi-pronged Approach
A robust assessment of novelty requires a systematic and multi-faceted approach. This framework is divided into four key stages, each with specific experimental protocols.
Stage 1: In Silico & Physicochemical Profiling
The initial stage leverages computational tools to predict the novelty and drug-like properties of a new derivative, guiding subsequent experimental work.[9][10][11]
Protocol 1: Structural Novelty Search
-
Causality: To determine if the exact chemical structure or a closely related analog has been previously reported.
-
Methodology:
-
Represent the chemical structure of the novel derivative using a standardized format (e.g., SMILES or InChI).[12]
-
Perform substructure and similarity searches in chemical databases such as SciFinder, Reaxys, and PubChem.
-
Analyze the search results for identical structures, stereoisomers, and salts.
-
Evaluate the structural similarity of the closest analogs using metrics like the Tanimoto coefficient (Tc). A lower Tc value suggests higher structural novelty.[13]
-
Protocol 2: ADMET Prediction
-
Causality: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the new derivative and compare them to existing compounds.[14][15] Early ADMET assessment can significantly reduce drug failures.[15]
-
Methodology:
-
Utilize open-access web servers like SwissADME or pkCSM.
-
Input the SMILES string of the novel derivative.
-
Analyze the predicted parameters, including lipophilicity (LogP), water solubility, blood-brain barrier penetration, and potential for toxicity.
-
Compare these predicted properties with those of known, structurally related compounds to identify potential advantages of the new derivative.
-
Data Presentation: In Silico Profile of a Hypothetical Derivative ("Compound X")
| Property | Compound X (Predicted) | Reference Compound (Literature) |
| Molecular Weight | 450.5 g/mol | 425.4 g/mol |
| cLogP | 3.2 | 3.8 |
| Water Solubility | Soluble | Moderately Soluble |
| BBB Permeant | No | No |
| Lipinski's Rule of 5 | 0 Violations | 1 Violation |
Stage 2: Synthesis and Characterization
This stage involves the practical synthesis and rigorous structural confirmation of the novel derivative.
Protocol 3: A Generalizable Synthetic Protocol
-
Causality: To provide a reproducible method for the synthesis and purification of the novel compound.
-
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate starting materials (e.g., a suitable 2-oxoacetic acid precursor and 1-methylpiperazine) in a dry solvent (e.g., dichloromethane).
-
Coupling: Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction, and perform an aqueous workup to remove water-soluble impurities.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Structural Verification
-
Causality: To unequivocally confirm the chemical structure of the newly synthesized compound.
-
Methodology:
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the connectivity of atoms.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Analyze the IR spectrum to identify key functional groups (e.g., amide, ketone).
-
Stage 3: Biological Activity Screening
This stage aims to determine if the novel compound exhibits a unique or improved biological effect compared to existing molecules.
Protocol 5: In Vitro Target-Based Assay (Example: Kinase Inhibition Assay)
-
Causality: To quantify the inhibitory activity of the novel compound against a specific biological target, such as a protein kinase.[16][17]
-
Methodology:
-
Reagent Preparation: Prepare solutions of the kinase enzyme, a suitable substrate, ATP, and the test compound at various concentrations.[18]
-
Assay Procedure: In a microtiter plate, combine the enzyme, test compound, and substrate, and incubate for a defined period.[16] Initiate the kinase reaction by adding ATP.
-
Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures ADP production.[19]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 6: Cell-Based Assay (Example: Cytotoxicity Assay)
-
Causality: To assess the effect of the novel compound on the viability of cultured cells, providing an indication of its potential therapeutic effect and toxicity.
-
Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel compound and incubate for a specified time (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a method such as the MTT assay.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Data Presentation: Biological Activity of "Compound X"
| Assay | Compound X (IC50/GI50) | Reference Compound (IC50/GI50) |
| Kinase Inhibition | 50 nM | 200 nM |
| Cancer Cell Cytotoxicity | 1 µM | 5 µM |
Stage 4: Mechanistic Elucidation (Advanced)
This advanced stage aims to understand how the novel compound exerts its biological effect, further differentiating it from existing molecules.
Protocol 7: Target Engagement Assay (Example: Cellular Thermal Shift Assay - CETSA)
-
Causality: To confirm that the novel compound directly binds to its intended target within a cellular environment.[20][21][22] Ligand binding increases the thermal stability of the target protein.[22]
-
Methodology:
-
Cell Treatment: Treat intact cells with the novel compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.[21]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[21]
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble target protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23][24]
-
Visualizations
Signaling Pathway Example: Generic Kinase Cascade
Caption: A streamlined workflow for the comprehensive novelty assessment of a new chemical entity.
Conclusion: Synthesizing the Evidence for Novelty
The assessment of novelty for a new 2-(4-methylpiperazin-1-yl)-2-oxoacetic acid derivative is a meticulous process that integrates computational, synthetic, and biological data. A strong case for novelty is built upon a foundation of:
-
Structural Uniqueness: Demonstrating through comprehensive database searches that the exact structure or a very close analog has not been previously disclosed. [12][13]* Distinct Physicochemical Profile: Highlighting predicted or experimentally determined properties (e.g., improved solubility, better safety profile) that differentiate the new compound from its predecessors. [25][26]* Superior or Unique Biological Activity: Providing quantitative data from in vitro and cell-based assays that show enhanced potency, a different spectrum of activity, or a novel mechanism of action.
-
Confirmed Target Engagement: Verifying through techniques like CETSA that the compound interacts with its intended biological target in a cellular context. [23][24] By following the structured framework outlined in this guide, researchers can systematically evaluate their novel derivatives, providing the robust evidence required to advance promising compounds through the drug discovery pipeline and secure intellectual property rights.
References
- AI-Designed Molecules in Drug Discovery, Structural Novelty Evaluation, and Implications. (2025).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
-
Glyoxylic acid. (n.d.). Wikipedia. [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2017). PubMed Central. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. [Link]
-
Novelty in Drug Innovation. (n.d.). NBER. [Link]
-
Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). ResearchGate. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
-
GLYOXYLIC ACID (OXOACETIC ACID). (n.d.). Ataman Kimya. [Link]
-
Innovative perspectives on the discovery of small molecule antibiotics. (2025). PubMed Central. [Link]
-
Glyoxylic acid derivatives in asymmetric synthesis. (n.d.). IUPAC. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
ADMET in silico modelling: Towards prediction paradise? (2025). ResearchGate. [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). PubMed Central. [Link]
-
Trends in small molecule drug properties: A developability molecule assessment perspective. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
- One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. (n.d.).
-
Glyoxylic Acid. (n.d.). PubChem. [Link]
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]
-
In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. [Link]
-
Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]
-
In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]
Sources
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 12. nber.org [nber.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugpatentwatch.com [drugpatentwatch.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. tandfonline.com [tandfonline.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid (CAS No: 717904-36-4) is not merely a regulatory compliance issue; it is a fundamental pillar of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The procedural recommendations herein are synthesized from established principles of chemical waste management and safety data for structurally similar piperazine derivatives and carboxylic acids. The causality behind each step is explained to empower researchers with the knowledge to make safe and informed decisions.
Part 1: Hazard Assessment & Characterization
Understanding the potential hazards of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is the critical first step in establishing safe handling and disposal procedures. While specific toxicological data for this exact compound is limited, a hazard assessment based on its structural motifs—a piperazine ring and a carboxylic acid—provides a reliable foundation for precautionary measures.
Structural Analogs Analysis:
-
Piperazine Derivatives: Compounds containing the piperazine moiety can cause skin and serious eye irritation. Some are also flagged for potential respiratory irritation and may be harmful if swallowed.[1] The basic nature of the piperazine nitrogen requires careful segregation from acids to prevent reactive events.[2][3]
-
Carboxylic Acids: The acidic functional group can contribute to skin and eye irritation or corrosivity, depending on the overall properties of the molecule.[4]
-
Similar Oxoacetic Acids: A close structural analog, 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid, is classified as harmful if swallowed, may cause damage to organs through prolonged exposure, and is toxic to aquatic life with long-lasting effects.[5]
Based on this analysis, 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid should be treated as a hazardous substance with the potential for the following classifications:
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Rationale |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for similar piperazine derivatives.[6][5] |
| Skin Irritation | H315: Causes skin irritation | Common hazard for both piperazine and carboxylic acid moieties.[6][1] |
| Eye Irritation | H319: Causes serious eye irritation | Common hazard for both piperazine and carboxylic acid moieties.[6][7] |
| Specific Target Organ Toxicity | H372: May cause damage to organs through prolonged or repeated exposure | Precautionary classification based on close structural analogs.[5] |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects | Precautionary classification based on close structural analogs.[5] |
This conservative assessment mandates that the compound be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8]
Part 2: Immediate Safety & Spill Management
Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) standards and readiness for spill management are non-negotiable.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure during handling and disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides effective splash protection against amides and carboxylic acids.[9] |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne dust particles.[9][10] |
| Body Protection | Lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation exposure, especially when handling the solid powder form.[11][12] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Minor Spill (Solid):
-
Alert & Restrict: Notify colleagues in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Absorb: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or earth.[4] Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[11] Collect all cleaning materials as hazardous waste.
Major Spill:
-
Alert: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]
-
Secure: If safe to do so, close the laboratory doors to contain the spill.
-
Ventilate: If possible and safe, remotely increase ventilation to the area.[11]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is to manage the chemical as regulated hazardous waste from cradle to grave. This involves proper segregation, containment, labeling, and transfer to a certified disposal facility.
Waste Segregation & Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.[13][14]
Workflow for Waste Segregation:
Caption: Waste Segregation Decision Flowchart.
Step-by-Step Containerization:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[15][16] Do not use metal containers.[14]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The full chemical name: "2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").[13]
-
-
Waste Collection:
-
Solid Waste: Transfer the solid chemical directly into the labeled waste container.
-
Contaminated Materials: Place any grossly contaminated items (e.g., weigh boats, gloves, absorbent pads) into the same container.
-
Empty Original Containers: An empty container that held this chemical must also be disposed of as hazardous waste, unless triple-rinsed. The rinsate from this cleaning must be collected as hazardous waste.[17]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[15][16] The SAA should be under the control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.
Final Disposal Procedure
All chemical waste must be disposed of through your institution's certified hazardous waste management program.[8]
Disposal Workflow:
Caption: End-to-End Hazardous Waste Disposal Workflow.
Protocol:
-
Do Not Overfill: Ensure the waste container is not filled beyond 90% capacity to allow for expansion and prevent spills.[14]
-
Request Pickup: Once the container is full or waste is no longer being generated, schedule a pickup with your institution's Environmental Health and Safety (EHS) or equivalent department.[15]
-
Documentation: Complete any required waste manifests or logbooks as per your institutional and local regulations.
-
Final Treatment: The most appropriate disposal method for this type of organic chemical waste is high-temperature incineration in a licensed hazardous waste facility.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)benzoic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde.
- BenchChem. (2025). Navigating the Safe Disposal of (4-Methylpiperidin-1-yl)acetic acid: A Comprehensive Guide.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Oakwood Chemical. (n.d.). 2-(4-methyl-piperazin-1-yl)-2-oxo-acetic acid, 250 mg, Reagent Grade.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: HEPES PUFFERAN®, CELLPURE® ≥99,5 %.
- National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- Texas Commission on Environmental Quality. (2025). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
- National Center for Biotechnology Information (NCBI). (n.d.). Peracetic Acid Acute Exposure Guideline Levels.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Pi Chemicals. (2008). Material Safety Data Sheet: (S)-1-N-Boc-2-methylpiperazine.
- Fisher Scientific. (2010). Safety Data Sheet: Piperazine.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
- ChemScene. (n.d.). 2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid.
Sources
- 1. pipharm.com [pipharm.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. vumc.org [vumc.org]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. acewaste.com.au [acewaste.com.au]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 17. tceq.texas.gov [tceq.texas.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid
Welcome to your comprehensive guide on the safe handling of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid. In drug development and research, our most critical asset is our team. Ensuring your safety through meticulous handling protocols is paramount. This guide moves beyond a simple checklist, delving into the rationale behind each piece of personal protective equipment (PPE). By understanding the why, you empower yourself to make informed safety decisions, creating a self-validating system of protection in your laboratory.
The information herein is synthesized from safety data for closely related chemical structures and established principles for handling piperazine derivatives and carboxylic acids. This proactive, science-based approach ensures the highest degree of safety when a specific Safety Data Sheet (SDS) is not available.
Hazard Assessment: Understanding the Compound
2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid is a multifaceted molecule, combining the characteristics of a piperazine derivative and a carboxylic acid. This structure informs our safety protocol. An analysis of a closely related compound, 2-(4-Methylpiperazin-1-yl)benzoic acid, reveals several key hazards that we must proactively address.[1]
The primary threats this chemical class poses are:
-
Acute Toxicity: Harmful if it is swallowed, comes into contact with skin, or is inhaled.[1]
-
Skin Irritation: Causes skin irritation upon direct contact.[1] Prolonged exposure to piperazine derivatives can be a concern.[2]
-
Serious Eye Damage: The compound is expected to cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
These hazards are the cornerstone of our PPE strategy. Every recommendation that follows is a direct countermeasure to one or more of these potential risks.
| Hazard Category | Anticipated Risk | Basis for Assessment |
| Acute Oral Toxicity | Harmful if swallowed | Category 4 Hazard Statement for related compound[1] |
| Acute Dermal Toxicity | Harmful in contact with skin | Category 4 Hazard Statement for related compound[1] |
| Acute Inhalation Toxicity | Harmful if inhaled | Category 4 Hazard Statement for related compound[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 Hazard Statement for related compound[1] |
| Eye Damage/Irritation | Causes serious eye irritation | Category 2 Hazard Statement for related compound[1] |
| Target Organ Toxicity | May cause respiratory irritation | Category 3 Hazard Statement for related compound[1] |
Core PPE Directives: A System of Protection
Effective PPE is more than a uniform; it's an integrated system designed to shield you from specific threats. The following directives are essential for handling 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid.
Eye and Face Protection: The First Line of Defense
Directive: At a minimum, wear chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[3][4] When handling larger quantities (>25g) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[2]
Causality: The most immediate and potentially irreversible damage from many chemicals, including this one, is to the eyes.[1] Standard safety glasses do not provide a complete seal and are inadequate. Chemical safety goggles are essential to protect against dust, splashes, and vapors from all angles. A face shield provides a secondary, broader barrier, protecting the entire face from splashes during operations like bulk transfers or solution preparations.
Skin Protection: An Impermeable Barrier
Directive: Wear nitrile gloves and a standard laboratory coat. Gloves must be inspected for integrity before each use.[5] If direct contact occurs, remove gloves immediately using the proper technique, and wash hands thoroughly. Contaminated clothing should be removed promptly and laundered before reuse.[2]
Causality: This chemical is categorized as harmful and irritating upon skin contact.[1] Nitrile gloves offer excellent resistance to a wide range of chemicals, including acids, and are a reliable choice for this application.[6][7] A lab coat prevents incidental contact with your personal clothing and skin. The directive to immediately remove contaminated PPE is critical; this prevents the chemical from being held against the skin, which could worsen the irritation or lead to absorption.
Respiratory Protection: Safeguarding Your Internal Systems
Directive: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If you are weighing out the solid form where dust can be generated, or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is required.[3][4][8]
Causality: As a solid, this compound can form fine dust particles that may be inhaled, causing respiratory irritation.[1] A chemical fume hood is the primary engineering control designed to capture these particles at the source. When this is not feasible or as a secondary precaution, a respirator provides a personal barrier, filtering harmful particulates from the air you breathe. It's crucial that any respiratory protection program includes proper fit-testing and training to be effective.[2]
Operational and Disposal Plans
A safe protocol extends from the moment you collect the chemical to its final disposal.
Procedural Workflow for Safe Handling
The following step-by-step process ensures that safety measures are integrated into the entire workflow.
-
Preparation: Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Area Inspection: Confirm that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and unobstructed.[9]
-
Donning PPE:
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Put on your chemical safety goggles.
-
Wash and dry your hands thoroughly.
-
Don the appropriate nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Chemical Handling:
-
Post-Handling:
-
Securely close the primary container and wipe it down with a damp cloth to remove any external residue.
-
Clean the work area within the fume hood.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Disposal Plan
Directive: Dispose of 2-(4-Methylpiperazin-1-yl)-2-oxoacetic acid and any contaminated materials (e.g., gloves, weigh boats, paper towels) as regulated chemical waste.[1] Do not dispose of it down the drain.[8]
Causality: Improper disposal can harm the environment and public health. This compound is classified as a chemical that requires disposal at an approved waste plant.[1] Waste containers must be in good condition, compatible with the chemical, and securely sealed.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Safety Workflow
To ensure clarity, the entire process from preparation to disposal is outlined in the diagram below. This visual guide serves as a quick reference to reinforce the critical steps of the safety protocol.
Caption: Workflow for Safe Handling and Disposal.
References
-
Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Carl ROTH. [Link]
-
Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade. Carl ROTH. [Link]
-
Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
-
Piperazine - Hazard Summary. New Jersey Department of Health. [Link]
-
What PPE Should You Wear When Handling Acid? (2025, January 7). LeelineWork. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. biosynth.com [biosynth.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
